Potassium (2-benzyloxyphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-44-8 | |
| Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium (2-benzyloxyphenyl)trifluoroborate
This guide provides a comprehensive overview of the synthesis of potassium (2-benzyloxyphenyl)trifluoroborate, a versatile and highly stable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic importance of potassium organotrifluoroborates, the mechanistic principles underpinning their synthesis, and a detailed, field-proven experimental protocol.
The Strategic Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids in a multitude of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Their rise in prominence is attributed to several key advantages over their tricoordinate boron counterparts. Unlike boronic acids, which can be prone to protodeboronation and exist as mixtures of cyclic anhydrides (boroxines), potassium organotrifluoroborates are tetracoordinate species.[5] This structural feature imparts exceptional stability towards air and moisture, rendering them as free-flowing, crystalline solids that can be stored indefinitely without special precautions.[6][7][8][9] This inherent stability simplifies handling, weighing, and stoichiometry calculations in reactions, leading to more reproducible outcomes – a critical factor in both academic research and industrial drug development.
The (2-benzyloxyphenyl) substituent of the target molecule is of particular interest. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step. Furthermore, the ortho-substitution pattern provides a handle for directing subsequent reactions or for creating sterically hindered biaryl compounds, which are common motifs in pharmacologically active molecules.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most reliably achieved through a two-stage process. The first stage involves obtaining the precursor, 2-benzyloxyphenylboronic acid. This can either be procured from commercial suppliers or synthesized in the laboratory. The second, and key, stage is the conversion of the boronic acid to the corresponding potassium trifluoroborate salt.
Caption: Application of the title compound in pharmaceutical synthesis.
Conclusion
The synthesis of this compound from its corresponding boronic acid using potassium hydrogen fluoride is a robust, efficient, and highly reproducible method. The resulting product exhibits superior stability and handling properties compared to the boronic acid precursor, making it a valuable reagent for researchers and drug development professionals. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures, underscoring its importance in modern organic synthesis.
References
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A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]
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A general method for interconversion of boronic acid protecting groups: trifluoroborates as common intermediates. PubMed. [Link]
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Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]
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Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]
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Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
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Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
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Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
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A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Request PDF - ResearchGate. [Link]
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Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Sci-Hub. [Link]
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Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
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ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Request PDF - ResearchGate. [Link]
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Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
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PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses. [Link]
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Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Potassium Phenyltrifluoroborate. ResearchGate. [Link]
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Potassium (2-benzyloxyphenyl)trifluoroborate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Potassium (2-benzyloxyphenyl)trifluoroborate
Abstract
This technical guide provides a comprehensive overview of this compound, a highly stable and versatile organoboron reagent. Boronic acids, while foundational to modern synthetic chemistry, often suffer from instability and a propensity for side reactions. Potassium organotrifluoroborates have emerged as superior alternatives, offering exceptional stability to air and moisture, which simplifies handling, storage, and stoichiometry.[1][2][3][4] This document details the physicochemical properties, synthesis, and core applications of this compound, with a particular focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this guide explains the mechanistic rationale behind its reactivity and provides field-proven protocols to facilitate its successful application in complex molecule synthesis.
Introduction: The Evolution from Boronic Acids to Trifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, particularly in the pharmaceutical industry.[4] For decades, boronic acids have been the workhorse nucleophilic partners in this transformation. However, their practical application is often hampered by inherent limitations, including instability towards air and moisture, and a tendency to undergo protodeboronation or form trimeric boroxine anhydrides. These issues can lead to inconsistent reactivity and challenges in achieving precise stoichiometric control.[2][4]
Potassium organotrifluoroborate salts have been developed as a robust solution to these challenges.[5][6] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability, often being storable indefinitely under ambient conditions without degradation.[4][5][7] They function as "protected" forms of boronic acids, unmasking their reactivity in situ under specific reaction conditions.[2][3]
This compound is a member of this advanced class of reagents. Its structure incorporates a benzyloxy-substituted aryl ring, a common motif in pharmacologically active molecules, making it a valuable building block for drug discovery programs. This guide explores the unique properties that make this reagent a powerful tool for synthetic chemists.
Physicochemical and Structural Properties
This compound is a solid at room temperature, a characteristic that greatly simplifies its handling and weighing compared to less stable organoboron reagents.[8] Its stability is derived from the tetra-coordinated boron "ate" complex, which is less Lewis acidic and more resistant to oxidative conditions than its boronic acid counterpart.[2]
| Property | Value |
| IUPAC Name | Potassium trifluoro(2-(phenylmethoxy)phenyl)borate(1-) |
| CAS Number | 850623-44-8[9] |
| Molecular Formula | C₁₃H₁₁BF₃KO |
| Molecular Weight | 290.13 g/mol |
| Appearance | White to off-white solid |
| Stability | Stable in air and moisture[1][2][5] |
| Solubility | Limited in nonpolar organic solvents, more soluble in polar solvents[2][8] |
Structural Diagram
The structure features a central boron atom bonded to three highly electronegative fluorine atoms and one carbon atom of the 2-benzyloxyphenyl group. This arrangement forms a stable trifluoroborate anion, which is ionically paired with a potassium cation.
Caption: Structure of this compound.
Synthesis and Handling
A key advantage of potassium organotrifluoroborates is their straightforward and high-yielding synthesis, which contributes to their cost-effectiveness and accessibility.
Synthesis Workflow
The most common and reliable method for preparing organotrifluoroborates is the reaction of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][10][11] The reaction proceeds rapidly, precipitating the stable trifluoroborate salt from the solution, which can then be easily isolated by filtration.
Caption: General workflow for the synthesis of organotrifluoroborates.
Detailed Synthesis Protocol
Causality: This protocol is designed for high purity and yield. Methanol is used as the solvent because it readily dissolves the starting boronic acid while allowing the product salt to precipitate upon formation. Cooling the reaction mixture minimizes side reactions and controls the exothermic nature of the salt formation. Slow addition of KHF₂ prevents rapid, uncontrolled precipitation that could trap impurities.
-
Preparation : In a flask, dissolve (2-benzyloxyphenyl)boronic acid (1.0 equiv) in methanol.
-
Cooling : Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.
-
Reagent Addition : In a separate beaker, dissolve potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water. Add this aqueous solution slowly (dropwise or in portions) to the cooled, stirring methanol solution.[10] A thick white precipitate will form.
-
Reaction : Allow the slurry to stir at 0-5 °C for an additional 15-30 minutes to ensure complete conversion.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake with a small amount of cold methanol to remove any unreacted starting material or soluble impurities.
-
Drying : Dry the resulting white solid under vacuum to obtain the pure this compound. The product can often be used without further purification.[12]
Handling and Storage
This compound is exceptionally stable to air and moisture and can be stored on the benchtop for extended periods.[7][13] However, as with all chemical reagents, appropriate personal protective equipment (PPE) should be worn. Safety data for analogous compounds indicate that it may cause skin and eye irritation.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][15] Its superior stability and ease of handling make it a reliable reagent for constructing biaryl linkages, which are prevalent in pharmaceuticals.[16]
Mechanistic Deep Dive
A critical insight into the reactivity of organotrifluoroborates is that they are not the direct transmetalating species. Instead, under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[2][3] This slow, controlled release is advantageous as it maintains a low concentration of the active boronic acid, thereby suppressing common side reactions such as protodeboronation and homocoupling.[2]
The catalytic cycle proceeds via three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation : The organoboron species (as the boronate, formed from the boronic acid and base) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.
Validated Experimental Protocol
Causality: This protocol employs a palladium(II) precatalyst that is reduced to Pd(0) in situ. RuPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[17] A base like K₂CO₃ is essential for the hydrolysis of the trifluoroborate and to facilitate the transmetalation step.[17] The biphasic toluene/water system helps to dissolve both the organic and inorganic reagents.[17]
-
Reaction Setup : To a reaction vessel, add this compound (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and RuPhos (4 mol%).
-
Solvent Addition : Add a 10:1 mixture of toluene and water.
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Safety and Hazard Profile
While organotrifluoroborates are generally more benign than many other organometallic reagents, proper safety precautions are mandatory. The hazard profile is based on data from structurally similar compounds.[14][18]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[14][18][19] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation)[14][18][19] |
| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation)[18][19] |
Precautionary Measures
-
P261 : Avoid breathing dust.[18]
-
P264 : Wash hands and face thoroughly after handling.[14]
-
P280 : Wear protective gloves, eye protection, and face protection.[14]
-
P302+P352 : IF ON SKIN: Wash with plenty of water.[14]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][18]
Always handle this reagent in a well-ventilated fume hood. Consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound stands out as a highly effective and user-friendly organoboron reagent. Its exceptional stability, ease of synthesis, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable asset for chemists in academic and industrial settings. By serving as a robust boronic acid surrogate, it overcomes many of the practical limitations of traditional reagents, enabling the reliable and efficient synthesis of complex molecular architectures. For professionals in drug discovery and development, the adoption of such reagents is not merely a matter of convenience but a strategic choice that enhances reproducibility, scalability, and the overall pace of innovation.
References
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Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]
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Organotrifluoroborate. Wikipedia. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]
-
Potassium (2-(benzyloxy)ethyl)trifluoroborate. PubChem. [Link]
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Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. NIH National Center for Biotechnology Information. [Link]
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Potassium (2-benzylphenyl)trifluoroborate. PubChem. [Link]
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This compound. LookChem. [Link]
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Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Center for Biotechnology Information. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. NIH National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of Potassium (2-benzyloxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Potassium (2-benzyloxyphenyl)trifluoroborate is a versatile and increasingly utilized reagent in modern organic synthesis and medicinal chemistry. As a stable, crystalline solid, it serves as a convenient precursor to the corresponding boronic acid, a key component in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its role in the Suzuki-Miyaura cross-coupling reaction. We will delve into the critical hydrolysis step, the catalytic cycle, and the factors influencing reaction outcomes. Furthermore, this guide will explore the potential biological activities of its corresponding boronic acid, offering insights for drug development professionals. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this valuable synthetic tool.
Introduction: The Ascendancy of Organotrifluoroborates
Organoboron compounds have become indispensable in the construction of carbon-carbon bonds, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of modern synthetic chemistry.[1] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability, propensity for dehydration to form cyclic anhydrides, and susceptibility to protodeboronation can pose significant challenges.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these limitations.[2] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for ease of handling and long-term storage.[1][3] The trifluoroborate moiety acts as a protecting group for the boronic acid, which can be unmasked in situ under the reaction conditions. This "slow release" of the active boronic acid can be advantageous in minimizing side reactions.[4][5]
This guide will specifically focus on this compound, a reagent that combines the stability of the trifluoroborate core with the synthetic potential of the 2-benzyloxyphenyl substituent.
The Chemical Mechanism of Action: A Two-Act Play
The primary mechanism of action of this compound in its most common application, the Suzuki-Miyaura cross-coupling, is a two-stage process:
-
Hydrolysis: The conversion of the trifluoroborate to the corresponding boronic acid.
-
Catalytic Cross-Coupling: The participation of the in situ generated boronic acid in the palladium-catalyzed cycle.
Act I: The Critical Hydrolysis Step
The inert nature of the tetracoordinate trifluoroborate salt necessitates its conversion to the trivalent boronic acid before it can engage in the transmetalation step of the Suzuki-Miyaura cycle. This hydrolysis is a critical and often rate-determining step.[4][5]
The general mechanism for the hydrolysis of an aryltrifluoroborate is depicted below:
Figure 1: General scheme for the hydrolysis of potassium aryltrifluoroborate.
The rate of this hydrolysis is influenced by several factors:
-
Electronic Effects: The electronic nature of the substituent on the aromatic ring plays a significant role. Electron-donating groups can accelerate hydrolysis, while electron-withdrawing groups tend to slow it down.[4] In the case of this compound, the benzyloxy group is electron-donating through resonance, which would be expected to facilitate the hydrolysis process compared to unsubstituted phenyltrifluoroborate.
-
Basicity: The presence of a base is crucial for driving the hydrolysis to completion by neutralizing the hydrofluoric acid (HF) generated.[6] Common bases used in Suzuki-Miyaura reactions with organotrifluoroborates include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various phosphates.[7][8]
-
Solvent System: The choice of solvent is also critical. A mixture of an organic solvent (e.g., toluene, THF) and water is typically employed to ensure the solubility of both the organic and inorganic reagents.[9][10]
Act II: The Suzuki-Miyaura Catalytic Cycle
Once the 2-benzyloxyphenyl boronic acid is generated in situ, it enters the well-established Suzuki-Miyaura catalytic cycle.
Figure 2: The Suzuki-Miyaura catalytic cycle.
The key steps involving the boronic acid are:
-
Transmetalation: The organic group from the boronic acid (in this case, the 2-benzyloxyphenyl moiety) is transferred to the palladium(II) center, displacing the halide or triflate. This step is facilitated by the base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general, representative protocol. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.1 eq), the aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene and water (typically a 10:1 ratio) to the tube.
-
In a separate vial, weigh out palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Biological Mechanism of Action
While this compound itself is primarily a synthetic reagent, its corresponding boronic acid, 2-benzyloxyphenylboronic acid, has the potential for biological activity. Boronic acids are known to interact with biological systems through several mechanisms.
Reversible Covalent Inhibition
The boron atom in boronic acids is electrophilic and can form reversible covalent bonds with nucleophilic groups found in biological macromolecules, most notably the hydroxyl groups of serine residues in proteases and the diol moieties of saccharides.[11]
Figure 3: Interaction of boronic acids with biological nucleophiles.
This ability to form reversible covalent bonds is the basis for the action of the proteasome inhibitor drug, bortezomib.[12] It is plausible that 2-benzyloxyphenylboronic acid could exhibit inhibitory activity against certain enzymes, particularly serine proteases.
Response to Reactive Oxygen Species (ROS)
Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), which are often found at elevated levels in cancer cells.[13] This can lead to the cleavage of the carbon-boron bond and the formation of a phenol and boric acid.[14] This property could be exploited in the design of ROS-activated prodrugs, where the boronic acid acts as a trigger for drug release in the tumor microenvironment.[13]
Summary and Future Outlook
This compound is a stable and versatile reagent whose primary mechanism of action in cross-coupling reactions involves its in situ hydrolysis to the corresponding boronic acid. The efficiency of this process is governed by a combination of electronic, basic, and solvent effects. The resulting boronic acid is a powerful nucleophile in the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures.
From a drug development perspective, the potential of the corresponding 2-benzyloxyphenylboronic acid as a reversible covalent inhibitor or as a component of a ROS-responsive system warrants further investigation. The benzyloxy substituent offers a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.
As the demand for robust and efficient synthetic methodologies continues to grow, potassium organotrifluoroborates, including the (2-benzyloxyphenyl) derivative, are poised to play an increasingly important role in both academic and industrial research.
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The Ascent of Organotrifluoroborates: From Laboratory Curiosity to Cornerstone of Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Quest for Controlled Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. For decades, chemists have sought reagents that are not only reactive but also stable, selective, and environmentally benign. This pursuit has led to the development of a vast arsenal of organometallic reagents, each with its own strengths and limitations. Among these, organoboron compounds have emerged as particularly powerful tools, largely due to their low toxicity and functional group tolerance. This guide delves into the discovery and history of a remarkable class of organoboron reagents: the organotrifluoroborates. Once considered mere laboratory curiosities, these stable and versatile compounds have revolutionized the field, providing chemists with a robust and reliable platform for the construction of complex molecular architectures.
A Historical Odyssey: The Genesis of Organotrifluoroborates
The story of organotrifluoroborates is intrinsically linked to the broader history of organoboron chemistry. While the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, the field remained relatively niche for nearly a century. A pivotal moment arrived in the 1950s with Herbert C. Brown's discovery of hydroboration, a reaction that allows for the anti-Markovnikov addition of a boron-hydrogen bond across a double or triple bond.[1][2] This groundbreaking work, which earned Brown the Nobel Prize in Chemistry in 1979, unlocked a treasure trove of synthetic possibilities and firmly established organoboranes as indispensable reagents in organic synthesis.[3][4][5]
The first documented preparation of an organotrifluoroborate salt dates back to 1940.[6] However, it was not until the latter half of the 20th century that their synthetic potential began to be realized. A significant breakthrough occurred in 1995 when Edwin Vedejs and his research group reported a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids using potassium hydrogen difluoride (KHF₂).[6][7][8] This development was a watershed moment, as it provided a simple and reliable route to these air- and moisture-stable crystalline solids, making them readily accessible to the wider chemical community.
A brief timeline of the key discoveries in organoboron chemistry.
The Synthetic Chemist's Ally: Advantages of Organotrifluoroborates
The rise to prominence of organotrifluoroborates can be attributed to a unique combination of stability and reactivity. Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines and are susceptible to protodeboronation, organotrifluoroborates are remarkably stable crystalline solids.[9] This stability allows for their convenient handling and storage, a significant practical advantage in both academic and industrial settings.
The key to their stability lies in the tetracoordinate nature of the boron atom. The three electron-withdrawing fluorine atoms render the boron center less Lewis acidic and therefore less susceptible to attack by water or other nucleophiles.[9] However, under the appropriate reaction conditions, typically in the presence of a base, organotrifluoroborates can be slowly hydrolyzed to release the corresponding boronic acid in situ. This "slow-release" mechanism is a crucial aspect of their utility, as it maintains a low concentration of the reactive boronic acid in solution, thereby minimizing side reactions such as homocoupling.[9][10]
The Art of Creation: Synthesis of Potassium Organotrifluoroborates
The Vedejs protocol remains the most common and versatile method for the preparation of potassium organotrifluoroborates.[6] However, a variety of other synthetic routes have been developed to access a diverse range of these valuable reagents.
General synthetic routes to potassium organotrifluoroborates.
From Boronic Acids
This is the most direct method, involving the treatment of a boronic acid with an aqueous solution of potassium hydrogen difluoride. The reaction is typically rapid and high-yielding.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
-
In a flask, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 eq) dropwise with vigorous stirring.
-
A white precipitate will form. Stir the mixture for 15-30 minutes at room temperature.
-
Collect the solid by vacuum filtration and wash with cold methanol and then diethyl ether.
-
Dry the solid under vacuum to afford potassium phenyltrifluoroborate as a white crystalline solid.
From Organohalides
Aryl, vinyl, and alkyltrifluoroborates can be prepared in a one-pot procedure from the corresponding organohalides. This involves the formation of an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[11][12]
From Alkenes and Alkynes
Hydroboration of alkenes and alkynes provides a powerful route to alkyl- and vinyltrifluoroborates, respectively. The resulting organoborane is then converted to the trifluoroborate salt by the addition of KHF₂.[13]
| Substrate Class | Starting Material | Reagents | Product | Yield (%) | Reference |
| Aryl | Aryl Bromide | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium Aryltrifluoroborate | 51-98 | [11] |
| Alkyl | Alkene | 1. 9-BBN, 2. KHF₂ | Potassium Alkyltrifluoroborate | Varies | [14] |
| Vinyl | Alkyne | 1. Catecholborane, 2. KHF₂ | Potassium Vinyltrifluoroborate | Good | [6] |
| Alkynyl | Terminal Alkyne | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium Alkynyltrifluoroborate | Good-Excellent | [15] |
The Suzuki-Miyaura Coupling: A Paradigm Shift in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. The use of organotrifluoroborates in this reaction has significantly expanded its scope and utility.[16]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Hydrolysis: The potassium organotrifluoroborate (K[R²BF₃]) is hydrolyzed by the basic medium to generate the corresponding boronic acid (R²B(OH)₂).[9][10]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the Pd(II) center, displacing the halide and forming a new Pd(II)-R² bond. The base plays a crucial role in activating the boronic acid for this step.[17][18]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Catalytic cycle of the Suzuki-Miyaura coupling with organotrifluoroborates.
Scope and Applications
The Suzuki-Miyaura coupling of organotrifluoroborates is compatible with a wide range of functional groups and has been successfully applied to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[19][20]
| Organotrifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | 4-Cyanobiphenyl | 95 | [21] |
| Potassium Vinyltrifluoroborate | 4-Chloroanisole | PdCl₂/PPh₃ | Cs₂CO₃ | 4-Methoxystyrene | 72 | [22] |
| Potassium n-Butyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂/RuPhos | K₂CO₃ | 4-Butyltoluene | 87 | [23] |
| Potassium 2-Thienyltrifluoroborate | 2-Bromopyridine | Pd(OAc)₂/RuPhos | Na₂CO₃ | 2-(2-Thienyl)pyridine | 82 | [24] |
Beyond the Suzuki-Miyaura Coupling: Expanding the Synthetic Utility
While the Suzuki-Miyaura coupling remains the most prominent application of organotrifluoroborates, their synthetic utility extends to a variety of other important transformations, including:
-
Chan-Lam Coupling: For the formation of carbon-heteroatom bonds.
-
Rh-catalyzed Conjugate Addition: To α,β-unsaturated carbonyl compounds.
-
Radical Reactions: As precursors to alkyl radicals.[25]
Conclusion and Future Outlook
From their humble beginnings as laboratory curiosities, organotrifluoroborates have evolved into indispensable tools for modern organic synthesis. Their unique combination of stability, reactivity, and versatility has solidified their place in the synthetic chemist's toolbox. The ease of their preparation and their broad applicability, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, have had a profound impact on the way complex molecules are constructed. As the demand for more efficient and sustainable synthetic methods continues to grow, the future of organotrifluoroborate chemistry is bright. Ongoing research is focused on developing new and more efficient catalytic systems, expanding the scope of their applications, and harnessing their potential in emerging areas such as flow chemistry and photoredox catalysis. The journey of organotrifluoroborates is a testament to the power of fundamental research to unlock transformative technologies that shape our world at the molecular level.
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Notes on Herbert C. Brown: A Dissenting View. (n.d.). Unacademy. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]
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- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 68(11), 4302–4314.
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- Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3539–3545.
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. Retrieved from [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of potassium trifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Handling of Potassium (2-benzyloxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (2-benzyloxyphenyl)trifluoroborate has emerged as a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its appeal lies in its unique combination of stability and reactivity, offering significant advantages over more traditional organoboron compounds like boronic acids. This guide provides a comprehensive overview of the essential aspects of handling, storing, and utilizing this reagent, ensuring its effective and safe implementation in the laboratory. The principles and protocols discussed herein are grounded in established literature and best practices for working with organotrifluoroborate salts.
Physicochemical Properties and Structural Characterization
This compound is a white, crystalline solid.[1][2] Its structure features a tetracoordinate boron atom, which imparts greater stability compared to its trigonal boronic acid counterpart.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 850623-44-8 | [4] |
| Molecular Formula | C13H11BF3KO | [4] |
| Molecular Weight | 290.13 g/mol | [4] |
| Melting Point | 200-204 °C | [4] |
| Appearance | White crystalline solid | [1][2] |
Stability and Storage: A Key Advantage
A defining feature of potassium organotrifluoroborates, including the (2-benzyloxyphenyl) derivative, is their exceptional stability. Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, organotrifluoroborates exhibit remarkable resilience.[5]
General Stability
-
Air and Moisture Stability: this compound is generally considered to be an air- and moisture-stable solid.[2] This allows for easier handling and storage compared to air-sensitive reagents. They can often be stored indefinitely without special precautions.[2]
-
Thermal Stability: The reported melting point of 200-204 °C suggests good thermal stability under normal laboratory conditions.[4]
Recommended Storage Conditions
For long-term storage and to maintain the highest purity, the following conditions are recommended:
-
Container: Store in a tightly closed container.
-
Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential long-term degradation, especially for high-purity applications.
-
Temperature: Store in a cool, dry place.[6] Refrigeration is not typically necessary for routine storage but can be considered for extended periods.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[7]
Safe Handling and Personal Protective Equipment (PPE)
While potassium organotrifluoroborates are generally less hazardous than many other organometallic reagents, adherence to standard laboratory safety protocols is essential.
Hazard Identification
Based on safety data for similar compounds, this compound may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use.[9] |
| Laboratory coat | Should be fully buttoned to protect skin and clothing.[9] | |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of dust.[6][9] If handling outside a fume hood, a suitable dust mask or respirator may be required. |
Engineering Controls
-
Ventilation: All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][6]
-
Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[6]
Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[6][9] For larger spills, evacuate the area and follow institutional emergency procedures.[9]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[9]
Reactivity and Application in Synthesis
The utility of this compound lies in its ability to act as a stable precursor to the corresponding boronic acid, which is the active species in many cross-coupling reactions.[10][11]
The "Slow Release" Mechanism
Under the basic and aqueous conditions of many Suzuki-Miyaura cross-coupling reactions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid.[10][11] This "slow release" mechanism is advantageous as it maintains a low concentration of the active boronic acid, which can help to minimize side reactions such as protodeboronation and oxidative homocoupling.[10][11]
Figure 1: The "slow release" mechanism of this compound in Suzuki-Miyaura cross-coupling.
Hydrolytic Stability and Reaction Conditions
The rate of hydrolysis of potassium organotrifluoroborates can be influenced by the electronic and steric nature of the organic substituent.[10][11] For some organotrifluoroborates, acid catalysis may be required for efficient hydrolysis, leading to an "acid-base paradox" where they are surprisingly stable under the basic conditions of the Suzuki-Miyaura reaction.[10][11]
Experimental Protocol: A General Guideline for Suzuki-Miyaura Cross-Coupling
The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl chloride as the electrophile. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0-1.2 equivalents), the aryl chloride (1.0 equivalent), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water, 10:1).[12]
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, 2-10 mol%) and add this mixture to the reaction vessel under a positive pressure of inert gas.[12][13]
-
Reaction Execution: The reaction mixture is heated (e.g., 80-110 °C) and stirred for the required time, monitoring progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by an appropriate method, such as column chromatography.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable reagent for modern organic synthesis, offering a stable, easy-to-handle, and effective alternative to traditional organoboron compounds. Its robust nature simplifies storage and handling, while its controlled release of the active boronic acid under reaction conditions enhances the efficiency and selectivity of cross-coupling reactions. By understanding its properties and adhering to the safe handling protocols outlined in this guide, researchers can confidently and effectively leverage this powerful synthetic tool in their drug discovery and development endeavors.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(4), 634–645. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 9140–9147. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(10), 3824–3831. [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 77(17), 7247–7255. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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An In-depth Technical Guide to the Solubility of Potassium (2-benzyloxyphenyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of potassium (2-benzyloxyphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and overall process efficiency, this document synthesizes qualitative solubility data, outlines detailed experimental protocols for precise solubility determination, and discusses the profound impact of solvent choice on the utility of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of this compound
This compound belongs to the increasingly important class of organotrifluoroborate salts. These reagents have gained widespread adoption in organic synthesis due to their enhanced stability compared to their boronic acid counterparts. As crystalline, free-flowing solids, they are generally stable to both air and moisture, which simplifies handling, storage, and stoichiometric calculations. Their application is most prominent in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The structure of this compound, featuring a bulky, somewhat nonpolar benzyloxy group, presents unique solubility challenges and opportunities that directly influence its reactivity and handling. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for any researcher aiming to optimize synthetic routes.
Understanding the Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative understanding can be derived from the general behavior of potassium organotrifluoroborates and purification procedures for analogous compounds.
General Solubility Trends for Potassium Organotrifluoroborates:
-
High Solubility: Generally observed in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Often seen in polar protic solvents like methanol and ethanol, as well as some ethers like tetrahydrofuran (THF).
-
Slight Solubility: Typically exhibit slight solubility in water and toluene.
-
Insolubility: Generally insoluble in nonpolar solvents like diethyl ether and hydrocarbons (e.g., hexanes).
The purification of the closely related potassium phenyltrifluoroborate by recrystallization from hot acetone with precipitation induced by diethyl ether, or recrystallization from acetonitrile, strongly supports these general trends.[1][2] This indicates that acetone and acetonitrile are effective solvents, while diethyl ether is a poor solvent for this class of compounds.
Expected Solubility of this compound:
The presence of the 2-benzyloxy group introduces a significant nonpolar character to the molecule, which is expected to influence its solubility relative to simpler aryltrifluoroborates like potassium phenyltrifluoroborate. It is anticipated that the benzyloxy moiety may slightly decrease its solubility in highly polar solvents and marginally increase its solubility in less polar organic solvents.
Estimated Solubility Table:
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very Low | Ionic salt character is offset by the large, nonpolar benzyloxy group. |
| Methanol | 5.1 | Low to Moderate | Can engage in hydrogen bonding, but the organic portion is substantial. |
| Ethanol | 4.3 | Low to Moderate | Similar to methanol, but slightly less polar. |
| Acetone | 5.1 | High | A polar aprotic solvent known to be effective for similar trifluoroborates.[1][2][3] |
| Acetonitrile | 5.8 | High | A polar aprotic solvent, often used for recrystallization of aryltrifluoroborates.[1][2][3] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A common solvent in Suzuki-Miyaura reactions, suggesting sufficient solubility.[4] |
| Dichloromethane | 3.1 | Low | Generally a poor solvent for ionic salts. |
| Toluene | 2.4 | Low | Used in Suzuki-Miyaura reactions, often with a co-solvent, indicating limited solubility.[5][6] |
| Diethyl Ether | 2.8 | Very Low | Used as an anti-solvent for precipitation of similar compounds.[1][2] |
| Hexanes | 0.1 | Insoluble | Highly nonpolar solvent, unlikely to dissolve the ionic salt. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following section details three robust methods for determining the solubility of this compound. The choice of method will depend on the available equipment and the specific requirements of the study.
Gravimetric Method
This classical and straightforward method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker or a magnetic stirrer in a temperature-controlled bath. A minimum of 24 hours is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Drying and Weighing: Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[7]
-
Calculation: The solubility is calculated as the mass of the solid residue per volume of the solvent used.
Caption: Gravimetric solubility determination workflow.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum, which is the case for this compound due to its aromatic rings.
Experimental Protocol:
-
Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert Law.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration and filtration, accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance into the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Caption: UV-Vis spectrophotometry solubility workflow.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Experimental Protocol:
-
Method Development: Develop an HPLC method (e.g., reversed-phase) capable of separating and quantifying the compound of interest. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (compatible with the mobile phase) at known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Dilution: After equilibration, filter the supernatant. Accurately dilute a known volume of the clear filtrate with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Impact of Solubility on Suzuki-Miyaura Cross-Coupling Reactions
The solubility of this compound is not just a physical constant; it is a critical parameter that dictates its performance in synthesis. In the context of the Suzuki-Miyaura reaction, the choice of solvent system is paramount and is directly linked to the solubility of the trifluoroborate salt, the organic halide, the base, and the palladium catalyst.
Key Considerations:
-
Reaction Homogeneity: While many Suzuki-Miyaura reactions are run under biphasic conditions (e.g., toluene/water), the solubility of the trifluoroborate in the organic phase is crucial for the transmetalation step in the catalytic cycle. Insufficient solubility can lead to slow reaction rates and incomplete conversions.[4][5][8]
-
Solvent Systems: Common solvent systems for Suzuki-Miyaura couplings involving potassium organotrifluoroborates include mixtures of an organic solvent and water, such as THF/water or toluene/water.[4][5] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), while the organic phase dissolves the aryl halide and the palladium catalyst. The trifluoroborate must have sufficient solubility in the organic phase, or at the interface, to participate effectively in the reaction.
-
Catalyst and Ligand Solubility: The choice of solvent must also ensure the solubility of the palladium precursor and the phosphine ligand to maintain a catalytically active homogeneous system in the organic phase.
-
Temperature Effects: Increasing the reaction temperature generally increases the solubility of the trifluoroborate salt, which can lead to faster reaction rates. However, this must be balanced against the potential for thermal degradation of the reactants or the catalyst.
Caption: Suzuki-Miyaura cycle highlighting the critical transmetalation step.
Conclusion
This compound is a valuable, stable, and versatile reagent for organic synthesis. This guide has established a framework for understanding its solubility profile based on the behavior of analogous compounds and has provided detailed, actionable protocols for its quantitative determination. A judicious choice of solvent, informed by the principles and methods outlined herein, is essential for achieving optimal results in its primary application, the Suzuki-Miyaura cross-coupling reaction. By carefully considering the solubility of all reaction components, researchers can enhance reaction rates, improve yields, and streamline purification processes, thereby accelerating drug discovery and development workflows.
References
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3891-3895. [Link]
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Library.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-826. [Link]
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Batey, R. A., Thadani, A. N., & Smil, D. V. (2006). Potassium Phenyltrifluoroborate. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Sandrock, D. L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(42), 17560-17563. [Link]
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Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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Mohanta, G. P., & Manna, P. K. (2018). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 4(1), 1-4. [Link]
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An In-Depth Technical Guide to the Hazards and Safety of Potassium (2-benzyloxyphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the potential hazards and essential safety protocols for handling Potassium (2-benzyloxyphenyl)trifluoroborate (CAS No. 850623-44-8). As a Senior Application Scientist, the following information is synthesized from available data on structurally analogous compounds to ensure the highest degree of safety in the absence of a comprehensive Safety Data Sheet (SDS) for this specific reagent. The focus is on proactive hazard mitigation and the implementation of self-validating safety systems in a laboratory environment.
Compound Identification and Physicochemical Properties
This compound is an organic fluorine compound with the following identifiers:
| Property | Value | Source |
| Molecular Formula | C13H11BF3O.K | [1] |
| Molecular Weight | 290.13 g/mol | [1] |
| CAS Number | 850623-44-8 | [1] |
| Melting Point | 200-204 °C | [1] |
Hazard Identification and Classification: An Analog-Based Assessment
Analogous Compounds Analysis:
-
Potassium (2-(benzyloxy)ethyl)trifluoroborate: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Potassium benzyltrifluoroborate: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Potassium phenyltrifluoroborate: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Potassium (benzyloxymethyl)trifluoroborate: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
Presumptive GHS Classification for this compound:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount when handling this compound.
3.1. Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[1] For weighing and transferring, a chemical fume hood or a powder containment hood is mandatory to prevent inhalation of dust particles.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE):
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are required.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[5]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved particulate respirator should be used.[7]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is a self-validating system for safety.
4.1. Handling:
-
Use non-sparking tools to prevent electrostatic discharge.[1]
4.2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
5.1. First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, hydrogen fluoride, and boron oxides may be formed.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9][10]
5.3. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Ensure adequate ventilation. Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.[7]
Experimental Workflow: Spill Response Protocol
The following diagram outlines the logical steps for responding to an accidental spill of this compound.
Caption: Workflow for Accidental Spill Response.
Toxicological and Ecological Information
7.1. Toxicological Profile:
To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[10] The primary concerns, based on analogous compounds, are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3][4]
7.2. Ecological Information:
Specific ecological data for this compound is not available. It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Consult with your institution's environmental health and safety department for specific guidance.[8][11]
References
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PubChem. (n.d.). Potassium (2-(benzyloxy)ethyl)trifluoroborate. Retrieved from [Link]
-
PubChem. (n.d.). Potassium phenyltrifluoroborate. Retrieved from [Link]
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PubChem. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]
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A Technical Guide to the Hydrolytic Stability of Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the quest for robust, versatile, and efficient synthetic methodologies is relentless. Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, often supplanting their predecessors, boronic acids and esters, in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] Their appeal lies in their remarkable stability, ease of handling as crystalline solids, and predictable reactivity.[1][4][5] Unlike boronic acids, which can be prone to dehydration to form cyclic trimeric anhydrides (boroxines), and boronic esters, which can be susceptible to hydrolysis, organotrifluoroborates offer a more stable and reliable platform for complex molecule synthesis.[1][6][7] This inherent stability simplifies storage and handling and broadens the tolerance for a diverse array of functional groups and reaction conditions.[1][8]
This guide provides an in-depth exploration of the hydrolytic stability of potassium organotrifluoroborates, a critical parameter that dictates their utility and application. Understanding the nuances of their stability and the controlled release of the active boronic acid species is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The Chemistry of Stability: A Mechanistic Overview
The enhanced stability of potassium organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[1][7] This configuration shields the boron center from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[6] However, for these reagents to participate in reactions like the Suzuki-Miyaura coupling, they must first undergo hydrolysis to generate the corresponding boronic acid, the active nucleophilic species in the catalytic cycle.[9][10][11] This process can be viewed as an in situ deprotection, and the rate of this hydrolysis is a key determinant of the overall reaction efficiency.[12][13]
The hydrolysis of a potassium organotrifluoroborate (RBF₃K) to a boronic acid (RB(OH)₂) is a complex equilibrium process influenced by a multitude of factors.[9][14] The "slow release" of the boronic acid is often beneficial, as it can minimize side reactions such as oxidative homocoupling and protodeboronation by maintaining a low concentration of the active boronic acid throughout the reaction.[9][10][11]
The general mechanism of hydrolysis involves the stepwise substitution of fluoride ions with hydroxide ions. This process is significantly influenced by the reaction conditions, and two primary pathways have been identified: an acid-catalyzed pathway and a direct dissociation pathway.[9]
Figure 1: General hydrolysis pathways for potassium organotrifluoroborates.
Factors Influencing Hydrolytic Stability
The rate of hydrolysis of potassium organotrifluoroborates can span several orders of magnitude, from minutes to weeks, depending on a variety of factors.[9][14] A thorough understanding of these factors is crucial for controlling the release of the boronic acid and optimizing reaction outcomes.
The Nature of the Organic Substituent (R-group)
The electronic and steric properties of the organic group attached to the boron atom have a profound impact on the rate of hydrolysis.
-
Electronic Effects: Electron-donating groups on the organic substituent stabilize the intermediate difluoroborane (R-BF₂) formed upon fluoride dissociation, thus accelerating hydrolysis.[15] Conversely, electron-withdrawing groups destabilize this intermediate, leading to slower hydrolysis.[15] For instance, organotrifluoroborates bearing isopropyl, β-styryl, and anisyl moieties undergo rapid, direct hydrolysis.[9][11] In contrast, those with alkynyl or nitrophenyl groups hydrolyze extremely slowly.[9][11][14]
-
Steric Effects: While less pronounced than electronic effects, steric hindrance around the boron center can influence the rate of hydrolysis by impeding the approach of water molecules.
An a priori estimation of whether an organotrifluoroborate will undergo "fast," "slow," or "very slow" hydrolysis can be made by analyzing the B-F bond lengths (via DFT) in the intermediate difluoroborane or by considering the Swain-Lupton resonance parameter (ℛ) of the R group.[9][10][11]
pH and the "Acid-Base Paradox"
The pH of the reaction medium plays a critical, and at times counterintuitive, role. While Suzuki-Miyaura reactions are typically run under basic conditions, some organotrifluoroborates, particularly those with p-F-phenyl, naphthyl, furyl, and benzyl groups, require acid catalysis for efficient hydrolysis.[9][10][14] This "acid-base paradox" ensures their slow hydrolysis under basic conditions.[9][10][11]
The use of inorganic bases like cesium carbonate (Cs₂CO₃) in a THF/water solvent system can lead to partial phase-splitting, creating a minor, highly basic aqueous phase and a bulk organic phase with a lower pH.[9][12] This phenomenon can cause the reaction vessel's shape, material, size, and stirring rate to significantly affect the hydrolysis profile.[2][9][10]
Temperature
As with most chemical reactions, temperature has a significant effect on the rate of hydrolysis. Higher temperatures generally lead to faster hydrolysis. For example, a study on the hydrolysis of various organotrifluoroborates was conducted at 55 °C to accelerate the process for kinetic analysis.[9][10]
Solvent System
The choice of solvent is critical. The presence of water is necessary for hydrolysis to occur. The rate of hydrolysis has been shown to be dependent on the concentration of water in the solvent mixture.[9] In some cases, water alone has been found to be the most effective solvent for the hydrolysis of certain organotrifluoroborates, likely due to the enhanced solubility of the salt.[15][16]
The Role of the Reaction Vessel: A Hidden Variable
A fascinating and often overlooked factor is the material of the reaction vessel. Glass surfaces can act as "fluorophiles," sequestering fluoride ions and driving the hydrolysis equilibrium towards the boronic acid.[12] Reactions conducted in glass vessels can exhibit pseudo-first-order kinetics with a rate proportional to the glass surface area.[12] In contrast, using PTFE (polytetrafluoroethylene) vessels minimizes this effect, allowing for the study of the intrinsic hydrolysis kinetics.[9][12]
Experimental Protocols for Assessing Hydrolytic Stability
A robust and reproducible method for evaluating the hydrolytic stability of a potassium organotrifluoroborate is essential for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
Protocol: ¹⁹F NMR Monitoring of Hydrolysis
This protocol provides a general framework for monitoring the hydrolysis of a potassium organotrifluoroborate using ¹⁹F NMR spectroscopy.
Materials:
-
Potassium organotrifluoroborate of interest
-
Solvent system (e.g., THF/D₂O)
-
Internal standard (optional, for quantitative analysis)
-
PTFE NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a PTFE NMR tube, dissolve a known concentration of the potassium organotrifluoroborate in the chosen solvent system. The use of D₂O instead of H₂O allows for locking the NMR spectrometer.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum at time t=0. The organotrifluoroborate will exhibit a characteristic signal.
-
Time-Course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular intervals. The disappearance of the starting material's signal and the potential appearance of new signals corresponding to hydrolysis intermediates or fluoride ions can be monitored.
-
Data Analysis: Integrate the signal of the starting organotrifluoroborate at each time point. Plot the natural logarithm of the concentration (or normalized integral) versus time. For a first-order or pseudo-first-order process, this will yield a straight line, the slope of which is the negative of the observed rate constant (k_obs). The half-life (t₁/₂) can then be calculated as ln(2)/k_obs.[9]
Figure 2: Workflow for monitoring hydrolytic stability via ¹⁹F NMR.
Data Presentation: A Comparative Overview
The hydrolytic stability of organotrifluoroborates is highly substrate-dependent. The following table summarizes the classification of various organotrifluoroborates based on their hydrolytic half-lives under specific conditions, as reported in the literature.[9]
| Class | Hydrolytic Half-life (t₁/₂) | Representative R-groups | Predominant Hydrolysis Pathway |
| Class I | ≤ 1 hour | Isopropyl, Cyclobutyl, Vinyl | Direct Dissociation |
| Class II | 1–24 hours | Aryl, Benzyl, Furyl | Acid-Catalyzed |
| Class III | > 24 hours | Alkynyl, Electron-Poor Aryl | Very Slow Hydrolysis |
Table 1: Classification of Potassium Organotrifluoroborates Based on Hydrolytic Stability.[9]
Conclusion: Harnessing Stability for Synthetic Advantage
Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a unique combination of stability and reactivity.[17][18] Their hydrolytic stability is not a liability but rather a tunable property that can be leveraged to control the release of the active boronic acid species, thereby enhancing reaction selectivity and minimizing unwanted side reactions.[9][14] For researchers in drug discovery and development, where efficiency, reproducibility, and the ability to construct complex molecular architectures are paramount, a deep understanding of the factors governing the hydrolytic stability of these reagents is indispensable. By carefully considering the nature of the organic substituent, pH, temperature, solvent, and even the reaction vessel, chemists can unlock the full potential of these versatile building blocks.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
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Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
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From Benchtop Instability to Synthetic Powerhouse: A Guide to the Preparation of Organotrifluoroborates from Boronic Acids
An In-Depth Technical Guide
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. While traditionally reliant on boronic acids, the field has increasingly pivoted towards a more robust and versatile class of reagents: potassium organotrifluoroborates (K[RBF₃]). These crystalline, air- and moisture-stable solids circumvent many of the inherent challenges associated with their boronic acid precursors, such as decomposition and the problematic equilibrium with their trimeric boroxine anhydrides.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the preparation of organotrifluoroborates from boronic acids. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting.
The Imperative for an Alternative: Limitations of Boronic Acids
Organoboron reagents are indispensable tools, yet the workhorse boronic acids possess several operational drawbacks that can complicate synthesis, particularly in complex, multi-step pathways common in drug development.[3][4]
-
Instability: Boronic acids are susceptible to protodeboronation, especially electron-rich or heteroaromatic variants, leading to reagent degradation and reduced yields.
-
Stoichiometric Ambiguity: They exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1][2] This makes precise stoichiometric calculations challenging and can lead to reproducibility issues.
-
Purification Challenges: Many boronic acids are difficult to purify, often requiring chromatography, which is undesirable for large-scale synthesis.
The tetracoordinate nature of the boron atom in organotrifluoroborates, saturated by three highly electronegative fluorine atoms, imparts exceptional stability, addressing these limitations directly.[5][6] They are typically free-flowing, crystalline solids that can be stored indefinitely at room temperature without special precautions, making them ideal reagents for both discovery and process chemistry.[7][8]
Data Presentation 1: Comparative Properties of Boron Reagents
| Property | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |
| Physical State | Often amorphous or low-melting solids | Crystalline, high-melting solids[1] |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation | Exceptionally stable to air and moisture[6][8] |
| Stoichiometry | Ambiguous due to equilibrium with boroxines[2] | Monomeric, defined stoichiometry[4][9] |
| Handling | Can be difficult to weigh and handle accurately | Easy to handle, free-flowing solids |
| Purification | Often requires chromatography | Readily purified by recrystallization[10] |
The Core Transformation: Mechanism and Rationale
The conversion of a boronic acid to its corresponding potassium organotrifluoroborate is a robust and high-yielding process. The key to this transformation, first reported in its modern, efficient form by Vedejs et al., is the use of potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[11]
Why Potassium Hydrogen Difluoride (KHF₂)?
A common misconception is that a simple fluoride source like potassium fluoride (KF) would suffice. However, KF is generally ineffective at displacing the hydroxyl ligands of the tricoordinate boronic acid.[11] KHF₂ serves as a convenient and solid source of hydrofluoric acid (HF) upon dissolution. The in-situ generated HF protonates the boronic acid's hydroxyl groups, converting them into water—a much better leaving group. This activation is critical for the subsequent nucleophilic attack by fluoride ions to proceed efficiently.
Reaction Mechanism
The reaction proceeds through a stepwise displacement of the two hydroxyl groups by fluoride, followed by the coordination of a third fluoride ion to form the stable tetracoordinate 'ate' complex. The presence of excess KHF₂ ensures the equilibrium is driven completely towards the product.
Figure 1: Simplified mechanism for the conversion of a boronic acid to a potassium organotrifluoroborate salt using KHF₂.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a reliable method for accessing high-purity organotrifluoroborates.
Protocol 1: Synthesis from an Isolated Boronic Acid
This is the most direct method and serves as an excellent final purification step for a crude boronic acid. The procedure described is adapted from the well-established Molander protocol.[8]
Step-by-Step Methodology:
-
Dissolution: In a flask (for extended use, a Nalgene® bottle is recommended to prevent glass etching), charge the boronic acid (1.0 equiv) and methanol.[8] Stir until a homogeneous solution is achieved. The volume should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the solution to approximately 5 °C using an ice-water bath. This helps to control the exotherm upon addition of the fluorinating agent.
-
Fluorination: Prepare a solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv) in water. Add this aqueous solution to the cooled methanolic solution of the boronic acid in portions over 5-10 minutes. A thick white slurry or precipitate will typically form.[8][9]
-
Reaction Completion: Allow the slurry to stir for 30-60 minutes. Reaction completion can be monitored by ¹¹B NMR, observing the disappearance of the boronic acid signal (typically ~30 ppm) and the appearance of the trifluoroborate quartet (~3-6 ppm).[8]
-
Solvent Removal: Concentrate the mixture by rotary evaporation to remove the bulk of the methanol and water. This leaves a wet solid cake.
-
Azeotropic Drying: To remove residual water, add acetonitrile and reconcentrate under reduced pressure. Repeat this step two to three times. Water content can be critical for the next step.
-
Purification by Extraction/Recrystallization: Add acetonitrile to the dry solid and heat the mixture to reflux for 60-90 minutes.[8] Potassium organotrifluoroborates are generally soluble in hot acetonitrile, while excess KHF₂ and other inorganic salts are not.
-
Isolation: Cool the mixture to room temperature and filter to remove the insoluble inorganic salts. Rinse the filter cake with fresh acetonitrile.
-
Final Product: Concentrate the filtrate by rotary evaporation to afford the pure potassium organotrifluoroborate salt, which can be dried under vacuum.
Protocol 2: One-Pot Synthesis from Aryl or Vinyl Halides
This highly efficient procedure avoids the isolation of the often-unstable boronic acid intermediate, making it ideal for a wide range of substrates.[11][12]
Figure 2: Workflow for the one-pot synthesis of potassium organotrifluoroborates, bypassing boronic acid isolation.
Step-by-Step Methodology:
-
Organometallic Formation: In an oven-dried, inert-atmosphere flask, generate the organolithium or Grignard reagent from the corresponding aryl or vinyl halide (1.0 equiv) using standard procedures (e.g., n-BuLi for lithium-halogen exchange or Mg turnings for Grignard formation) in an ethereal solvent like THF at an appropriate low temperature (e.g., -78 °C).
-
Boronation: To the freshly formed organometallic solution, add a trialkyl borate such as trimethyl borate or triisopropyl borate (1.1 equiv) dropwise, maintaining the low temperature. Allow the reaction to stir for 1-2 hours.
-
Hydrolysis: Quench the reaction by carefully adding aqueous acid (e.g., 1 M HCl) to hydrolyze the borate ester intermediate to the crude boronic acid.
-
In-Situ Fluorination: To the biphasic mixture containing the crude boronic acid, directly add a concentrated aqueous solution of KHF₂ (3.0-4.0 equiv).
-
Isolation: Stir the mixture vigorously for 1-2 hours. The product often precipitates directly from the reaction mixture. Isolate the solid by filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry under vacuum. If the product remains in the aqueous layer, extract with a suitable organic solvent (e.g., acetone after solvent removal) as described in Protocol 1.
Expertise & Trustworthiness: A Self-Validating System
The conversion to a potassium organotrifluoroborate is inherently a purification technique. The high crystallinity of the product means that impurities from the initial boronic acid or the one-pot synthesis often remain in the filtrate, leading to a product of significantly higher purity. This "purification by synthesis" is a hallmark of a trustworthy and efficient protocol.
Applications in Drug Development: The Strategic Advantage
The stability of organotrifluoroborates is not merely a matter of convenience; it is a strategic enabler in the synthesis of complex molecules.[13][14]
-
Orthogonal Reactivity: The trifluoroborate moiety is inert to a wide range of reaction conditions (e.g., Wittig olefination, oxidation, reduction) that would destroy a boronic acid.[6][12] This allows for functional group manipulation on other parts of the molecule while the valuable carbon-boron bond is safely "protected."
-
"Slow Release" Principle in Cross-Coupling: In Suzuki-Miyaura reactions, the organotrifluoroborate is believed to undergo slow hydrolysis under the basic reaction conditions to release the active boronic acid in situ.[3][9][15] This maintains a low, steady-state concentration of the reactive species, minimizing unwanted side reactions like protodeboronation and oxidative homocoupling, which are often problematic when using a full equivalent of a boronic acid from the start.[16]
-
Library Synthesis: Their solid nature and stability make organotrifluoroborates perfectly suited for automated weighing and dispensing in high-throughput synthesis platforms, accelerating the drug discovery process.
Conclusion
The preparation of potassium organotrifluoroborates from boronic acids via treatment with KHF₂ is a cornerstone transformation in modern organic synthesis. It converts stoichiometrically ambiguous and often unstable reagents into robust, crystalline, and easy-to-handle solids. This conversion is not just a preparatory step but a strategic tool for purification and for enabling complex synthetic sequences. For researchers in drug discovery and development, mastering these protocols provides access to a superior class of organoboron reagents, expanding synthetic possibilities and enhancing the reliability and efficiency of producing novel molecular entities.
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Methodological & Application
The Strategic Advantage of Potassium (2-benzyloxyphenyl)trifluoroborate in Palladium-Catalyzed Biaryl Synthesis: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic transformations, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] This guide delves into the practical application of a highly advantageous nucleophilic partner in these reactions: Potassium (2-benzyloxyphenyl)trifluoroborate. We will explore its inherent benefits, provide a detailed mechanistic understanding, and furnish a robust, field-proven protocol for its use in the synthesis of valuable biaryl scaffolds.
The Ascendancy of Organotrifluoroborates: Stability Meets Reactivity
Traditionally, boronic acids have been the workhorses of Suzuki-Miyaura couplings. However, their inherent instability, propensity for protodeboronation, and tendency to form cyclic anhydrides (boroxines) can lead to issues with stoichiometry and reproducibility.[3] Potassium organotrifluoroborates have emerged as a superior class of reagents, offering a compelling combination of stability and reactivity.[3][4] These crystalline, free-flowing solids are typically stable to both air and moisture, obviating the need for stringent inert atmosphere techniques for storage and handling.[3] This enhanced stability translates to longer shelf-life and more reliable reaction outcomes.
This compound, in particular, serves as a valuable precursor for the synthesis of 2-hydroxybiphenyl derivatives, a common motif in biologically active molecules. The benzyl protecting group can be readily removed post-coupling to unveil the phenol, providing a strategic route to these important compounds.
The Catalytic Cycle: A Mechanistic Blueprint
The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Hydrolysis: The potassium organotrifluoroborate is hydrolyzed in the presence of a base and water to the corresponding boronic acid.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the cross-coupling of this compound with a representative aryl chloride.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C13H11BF3KO | 294.13 | 162 mg | 0.55 | 1.1 |
| 4-Chloroanisole | C7H7ClO | 142.58 | 71 mg | 0.50 | 1.0 |
| Palladium(II) Acetate | Pd(OAc)2 | 224.50 | 2.2 mg | 0.01 | 0.02 |
| RuPhos | C30H45OP | 476.65 | 9.5 mg | 0.02 | 0.04 |
| Potassium Carbonate | K2CO3 | 138.21 | 207 mg | 1.5 | 3.0 |
| Toluene | C7H8 | 92.14 | 5.0 mL | - | - |
| Water (degassed) | H2O | 18.02 | 0.5 mL | - | - |
| Schlenk tube (10 mL) | - | - | 1 | - | - |
| Magnetic stir bar | - | - | 1 | - | - |
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (162 mg, 0.55 mmol), 4-chloroanisole (71 mg, 0.50 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5.0 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (2.2 mg, 0.01 mmol) and RuPhos (9.5 mg, 0.02 mmol).
-
Catalyst Addition: Briefly remove the septum from the Schlenk tube and add the catalyst mixture under a positive flow of argon.
-
Reaction: Reseal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Optimizing for Success: Key Parameters and Troubleshooting
The success of the Suzuki-Miyaura coupling is contingent on the careful selection of several key parameters.
Table 2: Impact of Reaction Parameters
| Parameter | Recommended | Rationale & Impact on Reaction |
| Catalyst | Pd(OAc)2, PdCl2(dppf) | Pd(OAc)2 is a common and effective precursor. PdCl2(dppf) can be advantageous for less reactive substrates.[5] |
| Ligand | RuPhos, SPhos, XPhos | Bulky, electron-rich phosphine ligands like RuPhos facilitate oxidative addition and reductive elimination, and are particularly effective for sterically hindered substrates.[6][7] |
| Base | K2CO3, Cs2CO3, K3PO4 | The base is crucial for the hydrolysis of the trifluoroborate and for facilitating transmetalation. The choice of base can significantly impact the reaction rate and yield.[8] |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | A biphasic solvent system is often optimal, with the aqueous phase facilitating the action of the inorganic base. Toluene/water is a common and effective choice.[7] |
| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst.
-
Insufficiently Degassed Solvents: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed.
-
Poor Base Solubility: Ensure the base is finely powdered and the reaction is stirred vigorously to maximize its interaction with the aqueous phase.
-
-
Formation of Homocoupled Byproducts:
-
This can occur if the transmetalation is slow relative to other side reactions. Consider changing the ligand or base to accelerate the desired catalytic cycle.
-
-
Protodeboronation of the Trifluoroborate:
-
While less of an issue than with boronic acids, it can still occur under harsh conditions. Ensure the reaction is not heated for an unnecessarily long time.
-
Conclusion
This compound represents a robust and versatile building block for the synthesis of biaryl compounds, offering significant advantages in terms of stability and ease of handling. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers in drug development can effectively leverage this powerful tool to streamline the synthesis of complex molecular targets. The provided protocol serves as a validated starting point for the successful implementation of this valuable synthetic methodology.
References
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Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
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Molander, G. A., & Jean-Gérard, L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. The Journal of Organic Chemistry, 73(15), 5963–5969. [Link]
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Arisawa, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(31), 10813-10819. [Link]
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Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(23), 8863–8866. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(12), 2021–2024. [Link]
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Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
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Pye, D. R., et al. (2020). Atroposelective Suzuki-Miyaura Coupling to form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie International Edition, 59(2), 736-740. [Link]
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Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35824–35839. [Link]
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Molander, G. A., & Keuthen, C. M. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2143–2146. [Link]
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Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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Pye, D. R., et al. (2020). Atroposelective Suzuki–Miyaura Coupling to Form 2‐Amino‐2′‐Hydroxybiphenyls Enabled by sRuPhos. Angewandte Chemie International Edition, 59(2), 736-740. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Dreher, S. D., et al. (2008). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Tetrahedron Letters, 49(26), 4122-4124. [Link]
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Roy, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35824–35839. [Link]
-
Molander, G. A., & Nykaza, T. V. (2014). Pd-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with 2-Chloroacetates and 2-Chloroacetamides. Organic Letters, 16(16), 4216–4219. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Organic & Biomolecular Chemistry, 8(13), 2894-2900. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Organic & Biomolecular Chemistry, 8(13), 2894-2900. [Link]
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El-Boraey, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18556-18585. [Link]
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El-Boraey, H. A., et al. (2023). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-173. [Link]
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The Strategic Application of Potassium (2-benzyloxyphenyl)trifluoroborate in Modern Cross-Coupling Chemistry: A Guide for Researchers
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the quest for robust, versatile, and user-friendly reagents is perpetual. Potassium (2-benzyloxyphenyl)trifluoroborate has emerged as a significant player in this arena, offering a stable and efficient alternative to traditional boronic acids for the construction of complex biaryl scaffolds. This guide provides an in-depth exploration of the reaction conditions for employing this valuable reagent, grounded in mechanistic understanding and field-proven insights to empower researchers in their synthetic endeavors.
The Ascendancy of Potassium Organotrifluoroborates: A Paradigm Shift in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation.[1] Historically, boronic acids have been the workhorse nucleophiles in this transformation. However, their inherent limitations, such as a propensity for protodeboronation and trimerization to form boroxines, can lead to issues with stoichiometry and reproducibility.[2]
Potassium organotrifluoroborates, such as the title compound, present a compelling solution to these challenges. These tetracoordinate boron species exhibit exceptional stability to air and moisture, rendering them as crystalline, free-flowing solids that are easy to handle and store indefinitely without special precautions.[2][3] This enhanced stability allows for their use in near-stoichiometric amounts, improving the overall atom economy of the reaction.[3]
The operative mechanism involves a slow, in-situ hydrolysis of the trifluoroborate salt under the basic reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle. This "slow release" of the active nucleophile can be advantageous in minimizing side reactions.
Core Principles for Employing this compound: A Mechanistic Perspective
The successful application of this compound in a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The ortho-benzyloxy substituent introduces a degree of steric hindrance that necessitates careful consideration of the catalytic system.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding the role of each component.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl chloride or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene and degassed deionized water in a 10:1 ratio (to achieve a concentration of approximately 0.25 M with respect to the aryl halide).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
Potassium organotrifluoroborates are generally stable solids. However, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of skin or eye contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for the specific compound for detailed information.
Conclusion
This compound is a highly valuable reagent for the synthesis of ortho-functionalized biaryls via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and ease of handling make it a superior alternative to the corresponding boronic acid. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and reproducible results, even with this sterically demanding substrate. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science.
References
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Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]
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Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
-
Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. National Institutes of Health. [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
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Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]
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Application Notes: A Researcher's Guide to Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
Introduction: The Ascendance of Organotrifluoroborates in Modern Cross-Coupling
For researchers engaged in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. While traditionally reliant on boronic acids and their esters, the field has seen a significant shift towards the adoption of potassium organotrifluoroborate salts. These crystalline, free-flowing solids are emerging as superior alternatives due to their remarkable stability, ease of handling, and broad functional group tolerance.[1][2][3]
Unlike boronic acids, which can undergo problematic protodeboronation and exist in an equilibrium with their cyclic trimeric anhydrides (boroxines), potassium organotrifluoroborates are tetracoordinate boron species that are exceptionally stable to both air and moisture.[1][4] This inherent stability allows them to be stored indefinitely at room temperature without special precautions, simplifying experimental setup and improving stoichiometric precision.[5][6] Consequently, they can often be used in near-stoichiometric amounts, enhancing the reaction's atom economy.[5][6]
This guide provides a comprehensive overview and detailed protocols for leveraging the unique advantages of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions.
The Mechanistic Rationale: A Tale of Slow Release
A key to the success and broad applicability of potassium organotrifluoroborates lies in their reaction mechanism. The organotrifluoroborate salt itself is not the active transmetalating species. Instead, under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the [R-BF₃]K salt undergoes slow hydrolysis to release the corresponding boronic acid (RB(OH)₂) in situ.[2][7][8] This newly formed boronic acid is then able to enter the palladium catalytic cycle.
This "slow-release" mechanism is advantageous as it maintains a low, steady concentration of the reactive boronic acid in the reaction mixture. This minimizes common side reactions that plague traditional Suzuki-Miyaura couplings, such as oxidative homocoupling of the boronic acid.[7] The overall catalytic cycle, adapted for the use of an organotrifluoroborate, is depicted below.
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The Strategic Application of Potassium (2-benzyloxyphenyl)trifluoroborate in Modern Organic Synthesis
Introduction: The Ascendancy of Organotrifluoroborates in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, the quest for stable, versatile, and efficient reagents is perpetual. Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and their esters in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Their remarkable stability to air and moisture, crystalline nature, and ease of handling have streamlined synthetic workflows and enhanced reproducibility, particularly within the pharmaceutical and materials science sectors.[1] Among this robust class of reagents, Potassium (2-benzyloxyphenyl)trifluoroborate offers unique synthetic potential, serving as a versatile precursor for the construction of complex biaryl systems and offering a strategic entry point to valuable heterocyclic scaffolds such as dibenzofurans.
This technical guide provides an in-depth exploration of the applications of this compound, presenting detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions and its subsequent transformation into dibenzofuran derivatives through a tandem deprotection-cyclization strategy. The methodologies described herein are designed to be self-validating, with each step and choice of reagent rationalized to provide researchers with a comprehensive understanding of the underlying chemical principles.
Part 1: Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[2] this compound is an excellent nucleophilic partner in these transformations, enabling the synthesis of a wide array of 2-aryl-1-(benzyloxy)benzene derivatives. These products are not only valuable in their own right but also serve as key intermediates for further synthetic elaborations.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. The generally accepted mechanism, when employing a potassium organotrifluoroborate, is depicted below. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent transmetalation with the organotrifluoroborate, facilitated by a base, forms an arylpalladium(II) species. The final step is reductive elimination, which yields the biaryl product and regenerates the active Pd(0) catalyst.
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The Ascendancy of Organotrifluoroborates in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: A Paradigm Shift in Boron Chemistry for Drug Discovery
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone in the medicinal chemist's toolkit, enabling the efficient construction of carbon-carbon bonds essential for the synthesis of countless drug candidates.[1] Traditionally, boronic acids have been the workhorse organoboron nucleophile in these transformations. However, their inherent instability—a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—often complicates stoichiometry, reproducibility, and purification.[2]
Enter potassium organotrifluoroborates. These crystalline, free-flowing solids have emerged as demonstrably superior alternatives, offering exceptional stability to both air and moisture.[2][3] This robustness is not merely a matter of convenience; it translates to broader functional group tolerance, enhanced reaction efficiency, and the ability to carry the boronate moiety through multi-step syntheses, a significant advantage in the complex world of drug development.[2][4] Their tetracoordinate nature, with the boron atom securely bonded to three electronegative fluorine atoms, renders them significantly less prone to premature decomposition compared to their three-coordinate boronic acid counterparts.[2][5] This guide will provide an in-depth exploration of the applications of organotrifluoroborates in medicinal chemistry, complete with detailed protocols and the scientific rationale behind their use.
Core Application I: Robust Carbon-Carbon and Carbon-Heteroatom Bond Formation
The primary application of organotrifluoroborates in medicinal chemistry lies in their role as versatile and reliable nucleophilic partners in palladium-catalyzed cross-coupling reactions.[6] They have proven effective in forming bonds between a wide array of carbon centers (sp², sp³, sp) and with various heteroatoms, a critical capability for accessing diverse chemical matter in drug discovery programs.[7]
The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Look
The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many top-selling pharmaceuticals.[1] The use of organotrifluoroborates in this reaction offers significant advantages, often leading to higher yields and cleaner reaction profiles, especially with challenging substrates like heteroaryl halides.[1]
Causality Behind Experimental Choices: The enhanced stability of organotrifluoroborates means they can be used in near-stoichiometric amounts, improving the atom economy of the reaction.[8] The slow in-situ hydrolysis of the trifluoroborate to the active boronic acid under the reaction conditions is thought to suppress unwanted side reactions like homocoupling.[9] The choice of palladium catalyst, ligand, base, and solvent system is crucial and must be optimized for specific substrates to achieve high yields. Sterically hindered and electron-rich phosphine ligands, such as RuPhos, are often employed to facilitate the coupling of challenging substrates like aryl chlorides and secondary alkyltrifluoroborates.[5][8]
Experimental Protocol: Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a general procedure for a challenging C(sp³)–C(sp²) coupling, a transformation of high value in medicinal chemistry for introducing alkyl substituents.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium secondary alkyltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[8]
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[8]
-
Under a positive pressure of argon, add the catalyst and ligand to the Schlenk tube.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.[8]
-
Sparge the mixture with argon for 15 minutes to ensure thorough deoxygenation.[8]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates:
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes: Potassium (2-benzyloxyphenyl)trifluoroborate as a Superior Nucleophilic Partner in Suzuki-Miyaura Cross-Coupling
Introduction: The Advantage of Organotrifluoroborates in Modern Synthesis
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility, valued for its mild conditions and broad functional group tolerance.[1] While boronic acids have traditionally been the workhorse nucleophiles in these transformations, their limitations—such as potential instability, propensity for protodeboronation, and challenges in purification—have driven the search for more robust alternatives.[1][2]
Potassium organotrifluoroborates have emerged as a class of exceptionally effective coupling partners that overcome many of these drawbacks.[1][2] These crystalline, free-flowing solids are generally stable to both air and moisture, which dramatically simplifies handling, storage, and reaction setup.[1][2] Their tetracoordinate boron center acts as a protecting group for the boronic acid, which can be unmasked in situ under the basic reaction conditions required for catalysis.[3] This inherent stability allows for the use of near-stoichiometric amounts of the reagent, enhancing the atom economy of the process.
This guide provides a detailed technical overview and field-proven protocols for the application of Potassium (2-benzyloxyphenyl)trifluoroborate , a versatile reagent for the synthesis of sterically demanding ortho-substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.
Reagent Profile: this compound
The structure of this compound incorporates a bulky benzyloxy group at the ortho position. This feature makes it an ideal precursor for synthesizing sterically hindered biaryl systems, where traditional boronic acids might exhibit lower reactivity or undergo competitive side reactions. The benzyloxy group is a common protecting group for phenols, allowing for late-stage deprotection to reveal the corresponding 2-hydroxybiaryl scaffold, a privileged structure in medicinal chemistry.
Key Advantages:
-
Enhanced Stability: Air- and moisture-stable solid, allowing for indefinite storage without special precautions.
-
Ease of Handling: Crystalline nature simplifies weighing and dispensing compared to often hygroscopic boronic acids.
-
High Reactivity: Serves as an excellent nucleophilic partner for a wide range of aryl and heteroaryl halides, including challenging aryl chlorides.[3][4]
-
Improved Stoichiometry: Reduced tendency for protodeboronation allows for near 1:1 stoichiometry with the electrophilic partner.[5]
-
Access to Hindered Biaryls: The ortho-substituent is well-tolerated, enabling the synthesis of complex, sterically congested molecules.
Synthesis Protocol: Preparation of this compound
The synthesis of potassium aryltrifluoroborates is a straightforward and high-yielding process, typically achieved by treating the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[6]
Materials:
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl ether or Acetone for washing
Step-by-Step Protocol:
-
Dissolution: In a suitable flask, dissolve 2-(benzyloxy)phenylboronic acid (1.0 equiv) in methanol.
-
Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0 equiv). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Cool the methanol solution of the boronic acid to 0 °C using an ice bath. Slowly add the aqueous KHF₂ solution dropwise to the stirred boronic acid solution. A thick white precipitate will form.
-
Stirring: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight. The product can be stored on the benchtop without special precautions.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general and robust method for the palladium-catalyzed cross-coupling of this compound with a representative aryl chloride. The use of a biarylphosphine ligand such as RuPhos is often crucial for achieving high yields with challenging, electron-rich, or sterically hindered aryl chlorides.[3][9]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt first hydrolyzes in situ to the active boronic acid species, which then participates in the cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_Complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; Diorgano_Complex [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="R¹-R²", shape=box, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Invisible nodes for positioning ArX [label="Ar-X\n(Aryl Halide)", shape=box, style=dashed]; Borate [label="[Ar-B(OH)₃]⁻", shape=box, style=dashed]; Base [label="Base (e.g., Cs₂CO₃)", shape=box, style=dashed, fillcolor="#F1F3F4"]; RBF3K [label="K[R²BF₃] + H₂O", shape=box, style=dashed, fillcolor="#F1F3F4"];
// Edges Pd0 -> PdII_Complex [label=" Ar-X", pos="e,e"]; ArX -> PdII_Complex [style=invis]; PdII_Complex -> Diorgano_Complex [label=" [R²B(OH)₃]⁻"]; RBF3K -> Borate [style=dashed, arrowhead=open, label=" Base"]; Base -> Borate [style=invis]; Borate -> Diorgano_Complex [style=dashed, arrowhead=open]; Diorgano_Complex -> Pd0 [label=" "]; Diorgano_Complex -> Product [label=" ", style=dashed, arrowhead=open];
// Positioning and labels Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex [style=invis]; PdII_Complex -> Transmetalation [style=invis]; Transmetalation -> Diorgano_Complex [style=invis]; Diorgano_Complex -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.05 equiv)
-
Aryl or Heteroaryl Chloride (1.0 equiv, e.g., 4-chloroanisole)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen (Inert Gas)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) and deionized water to create a 10:1 solvent mixture (e.g., 5.0 mL toluene and 0.5 mL water).
-
Degassing: Sparge the stirred reaction mixture with a stream of argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add this catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
Heating: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[10][11]
The "Cesium Effect": Rationale for Base Selection
While common bases like K₂CO₃ are effective, cesium carbonate (Cs₂CO₃) often provides superior results in Suzuki-Miyaura couplings.[6][12][13] This "cesium effect" is attributed to several factors, including the higher solubility of cesium salts in organic solvents and the ability of the larger, more polarizable Cs⁺ cation to facilitate the key transmetalation step in the catalytic cycle.[12][13] For challenging couplings, screening Cs₂CO₃ is highly recommended.
Data Presentation: Expected Performance
While specific data for this compound is not extensively published, the following table provides representative yields for the coupling of analogous potassium alkyl- and aryltrifluoroborates with various aryl chlorides, demonstrating the broad applicability and high efficiency of this class of reagents.[3]
| Entry | Potassium Organotrifluoroborate | Aryl Chloride | Product | Yield (%) |
| 1 | Potassium phenethyltrifluoroborate | 2-Chloroanisole | 1-(2-Methoxy-phenyl)-3-phenylpropane | 87 |
| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chloroacetophenone | 1-(4-(4-(Benzoyloxy)butyl)phenyl)ethanone | 99 |
| 3 | Potassium isobutyltrifluoroborate | 4-Chlorobenzonitrile | 4-Isobutylbenzonitrile | 90 |
| 4 | Potassium cyclopropyltrifluoroborate | 3-Chloropyridine | 3-Cyclopropylpyridine | 91 |
| 5 | Potassium benzyloxymethyltrifluoroborate | 4-Chlorobenzonitrile | 4-(Benzyloxymethyl)benzonitrile | 76 |
General Conditions: Pd(OAc)₂ (2-3 mol%), RuPhos (4-6 mol%), K₂CO₃ or Cs₂CO₃ (3.0 equiv), Toluene/H₂O or Dioxane/H₂O (10:1), 80-100 °C, 12-24 h. Data adapted from literature reports on analogous trifluoroborates.[3][14]
Troubleshooting and Key Insights
-
Low Yields: If low conversion is observed, consider increasing the reaction temperature to 110 °C, switching the base from K₂CO₃ to Cs₂CO₃, or using a more active ligand system (e.g., SPhos or XPhos). Ensure solvents are adequately degassed, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation: Although less common than with boronic acids, some protodeboronation of the trifluoroborate can occur. Using a slight excess (1.05-1.1 equiv) of the trifluoroborate salt can help drive the reaction to completion.
-
Steric Hindrance: For couplings involving highly hindered ortho,ortho'-disubstituted aryl halides, higher catalyst loadings (e.g., 5 mol% Pd) and more sterically demanding ligands may be necessary to achieve efficient coupling.
Conclusion
This compound is a highly stable, easy-to-handle, and effective nucleophilic partner for the Suzuki-Miyaura cross-coupling. It provides a reliable and efficient route to sterically hindered biaryl compounds that are of significant interest to the pharmaceutical and materials science sectors. The protocols outlined in this guide, grounded in the established reactivity of analogous organotrifluoroborates, offer a robust starting point for researchers to leverage the superior properties of this reagent class in their synthetic endeavors.
References
-
What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora. [Link]
-
Fleury-Brégeot, N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
-
Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
Molander, G. A., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2003). ResearchGate. [Link]
-
Deb, A., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. [Link]
-
Molander, G. A., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
-
Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]
-
The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. (2015). ResearchGate. [Link]
-
Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with boronic acids and potassium organotrifluoroborates. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]
-
2-(Benzyloxy)phenyl)boronic acid. (n.d.). Porphyrin Systems. [Link]
-
Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Nykaza, T. V., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Organotrifluoroborate Coupling. (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. compunetics.net [compunetics.net]
- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Additions with Potassium Organotrifluoroborates
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Rhodium Catalysis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as exceptionally powerful tools. While boronic acids have long been the workhorses in this domain, their inherent limitations, such as instability and the propensity to form cyclic anhydrides (boroxines), can complicate stoichiometry and reaction outcomes.[1] This has spurred the adoption of potassium organotrifluoroborates (R-BF₃K) as highly effective and user-friendly alternatives.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage without special precautions.[1][2][3] This stability does not compromise their reactivity; in fact, they often exhibit enhanced performance in rhodium-catalyzed additions compared to their boronic acid counterparts.[1][4] Their monomeric nature ensures precise stoichiometric control, a critical factor for reproducible and high-yielding transformations.[5] This guide provides an in-depth exploration of rhodium-catalyzed additions utilizing these versatile reagents, offering mechanistic insights, practical protocols, and expert advice for researchers in academic and industrial settings.
Part 1: Foundational Principles and Mechanistic Overview
The Unique Advantages of Potassium Organotrifluoroborates
The superior attributes of potassium organotrifluoroborates stem from their tetracoordinate boron "ate" complex structure.[5] This structural feature renders them less susceptible to protodeboronation, a common side reaction with boronic acids, particularly with electron-deficient and heteroaromatic substrates.[6] Key benefits include:
-
Enhanced Stability: Air- and moisture-stable crystalline solids that can be stored indefinitely.[1][2][7]
-
Ease of Handling: Their solid nature simplifies weighing and dispensing, leading to improved reproducibility.
-
Stoichiometric Precision: Unlike boronic acids which can exist as mixtures of monomers and anhydrides, organotrifluoroborates are well-defined monomeric species.[5]
-
Broad Functional Group Tolerance: The trifluoroborate moiety is stable under a wide range of reaction conditions, allowing for the synthesis of complex and highly functionalized molecules.[3]
General Mechanistic Pathway
The rhodium-catalyzed addition of potassium organotrifluoroborates to unsaturated electrophiles, such as enones, aldehydes, and imines, is believed to proceed through a general catalytic cycle. While the precise mechanism can vary with the specific substrates and ligands, a widely accepted pathway involves the following key steps:
-
Ligand Exchange/Activation: The active Rh(I) catalyst is generated in situ.
-
Transmetalation: The organotrifluoroborate transfers its organic group to the rhodium center, forming an organorhodium(I) species. This step is often considered rate-determining. It is hypothesized that organotrifluoroborates undergo a more facile transmetalation compared to boronic acids, contributing to their often-observed higher reactivity.[1][4]
-
Migratory Insertion: The unsaturated substrate coordinates to the organorhodium(I) complex, followed by migratory insertion of the organic group into the double bond (in the case of 1,4-additions) or the carbonyl/imine bond (in the case of 1,2-additions).
-
Protonolysis/Hydrolysis: The resulting rhodium enolate or alkoxide intermediate is protonated or hydrolyzed to release the final product and regenerate the active rhodium catalyst.
The presence of water or a protic solvent is often crucial for efficient catalysis, likely facilitating the protonolysis step and potentially influencing the rate of transmetalation.[1][8]
Figure 1. General Catalytic Cycle.
Part 2: Synthesis and Handling of Potassium Organotrifluoroborates
A significant advantage of potassium organotrifluoroborates is their straightforward preparation. They are typically synthesized from the corresponding boronic acids or their esters by treatment with potassium hydrogen difluoride (KHF₂).[1][2] This method is robust, high-yielding, and applicable to a wide array of substrates.
Protocol: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol is a general procedure that can be adapted for many aryl and vinyl boronic acids.
Figure 2. Synthesis Workflow.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Deionized water
Procedure:
-
In a plastic beaker or flask (to prevent etching of glassware by HF that may be generated), dissolve phenylboronic acid in methanol (e.g., ~4-6 mL per gram of boronic acid).[2]
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate plastic container, prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form almost immediately.[5]
-
Continue stirring the slurry at 0-5 °C for 15-30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold methanol to remove excess salts and impurities.
-
Dry the product under high vacuum to a constant weight. The resulting potassium phenyltrifluoroborate is typically a white, crystalline solid that requires no further purification.
Part 3: Application Protocols for Rhodium-Catalyzed Additions
The following protocols provide detailed, step-by-step methodologies for key rhodium-catalyzed transformations using potassium organotrifluoroborates.
Protocol: Rhodium-Catalyzed 1,4-Conjugate Addition to an Enone
This reaction is highly effective for the formation of β-substituted ketones, which are valuable intermediates in organic synthesis.
Reaction Scheme:
(A generic scheme showing an aryltrifluoroborate adding to a cyclic enone to form a β-aryl ketone, catalyzed by a Rh(I) complex).
Materials:
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Cyclic enone (e.g., 2-cyclohexenone) (1.0 equiv)
-
Rhodium catalyst: [Rh(acac)(CO)₂] or [RhCl(cod)]₂ (1.5-3.0 mol %)
-
Phosphine ligand: dppb (1,4-bis(diphenylphosphino)butane) or BINAP for asymmetric versions (1.6-3.3 mol %)
-
Solvent: Dioxane/H₂O or Toluene/H₂O (typically 10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the rhodium catalyst, phosphine ligand, and potassium aryltrifluoroborate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 10:1 dioxane/H₂O).
-
Add the enone substrate via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Causality of Water: The presence of water is often crucial for high yields.[1] It is believed to facilitate the hydrolysis of the trifluoroborate to a more reactive boronic acid or difluoroborane in situ, and to aid in the final protonolysis step of the catalytic cycle.[5][9]
-
Ligand Choice: For simple conjugate additions, bidentate phosphine ligands like dppb are effective.[4] For asymmetric variants, chiral ligands such as BINAP are employed to induce enantioselectivity.[1]
-
Catalyst Precursors: Cationic rhodium complexes, such as [Rh(cod)₂]PF₆, have been shown to be particularly effective in asymmetric additions, often leading to higher conversions and enantiomeric excesses.[1]
| Entry | Aryltrifluoroborate | Enone | Catalyst System | Temp (°C) | Yield (%) | ee (%) |
| 1 | K[PhBF₃] | 2-Cyclohexenone | [Rh(acac)(CO)₂]/dppb | 50 | >95 | N/A |
| 2 | K[4-MeOPhBF₃] | 2-Cyclopentenone | [Rh(cod)₂]PF₆/(R)-BINAP | 100 | 98 | 97 |
| 3 | K[PhBF₃] | Methyl Vinyl Ketone | [Rh(acac)(CO)₂]/dppb | 50 | 91 | N/A |
Table 1: Representative Data for Rhodium-Catalyzed 1,4-Additions. Data synthesized from literature reports.[1][4]
Protocol: Rhodium-Catalyzed Asymmetric 1,2-Addition to an Aldehyde
The addition of organotrifluoroborates to aldehydes provides a direct route to chiral secondary alcohols. This transformation is particularly noteworthy for its ability to couple secondary and even tertiary alkyltrifluoroborates with complete retention of stereochemistry, a rare feat in organometallic chemistry.[10]
Materials:
-
Potassium organotrifluoroborate (1.1-1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Rhodium catalyst: [{RhCl(cod)}₂] or [{Rh(OH)(cod)}₂] (2.5-5.0 mol % Rh)
-
Solvent: Dioxane/H₂O (10:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried vial, combine the rhodium catalyst and the potassium organotrifluoroborate.
-
Seal the vial, and purge with an inert gas.
-
Add the degassed solvent mixture, followed by the aldehyde.
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and perform a standard aqueous workup (e.g., extraction with ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
Expert Insights:
-
Stereochemical Integrity: A remarkable feature of this reaction is the complete retention of configuration when using enantioenriched secondary or tertiary alkyltrifluoroborates. This suggests that the transmetalation and migratory insertion steps proceed without racemization of the stereogenic center.[10]
-
Absence of β-Hydride Elimination: Even with alkyl groups bearing β-hydrogens, β-hydride elimination is not a competitive pathway, which significantly broadens the scope of applicable substrates.[10]
-
Asymmetric Additions to Imines: This methodology has also been extended to the asymmetric addition to N-sulfonyl ketimines, providing access to valuable chiral amines with high enantioselectivity using chiral diene ligands.[11][12]
Part 4: Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure that the solvents are adequately degassed, as oxygen can deactivate the rhodium catalyst. The quality of the organotrifluoroborate is also critical; ensure it is pure and dry.
-
Side Reactions: Protodeboronation of the starting material can sometimes be observed.[10] This can be minimized by ensuring a sufficiently fast catalytic turnover. In some cases, adjusting the pH or the amount of water in the reaction mixture can be beneficial.
-
Hydrolysis of R-BF₃K: The rate of hydrolysis of the organotrifluoroborate to the active boronic acid can be influenced by the electronic nature of the organic group and the reaction conditions.[9] For particularly slow-hydrolyzing substrates, the addition of a mild acid or base might be necessary, though this should be approached with caution as it can affect the catalyst and other reagents.
By leveraging the exceptional stability and reactivity of potassium organotrifluoroborates, researchers can access a wide range of valuable molecular architectures with high efficiency and predictability. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of these powerful rhodium-catalyzed transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereospecific Cross-Coupling of Secondary Organotrifluoroborates
Introduction: The Significance of Stereospecific C(sp³)–C(sp²) Cross-Couplings
The construction of carbon-carbon bonds is a central theme in modern organic synthesis, with transition-metal-catalyzed cross-coupling reactions representing a paradigm shift in how chemists approach the synthesis of complex molecules.[1][2] Among these, the Suzuki-Miyaura reaction has become an exceptionally powerful and versatile tool.[3][4] While the coupling of sp²-hybridized carbon centers is now a routine and reliable process, the stereospecific cross-coupling of sp³-hybridized secondary alkyl organometallics has historically posed a significant challenge.[4][5] Key hurdles include sluggish transmetalation rates and the propensity for facile β-hydride elimination, which can lead to undesired isomerization and erosion of stereochemical integrity.[6][7]
The development of methodologies utilizing potassium secondary organotrifluoroborates has provided robust and elegant solutions to this long-standing problem.[4] These reagents offer remarkable advantages, including enhanced stability to air and moisture, which simplifies their handling and storage compared to many other organoboron compounds.[8][9] This has paved the way for the reliable and predictable synthesis of enantioenriched molecules, a critical endeavor for professionals in pharmaceutical and agrochemical research and development.[10][11]
This guide provides a comprehensive overview of two prominent stereospecific cross-coupling methodologies involving secondary organotrifluoroborates: a palladium-catalyzed process that proceeds with retention of stereochemistry, and another that proceeds with inversion of stereochemistry. The choice of substrate structure and reaction conditions is paramount in dictating the stereochemical outcome, offering a versatile synthetic toolkit for accessing a diverse range of chiral molecules.
Mechanistic Insights: Controlling Stereochemical Fate
The stereochemical outcome of the cross-coupling of secondary organotrifluoroborates is intricately linked to the reaction mechanism, particularly the transmetalation step.[12] The choice of catalyst, ligands, and even protecting groups on the substrate can influence the reaction pathway, leading to either retention or inversion of the stereocenter.
Palladium-Catalyzed Coupling with Retention of Stereochemistry
A notable strategy for achieving stereoretention involves the use of substrates with a strategically placed coordinating group. Molander and coworkers have demonstrated that potassium 1-(benzyloxy)alkyltrifluoroborates undergo stereospecific Suzuki-Miyaura coupling with aryl and heteroaryl chlorides with complete retention of configuration.[3][13][14] The prevailing hypothesis is that the benzyl protecting group acts as a hemilabile ligand, coordinating to the palladium center in the diorganopalladium intermediate. This intramolecular coordination is thought to stabilize the intermediate, preventing β-hydride elimination and facilitating a stereoretentive reductive elimination.[3][14]
Figure 1: Proposed catalytic cycle for the stereoretentive cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates.
Palladium-Catalyzed Coupling with Inversion of Stereochemistry
In contrast, the cross-coupling of unactivated secondary alkyltrifluoroborates, which lack a coordinating pendant group, can proceed with stereospecific inversion of configuration.[15][16] Work by Biscoe and colleagues has been pivotal in developing these methodologies.[7][15][16] The stereoinvertive outcome is often rationalized by a transmetalation step that proceeds through an open transition state, where the nucleophilic attack of the organotrifluoroborate on the palladium center occurs from the backside, akin to an SN2-type mechanism. The choice of bulky, electron-rich phosphine ligands is crucial in these systems to promote the desired reactivity and suppress isomerization pathways.[7][15]
Application Notes: Practical Considerations and Troubleshooting
-
Substrate Synthesis: Potassium organotrifluoroborates are generally stable, crystalline solids.[9] They can be synthesized from various precursors, such as aldehydes via copper-catalyzed diboration followed by treatment with KHF₂, or from alkenes via hydroboration.[3][17] It is crucial to ensure the purity of the organotrifluoroborate starting material for optimal and reproducible results.
-
Choice of Base and Solvent: The choice of base is critical. For the stereoretentive coupling of 1-(benzyloxy)alkyltrifluoroborates, strong bases like cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH·H₂O) are often employed.[3] For stereoinvertive couplings, potassium carbonate (K₂CO₃) is typically used.[8][15] The solvent system often consists of a mixture of an organic solvent (e.g., cyclopentyl methyl ether (CPME) or toluene) and water, which can enhance the rate of transmetalation.[3][15]
-
Ligand Selection: The ligand plays a decisive role in the efficiency and stereochemical outcome of the reaction.[18][19] For stereoretentive couplings, bulky phosphine ligands like cataCXium A are effective.[3] For stereoinvertive couplings, ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are commonly used.[7] The ligand not only influences the electronic properties of the palladium center but also its steric environment, which is key to controlling the reaction pathway.
-
Preventing Side Reactions:
-
β-Hydride Elimination: This is a major competing pathway for secondary alkylmetallic species. As discussed, intramolecular coordination or the use of specific ligands can suppress this undesired reaction.[3][6]
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction. Running the reaction under inert atmosphere and using degassed solvents is essential. In some cases, adjusting the water content in the solvent mixture can minimize protodeboronation.[3][16]
-
-
Troubleshooting:
-
Low Yield: This could be due to impure starting materials, inefficient catalyst activity, or competing side reactions. Consider re-purifying the organotrifluoroborate, screening different palladium precatalysts or ligands, and optimizing the base and solvent system.
-
Loss of Stereospecificity: This indicates that competing reaction pathways are at play. Ensure the reaction is performed under strictly anaerobic conditions. Re-evaluate the choice of ligand and reaction temperature, as higher temperatures can sometimes lead to isomerization.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for representative stereospecific cross-coupling reactions.
Protocol 1: Stereoretentive Cross-Coupling of Potassium 1-(Benzyloxy)alkyltrifluoroborates
This protocol is adapted from the work of Molander and coworkers and is suitable for the coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides, proceeding with retention of stereochemistry.[3]
1. Reagent Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
- Use anhydrous solvents. Degas the solvent mixture (e.g., 1:1 CPME/H₂O) by sparging with argon for at least 30 minutes.
2. Reaction Setup:
- To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the potassium 1-(benzyloxy)alkyltrifluoroborate (0.2 mmol, 1.0 equiv.), the aryl chloride (0.3 mmol, 1.5 equiv.), and cesium hydroxide monohydrate (CsOH·H₂O) (1.0 mmol, 5.0 equiv.).
- Add the palladium precatalyst (e.g., cataCXium A-Pd-G2, 0.015 mmol, 7.5 mol %).
- Seal the vial with a Teflon-lined cap.
- Evacuate and backfill the vial with argon three times.
- Add the degassed 1:1 CPME/H₂O solvent mixture (1.0 mL) via syringe.
3. Reaction Execution:
- Place the vial in a preheated heating block or oil bath at 105 °C.
- Stir the reaction mixture vigorously for 24 hours.
- Monitor the reaction progress by TLC or GC-MS.
4. Workup and Purification:
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (5 mL) and water (5 mL).
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired stereoretentive product.
Protocol 2: Stereoinvertive Cross-Coupling of Unactivated Secondary Alkyltrifluoroborates
This protocol is based on the methodology developed by Biscoe and coworkers for the stereospecific cross-coupling of unactivated secondary alkyltrifluoroborates with aryl chlorides, proceeding with inversion of configuration.[15][16]
1. Reagent Preparation:
- Strictly follow anaerobic and anhydrous procedures.
- Prepare a degassed 2:1 mixture of toluene and water.
2. Reaction Setup:
- In a glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv.), the enantioenriched potassium secondary alkyltrifluoroborate (0.75 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.) to a screw-cap vial with a stir bar.
- Add the palladium precatalyst (e.g., [Pd(P(t-Bu)₃)]₂, 0.025 mmol, 5 mol % Pd).
- Add the degassed 2:1 toluene/water solvent mixture (2.5 mL).
- Seal the vial tightly.
3. Reaction Execution:
- Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
- Stir the reaction for 18-24 hours.
4. Workup and Purification:
- Cool the reaction to room temperature.
- Dilute the mixture with diethyl ether and water.
- Separate the layers and extract the aqueous phase with diethyl ether.
- Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the product with inverted stereochemistry.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the stereospecific cross-coupling of secondary organotrifluoroborates.
| Parameter | Stereoretentive Coupling[3] | Stereoinvertive Coupling[15][16] |
| Substrate | Potassium 1-(benzyloxy)alkyltrifluoroborate | Unactivated potassium secondary alkyltrifluoroborate |
| Electrophile | Aryl/Heteroaryl Chlorides | Aryl Chlorides |
| Palladium Source | cataCXium A-Pd-G2 | [Pd(P(t-Bu)₃)]₂ or similar Pd(0) source |
| Ligand | cataCXium A (part of precatalyst) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Base | CsOH·H₂O or Cs₂CO₃ | K₂CO₃ |
| Solvent | CPME/H₂O (1:1) | Toluene/H₂O (2:1) |
| Temperature | 105 °C | 100 °C |
| Stereochemical Outcome | Retention | Inversion |
Visualization of Experimental Workflow
Sources
- 1. Advances in Cross-Coupling Reactions [directory.doabooks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantiospecific sp(2)-sp(3) coupling of secondary and tertiary boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academicworks.cuny.edu [academicworks.cuny.edu]
- 17. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Robust Chemistry of Potassium Organotrifluoroborates: A Guide to Functional Group Tolerance in Modern Synthesis
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, the choice of organometallic reagent is paramount. For researchers, scientists, and drug development professionals, an ideal reagent must not only exhibit high reactivity and selectivity but also possess a broad tolerance for a diverse array of functional groups. Potassium (organo)trifluoroborates have emerged as stellar performers in this regard, offering a unique combination of stability, versatility, and functional group compatibility that often surpasses that of their boronic acid and ester counterparts.[1][2][3] This in-depth guide provides a comprehensive overview of the functional group tolerance of potassium organotrifluoroborates, supported by detailed application notes and protocols to empower chemists in leveraging these remarkable reagents.
The Innate Stability of the Trifluoroborate Moiety: A Foundation for Broad Compatibility
The exceptional stability of potassium organotrifluoroborates is the cornerstone of their extensive functional group tolerance. Unlike boronic acids, which can exist as dehydrative trimers (boroxines), and boronic esters, which can be susceptible to hydrolysis, organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3] This stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms. This arrangement renders the boron center less susceptible to protodeboronation and other degradation pathways.[3]
This inherent robustness allows for the synthesis and isolation of organotrifluoroborates bearing a wide variety of functional groups that might be incompatible with the preparation or handling of other organometallic reagents.[1][4] Furthermore, their stability simplifies storage and handling, making them highly practical for routine use in both academic and industrial laboratories.[3]
Navigating the Landscape of Functional Group Compatibility
The true utility of potassium organotrifluoroborates is demonstrated by their compatibility with a vast spectrum of functional groups under various reaction conditions, most notably in the widely employed Suzuki-Miyaura cross-coupling reaction. The following table summarizes the compatibility of common functional groups, providing a quick reference for synthetic planning.
| Functional Group | Compatibility with R-BF3K | Notes and References |
| Aldehydes | High | Tolerated in Suzuki-Miyaura couplings.[5] Can be present on either the organotrifluoroborate or the coupling partner. |
| Ketones | High | Compatible with Suzuki-Miyaura and other cross-coupling reactions.[5][6] |
| Esters | High | Generally stable during synthesis of R-BF3K and subsequent cross-coupling.[5] |
| Amides | High | Well-tolerated. Potassium trifluoroboratohomoenolates derived from amides are effective coupling partners.[5] |
| Nitriles | High | Compatible with the synthesis of organotrifluoroborates and their use in cross-coupling.[5] |
| Nitro Groups | High | Tolerated in Suzuki-Miyaura reactions, demonstrating the chemoselectivity of the coupling.[5] |
| Amines (Primary & Secondary) | Moderate to High | Can be present, though basic amines may require protection or careful choice of reaction conditions. N-Boc protected aminomethyltrifluoroborates are readily prepared and used. |
| Amines (Tertiary) | High | Generally well-tolerated. N,N-dialkylaminomethyltrifluoroborates are effective coupling partners.[7] |
| Alcohols | Moderate to High | Free hydroxyl groups are generally tolerated, though they can sometimes interfere. Protection may be necessary depending on the specific reaction. |
| Phenols | Moderate | Can be problematic due to acidity. Protection as an ether is often recommended. |
| Carboxylic Acids | Low to Moderate | Generally incompatible due to acidity. Protection as an ester is required. |
| Halogens (Cl, Br, I) | High | Stable on the organotrifluoroborate, allowing for sequential cross-couplings.[4] |
| Alkenes & Alkynes | High | Stable and can be incorporated into the organotrifluoroborate for further functionalization.[4][8] |
| Ethers | High | Very stable and commonly present in both the organotrifluoroborate and the coupling partner.[9] |
| Thiols & Thioethers | Moderate | Can potentially coordinate to the metal catalyst. Compatibility should be evaluated on a case-by-case basis. |
| Azides | High | Tolerated during the synthesis of organotrifluoroborates using KHF2.[4] |
| Trialkylsilyl Groups | High | Stable during the formation of organotrifluoroborates with KHF2.[4] |
This table serves as a general guideline. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome and functional group tolerance.
Application Note: Synthesis of a Functionalized Potassium Aryltrifluoroborate
The synthesis of potassium organotrifluoroborates is often straightforward, proceeding from the corresponding boronic acid or via in situ generation from organolithium or Grignard reagents followed by treatment with potassium hydrogen fluoride (KHF₂).[1][4] The use of KHF₂ is compatible with a wide range of functional groups.[4]
Protocol: Synthesis of Potassium 4-(Methoxycarbonyl)phenyltrifluoroborate
This protocol details the preparation of a potassium aryltrifluoroborate bearing an ester functionality.
Materials:
-
4-(Methoxycarbonyl)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Diethyl ether (Et₂O)
Procedure:
-
In a flask, dissolve 1.0 equivalent of 4-(methoxycarbonyl)phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (approximately 3.0 equivalents).
-
Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.
-
A white precipitate of potassium 4-(methoxycarbonyl)phenyltrifluoroborate will form.
-
Continue stirring the mixture for 30-60 minutes at room temperature to ensure complete conversion.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the product under vacuum to obtain the pure potassium 4-(methoxycarbonyl)phenyltrifluoroborate.
Application Note: Suzuki-Miyaura Cross-Coupling with a Functionalized Potassium Organotrifluoroborate
The true power of potassium organotrifluoroborates lies in their application in cross-coupling reactions, where their functional group tolerance allows for the synthesis of complex molecules.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Potassium 4-Nitrophenyltrifluoroborate with 4-Bromoanisole
This protocol demonstrates the coupling of an electron-deficient aryltrifluoroborate with an electron-rich aryl bromide, showcasing the reaction's tolerance for both nitro and ether functionalities.
Materials:
-
Potassium 4-nitrophenyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (deionized)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a reaction vessel, add potassium 4-nitrophenyltrifluoroborate (1.0 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (2-5 mol%), RuPhos (4-10 mol%), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water to the vessel (a typical ratio is 10:1 toluene:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Chemoselectivity
The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates is believed to involve the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[10][11][12] The rate of this hydrolysis can vary depending on the substrate and reaction conditions, which can be advantageous in achieving a "slow release" of the active boronic acid species, thereby minimizing side reactions.[10][11]
This controlled reactivity, coupled with the inherent stability of the C-B bond in the trifluoroborate, allows for remarkable chemoselectivity. For instance, it is possible to perform reactions on other parts of a molecule containing a trifluoroborate moiety without affecting the C-BF₃K bond.[1] This orthogonality is highly valuable in multi-step syntheses.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in the field of synthetic organic chemistry. Their exceptional stability, ease of handling, and, most importantly, their broad functional group tolerance make them indispensable tools for the construction of complex molecular architectures. By understanding the principles of their reactivity and the scope of their compatibility, researchers can unlock new possibilities in drug discovery, materials science, and natural product synthesis. The protocols and data presented in this guide serve as a starting point for the successful application of these versatile and robust reagents.
References
-
Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(12), 2031–2034. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Pountney, M. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Nave, S., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Angewandte Chemie International Edition, 51(41), 10183-10186. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 80(15), 7859–7868. [Link]
-
Riddell, N., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7800–7812. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Riddell, N., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 805–819. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(33), 5742–5745. [Link]
-
Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 234–240. [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Potassium (2-benzyloxyphenyl)trifluoroborate
Welcome to the technical support center for Potassium (2-benzyloxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Low Yield and Unexpected Byproducts
One of the most common issues encountered when using this compound is lower than expected yield of the desired cross-coupled product, often accompanied by the formation of benzyloxybenzene. This section will diagnose the potential causes and provide actionable solutions.
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I'm observing a significant amount of benzyloxybenzene as a byproduct. What is happening and how can I fix it?
Answer: This is a classic case of competing side reactions, primarily protodeboronation. This compound is a stable, solid reagent that acts as a precursor to the active boronic acid species required for the catalytic cycle.[1][2] The trifluoroborate salt itself is relatively inert. For it to participate in the Suzuki-Miyaura coupling, it must first hydrolyze to (2-benzyloxyphenyl)boronic acid.
The core of the issue lies in the delicate balance between the rate of this hydrolysis and the rate of the catalytic cross-coupling.[3][4][5] If the boronic acid is generated faster than the palladium catalyst can consume it, it becomes susceptible to undesired side reactions.[3][5]
The primary culprit for the formation of benzyloxybenzene is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7]
The Mechanism of Protodeboronation
Caption: The pathway to protodeboronation.
Troubleshooting Workflow for Protodeboronation
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Organotrifluoroborates
Welcome to the Technical Support Center for organotrifluoroborate chemistry. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in Suzuki-Miyaura cross-coupling and related reactions: protodeboronation . This undesired side reaction, where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly reduce the yield of your desired product.[1][2]
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent protodeboronation in your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding protodeboronation of organotrifluoroborates.
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, like an organotrifluoroborate, is broken and replaced with a carbon-hydrogen bond.[3] This leads to the formation of a deboronated byproduct, which reduces the yield of the intended coupled product in reactions such as the Suzuki-Miyaura coupling.[1]
Q2: How do organotrifluoroborates help prevent protodeboronation?
Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[1] They function as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions.[1][4] This "slow-release" strategy maintains a low concentration of the reactive boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[1][2][5]
Q3: What is the mechanism of protodeboronation for organotrifluoroborates?
The protodeboronation of organotrifluoroborates is preceded by their hydrolysis to the corresponding boronic acid.[1][6] The resulting boronic acid can then undergo protodeboronation through either acid-catalyzed or base-catalyzed pathways.[1][2] For non-basic aromatic boronic acids, these are the primary mechanisms.[1][2]
Q4: How does pH affect protodeboronation?
The pH of the reaction medium is a critical factor.[1][2] For simple non-basic boronic acids, both acidic and basic conditions can promote protodeboronation.[1][2] The rate of protodeboronation is often minimized at a neutral pH.[2] The specific pH at which the rate is highest can vary depending on the substrate.[1]
Q5: Are certain types of organotrifluoroborates more stable than others?
Yes, the stability of organotrifluoroborates and their rate of hydrolysis depend on the organic substituent. For instance, those with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much faster.[6][7] This allows for the selection of an organotrifluoroborate with a hydrolysis rate that is well-matched to the rate of the catalytic cross-coupling reaction.[1][6]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Scenario 1: Low Yield of Desired Product with Significant Protodeboronated Byproduct
This is the most common manifestation of a protodeboronation issue. The troubleshooting workflow below will help you systematically identify and address the root cause.
Troubleshooting Workflow
Detailed Causal Analysis and Solutions
-
Harsh Reaction Conditions: High temperatures can accelerate the rate of protodeboronation.[1]
-
Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, screen for a more active catalyst that can operate efficiently under milder conditions.[1]
-
-
Inappropriate Choice of Base: The type and concentration of the base significantly influence the reaction's pH, which in turn affects the rate of protodeboronation.[1] Strong inorganic bases can also induce phase-splitting in certain solvent systems, which can impact the hydrolysis rate of the organotrifluoroborate.[1][6][7]
-
Solution: Employ a weaker base such as cesium fluoride (CsF) or potassium acetate (KOAc) instead of strong hydroxides or carbonates.[1] It is also crucial to carefully control the stoichiometry of the base.
-
-
Sub-optimal Solvent System: The solvent can affect the solubility of the organotrifluoroborate and the stability of reaction intermediates. Protic solvents can serve as a proton source for protodeboronation.
-
Solution: Consider using a less protic solvent or a mixture of solvents to minimize the availability of protons. For Suzuki-Miyaura couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene can be effective alternatives to dioxane.[1]
-
-
Slow Catalytic Turnover: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction can become more prominent.
Scenario 2: Protodeboronation of Electron-Deficient or Heteroaromatic Organotrifluoroborates
These substrates are inherently more susceptible to protodeboronation.[1] Special care must be taken when working with these compounds.
Causality and Mitigation Strategies
-
Inherent Instability: Electron-withdrawing groups on the organic moiety can make the carbon-boron bond more susceptible to cleavage. Certain heteroaromatic systems, particularly those with a nitrogen atom adjacent to the boronate, can also be prone to rapid protodeboronation.[2][3]
-
Solution 1: Employ the "Slow-Release" Strategy: The key is to ensure that the hydrolysis of the organotrifluoroborate to the boronic acid is the rate-limiting step.[1][6][7] This keeps the concentration of the unstable boronic acid low throughout the reaction.
-
Solution 2: Milder Reaction Conditions: Use lower temperatures and weaker bases to disfavor the protodeboronation pathway.
-
Solution 3: Highly Active Catalyst Systems: Utilize a highly active palladium catalyst that can rapidly consume the in situ generated boronic acid in the desired cross-coupling reaction. This will favor the productive pathway over the degradation pathway.
-
III. Experimental Protocols
This section provides a general, customizable procedure for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Potassium organotrifluoroborate
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., CsF, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., THF/H₂O, 2-MeTHF, Toluene)
-
PTFE reaction vessel
Procedure:
-
To a PTFE reaction vessel, add the potassium organotrifluoroborate (1.2-1.5 equivalents), aryl halide (1.0 equivalent), base (2-3 equivalents), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).[1]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system to the reaction vessel.[1]
-
Stir the reaction mixture vigorously at the desired temperature. Start with a lower temperature (e.g., 50-60 °C) and monitor the reaction progress.[1]
-
Monitor the reaction by TLC, GC, or LC-MS to determine completion.[1]
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
The following table provides a qualitative comparison of hydrolysis rates for different organotrifluoroborates, a key factor in the "slow-release" strategy to prevent protodeboronation.
| Organic Substituent | Relative Hydrolysis Rate | Implication for Protodeboronation |
| Alkynyl, Nitrophenyl | Very Slow | Excellent for "slow-release" strategy |
| Isopropyl, β-Styryl, Anisyl | Fast | Higher risk of protodeboronation |
| p-F-phenyl, Naphthyl, Furyl | Slow (Acid-Catalyzed) | Good for "slow-release" under basic conditions |
Data compiled from references[6][7].
IV. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimizing your experiments.
Mechanism of Protodeboronation of Organotrifluoroborates
The initial and crucial step is the hydrolysis of the stable organotrifluoroborate to the more reactive boronic acid.[1] This boronic acid is then susceptible to cleavage of the C-B bond by a proton source, which can be catalyzed by either acid or base.[2]
Catalytic Cycle of Suzuki-Miyaura Coupling
The desired Suzuki-Miyaura coupling involves a series of steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11][12] The goal is to have the rate of transmetalation be significantly faster than the rate of protodeboronation.
V. References
-
BenchChem. (2025). Preventing protodeboronation in reactions with organotrifluoroborates.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
-
Accounts of Chemical Research. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
Wikipedia. (n.d.). Protodeboronation.
-
BenchChem. (n.d.). Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). National Institutes of Health.
-
Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). National Institutes of Health.
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health.
-
Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
BenchChem. (n.d.). Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids.
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
-
Chemical Reviews. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
-
ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
-
ResearchGate. (2025). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
-
Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. (2012). National Institutes of Health.
-
ACS Publications. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
PubMed. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids.
-
oxidative addition and palladium coupling. (n.d.).
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
-
PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
-
BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium (2-benzyloxyphenyl)trifluoroborate
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions utilizing potassium (2-benzyloxyphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered when working with this compound and related organotrifluoroborate reagents.
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the most likely causes?
A1: An incomplete reaction is a frequent issue. The primary factors to investigate are:
-
Inefficient Hydrolysis: Potassium organotrifluoroborates (R-BF₃K) are precursors to the active boronic acid (RB(OH)₂), which participates in the catalytic cycle. This hydrolysis is a critical, and sometimes rate-limiting, step.[1][2][3] Insufficient water in the solvent system, an inappropriate base, or suboptimal temperature can lead to slow or incomplete hydrolysis.
-
Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. This can be due to impurities in the starting materials or solvents, or the catalyst system may not be robust enough for the specific substrates.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature are all interconnected and crucial for success. For instance, anhydrous solvents are generally not suitable for trifluoroborate couplings as water is required for the hydrolysis step.[4]
Q2: I am observing significant amounts of a byproduct that appears to be the protonated form of my starting trifluoroborate (2-benzyloxybenzene). What is causing this protodeboronation?
A2: Protodeboronation is a common side reaction where the organoboron compound is cleaved by a proton source, replacing the boron moiety with a hydrogen atom. The "slow release" of the boronic acid from the more stable trifluoroborate salt is a key strategy to minimize this side reaction.[1][5] Factors that can exacerbate protodeboronation include:
-
Excess Acidity: While the overall reaction is basic, localized areas of lower pH can promote this side reaction.
-
Prolonged Reaction Times at High Temperatures: These conditions can increase the likelihood of protodeboronation, especially if the catalytic turnover is slow.
-
Substrate Electronics: Electron-rich organoboron reagents can be more susceptible to protodeboronation.
Q3: My crude reaction mixture shows a significant amount of homocoupling of the (2-benzyloxyphenyl) group. How can I prevent this?
A3: Homocoupling (the formation of 2,2'-bis(benzyloxy)biphenyl) arises from the oxidative coupling of two organoboron molecules. This is often a sign that the concentration of the active boronic acid in the reaction mixture is too high relative to the rate of the cross-coupling catalytic cycle.[2][3] Strategies to mitigate this include:
-
Controlling the Hydrolysis Rate: By ensuring a slow and steady release of the boronic acid from the trifluoroborate salt, the instantaneous concentration of the boronic acid is kept low, disfavoring the homocoupling pathway. This can be achieved by carefully selecting the base and solvent system.
-
Ensuring an Active Catalyst: A highly active catalyst will consume the boronic acid in the desired cross-coupling reaction more rapidly, outcompeting the homocoupling side reaction.
Q4: Is it necessary to perform these reactions under an inert atmosphere?
A4: While potassium organotrifluoroborates are generally air-stable solids, the palladium catalysts, particularly in their active Pd(0) state, can be sensitive to oxygen.[6] For consistent and reproducible results, especially when working with sensitive substrates or on a small scale, it is highly recommended to degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some robust catalyst systems have been shown to work well even when reactions are set up in the open air.[6]
Troubleshooting Guide
This section provides a more in-depth, systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low or No Conversion
If you are observing a lack of product formation, a systematic check of your reaction components and conditions is necessary.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Detailed Analysis and Solutions:
-
Reagent Quality:
-
This compound: While generally stable, ensure it has been stored properly, away from excessive moisture. Its synthesis can be achieved from the corresponding boronic acid or ester with potassium hydrogen fluoride (KHF₂).[7][8][9]
-
Aryl Halide: Ensure high purity. Impurities can sometimes inhibit the catalyst.
-
Base: The choice of base is critical. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and are effective at promoting the necessary hydrolysis.[6][7] Ensure the base is anhydrous if the protocol specifies, as excess water can sometimes lead to side reactions.
-
-
Hydrolysis Conditions:
-
The Role of Water: For the Suzuki-Miyaura coupling of organotrifluoroborates, water is generally required to facilitate the hydrolysis to the boronic acid.[4] If you are using a nominally anhydrous solvent, the reaction may fail. A biphasic system like THF/H₂O or Toluene/H₂O is often a good starting point.
-
Base Strength and Type: Cesium carbonate is often a superior choice due to its solubility in organic solvents and its ability to facilitate the catalytic cycle.[7]
-
-
Catalyst System:
-
Catalyst Choice: For general-purpose coupling, a system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., RuPhos, S-Phos) is a good starting point, especially for less reactive aryl chlorides.[4][10] For aryl bromides, PdCl₂(dppf)·CH₂Cl₂ is also a very effective and commonly used catalyst.[7][11]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For sterically hindered substrates or challenging couplings, electron-rich and bulky phosphine ligands (Buchwald-type ligands) are often necessary.[10][12]
-
Degassing: Thoroughly degassing your solvents is crucial to prevent oxidation of the Pd(0) species, which is the active catalyst. Sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles is recommended.
-
Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)
The formation of these byproducts indicates an imbalance between the rate of boronic acid formation and its consumption in the desired cross-coupling reaction.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting Decision Tree for Side Product Formation.
Detailed Analysis and Solutions:
-
Optimize for "Slow Release": The key advantage of trifluoroborates is their stability, allowing for a gradual release of the active boronic acid.[1][2][3] If side reactions are prevalent, this balance is off.
-
Base Modification: A very strong or highly soluble base might be causing rapid, uncontrolled hydrolysis. Switching from Cs₂CO₃ to a less soluble base like K₂CO₃ or K₃PO₄ can slow down the hydrolysis rate.
-
Solvent System: The rate of hydrolysis is highly dependent on the solvent system. Reducing the proportion of water can slow the hydrolysis. The shape and material of the reaction vessel can also have a surprising impact on the hydrolysis profile in some systems.[1][5][13]
-
-
Enhance Cross-Coupling Rate: A more active catalyst will consume the boronic acid faster, outcompeting the side reactions.
-
Ligand Choice: As mentioned, electron-rich, bulky phosphine ligands can accelerate the rate-limiting steps of the catalytic cycle, particularly the oxidative addition.
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be beneficial, though this should be a secondary optimization step.
-
-
Modify Reaction Conditions:
-
Temperature and Time: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired cross-coupling. Monitor the reaction closely by TLC or GC-MS to avoid unnecessarily long reaction times.
-
Optimized Protocols and Catalyst Selection
Based on extensive literature precedent, the following tables provide starting points for optimizing your reaction conditions.
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Suitable For | Reference(s) |
| Pd(OAc)₂ | RuPhos | 1-3 | Aryl Bromides & Chlorides | [10][12] |
| Pd(OAc)₂ | S-Phos | 1-3 | Aryl Bromides & Chlorides | [4] |
| PdCl₂(dppf)·CH₂Cl₂ | (None) | 2-5 | Aryl Bromides & Triflates | [7][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | General Aryl Halides | [14] |
Table 2: General Reaction Conditions for Screening
| Parameter | Condition A | Condition B | Condition C |
| Catalyst System | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Pd(OAc)₂ (2 mol%) / S-Phos (4 mol%) |
| Base (3.0 equiv) | Cs₂CO₃ | K₂CO₃ | K₃PO₄ |
| Solvent | THF / H₂O (10:1) | Toluene / H₂O (10:1) | Isopropanol / H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 85 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.05 equiv.), the aryl bromide (1.0 equiv.), and cesium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 10:1) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 equiv.) and add it to the reaction mixture under a positive pressure of argon.
-
Heating: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
The following diagram illustrates the key steps involved in the catalytic cycle.
Caption: Suzuki-Miyaura cycle with in situ boronic acid formation.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Tetrahedron. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2011). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Tsuchimoto, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
-
Wang, C., et al. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Communications. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Li, P., et al. (2023). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. ResearchGate. [Link]
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Technical Support Center: The Critical Role of the Base in Organotrifluoroborate Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organotrifluoroborate chemistry. As researchers and drug development professionals, you understand that the success of a cross-coupling reaction often hinges on subtle factors. One of the most critical, yet frequently misunderstood, variables in the Suzuki-Miyaura coupling of organotrifluoroborates is the choice and role of the base.
This guide provides in-depth, field-proven insights into the function of the base, offering troubleshooting solutions and answering frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your reactions, diagnose issues, and achieve consistent, high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction has stalled completely. I see mostly unreacted starting materials. How could the base be the cause?
A1: This is a classic symptom of a mismatch between the rate of organotrifluoroborate activation and the rate of the catalytic turnover.
The primary role of the base in these reactions is to facilitate the hydrolysis of the stable, tetracoordinate potassium organotrifluoroborate (R-BF₃K) into the corresponding boronic acid (R-B(OH)₂).[1][2][3] This boronic acid is the species that is active in the catalytic cycle. The concept of "slow release" is crucial here: for an optimal reaction, the boronic acid should be generated at a rate that matches its consumption by the palladium catalyst.[1][3][4]
Causality & Diagnosis:
-
Insufficient Hydrolysis: If the base is too weak or the conditions are not suitable for hydrolysis of your specific organotrifluoroborate, the concentration of the active boronic acid will be too low for the catalytic cycle to proceed efficiently. The palladium catalyst will wait, unproductively, for its coupling partner.
-
Hydrolysis Rate Mismatch: Some organotrifluoroborates hydrolyze very quickly, while others are exceptionally slow.[2][4] For instance, β-styryl trifluoroborates hydrolyze rapidly, whereas alkynyl or electron-poor aryl trifluoroborates can be extremely resistant to hydrolysis.[3][4] If the boronic acid is generated too quickly and accumulates, it can lead to side reactions like homocoupling or protodeboronation, reducing the yield of the desired product.[1][2]
Solutions:
-
Change the Base: If you suspect slow hydrolysis, switch to a stronger base. Cesium carbonate (Cs₂CO₃) is a highly effective base for many systems because it robustly promotes hydrolysis.[1][2][5] Tripotassium phosphate (K₃PO₄) is another strong and effective option.
-
Modify the Solvent System: The amount of water in the reaction is critical for hydrolysis. An analysis of reaction screens often reveals that increasing the water content can increase the rate of cross-coupling.[6] A common starting point is a 10:1 or 1:1 mixture of an organic solvent (like THF, Dioxane, or CPME) and water.[5][6]
-
Increase Temperature: Raising the reaction temperature will increase the rate of hydrolysis and the overall reaction rate. However, be cautious, as this can also accelerate side reactions.
Q2: I'm observing a significant amount of protodeboronation byproduct (R-H instead of R-R'). How can I adjust my base conditions to minimize this?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is highly dependent on pH and the concentration of the reactive boronic acid intermediate. [7]
Causality & Diagnosis:
The organotrifluoroborate itself is quite stable and less prone to protodeboronation than the corresponding boronic acid.[7] The problem arises after the base facilitates the hydrolysis to the boronic acid. Both acidic and basic conditions can then promote the cleavage of the C-B(OH)₂ bond.[7] Using an overly strong base or a high concentration of base can create a reaction environment that favors this undesired pathway.
Solutions:
-
Use a Weaker Base: Switch from strong bases like carbonates (Cs₂CO₃, K₂CO₃) to milder options such as cesium fluoride (CsF) or potassium acetate (KOAc).[7] These bases are often sufficient to promote the necessary hydrolysis without creating an excessively basic environment that accelerates protodeboronation.
-
Control Stoichiometry: Do not use a large excess of the base. Typically, 2-3 equivalents are sufficient. Carefully titrate the amount of base to find the sweet spot that enables coupling without significant protodeboronation.
-
Employ the "Slow-Release" Strategy: The core advantage of organotrifluoroborates is their ability to act as a reservoir for the boronic acid.[7][8] By ensuring the hydrolysis is the rate-limiting step, you keep the steady-state concentration of the sensitive boronic acid low, which minimizes its decomposition via protodeboronation relative to the desired cross-coupling.[2][7] This is often achieved by careful selection of a moderately active base and solvent system.
Q3: My results are inconsistent. A reaction that worked well last week is failing today, even with the same protocol. Could physical factors related to the base be at play?
A3: Absolutely. When using heterogeneous inorganic bases like Cs₂CO₃ in solvent systems like THF/water, the reaction can become exquisitely sensitive to physical parameters due to phase-splitting. [1][2][3]
Causality & Diagnosis:
Strong inorganic bases can induce a phase-split in mixed solvent systems (e.g., THF/H₂O), creating a small, highly basic aqueous phase and a bulk organic phase with a lower pH.[1][2] The hydrolysis of the organotrifluoroborate is heavily influenced by which phase it resides in and the interfacial area between the phases.
This leads to a surprising "acid-base paradox": some organotrifluoroborates, particularly those with p-F-phenyl, naphthyl, or furyl groups, actually require acid catalysis for efficient hydrolysis.[1][2][3][4] In a phase-split system, the bulk organic layer can become slightly acidic, facilitating this hydrolysis.
Key Factors Influencing Inconsistency:
-
Stirring Rate: The speed and efficiency of stirring directly impact the mixing of the two phases, affecting the rate of hydrolysis and overall reaction.[1]
-
Reaction Vessel Shape & Size: The shape of the flask (e.g., cone-shaped vs. hemispherical) alters the contact surface area between the phases, leading to different hydrolysis profiles and potentially different outcomes.[9]
-
Glass Surface: The glass of the reaction vessel can act as a fluoride scavenger, pulling the hydrolysis equilibrium toward the boronic acid. This means the surface-area-to-volume ratio can influence the reaction rate.[9]
Solutions:
-
Standardize Physical Conditions: Ensure your stirring rate, vessel type, and reaction scale are kept consistent between runs. Document these parameters in your lab notebook as rigorously as you do chemical reagents.
-
Consider a Homogeneous System: If inconsistency persists, switch to a base that is more soluble in the reaction medium or a solvent system that promotes a single phase.
-
Use Sonication: Forcing efficient mixing through sonication can sometimes overcome issues related to poor phase contact and lead to more reproducible results.[9]
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism by which the base promotes the Suzuki-Miyaura coupling of organotrifluoroborates?
A4: The base plays a dual role: first, it facilitates the conversion of the inert organotrifluoroborate to an active boronic acid, and second, it participates in the transmetalation step of the catalytic cycle.
-
Activation via Hydrolysis: The potassium organotrifluoroborate salt (R-BF₃K) is a stable, tetracoordinate "ate" complex.[10] For it to participate in the reaction, it must first be hydrolyzed to the tricoordinate boronic acid (R-B(OH)₂). This equilibrium is driven to the product side by the base, which consumes the fluoride and protons generated.[9]
-
Facilitation of Transmetalation: Once the boronic acid is formed, the base (typically as hydroxide, OH⁻) coordinates to the boron atom to form a more nucleophilic tetracoordinate borate anion [R-B(OH)₃]⁻.[11][12] This activated borate species is understood to be the key player in the transmetalation step, where the organic group (R) is transferred from boron to the palladium center.[11]
Q5: How do I select the optimal base for my reaction without screening dozens of conditions?
A5: Base selection should be a logical process based on your substrates and desired outcome. While some level of screening is often unavoidable, you can narrow the choices significantly by considering the following factors.
Key Considerations:
-
Substrate Sensitivity: If your aryl halide or organotrifluoroborate contains base-sensitive functional groups (like esters, which can be hydrolyzed, or ketones with acidic α-protons), start with milder bases like K₂CO₃, CsF, or even organic bases like triethylamine (Et₃N) in some cases.
-
Steric Hindrance: For sterically hindered substrates, a stronger base like Cs₂CO₃ or K₃PO₄ is often required to achieve a reasonable reaction rate. The larger cation (Cs⁺) can also play a beneficial role in promoting the reaction.
-
Electronic Effects: Electron-poor organotrifluoroborates are often more resistant to hydrolysis.[4] These substrates typically require stronger bases (Cs₂CO₃) and potentially higher temperatures to become activated.
Q6: Can organotrifluoroborate coupling reactions be performed without a base?
A6: Traditionally, no. The vast majority of Suzuki-Miyaura protocols, including those with organotrifluoroborates, require a base to activate the organoboron species and neutralize the acid produced in the catalytic cycle. [13][14] However, the field is evolving. Recent research has explored base-free Suzuki-Miyaura couplings, but these often require significant modifications to the standard protocol, such as using Lewis acids to mediate the transmetalation step or employing different catalyst systems (e.g., Nickel-based) and substrates.[15][16] For general laboratory applications, a base should be considered essential.
Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an aryl bromide with a potassium organotrifluoroborate.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv), and the Palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 10:1 dioxane/water (to a concentration of 0.1 M with respect to the aryl bromide).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Guideline for Base Screening
When developing a new reaction, a systematic screen of bases is highly effective.
-
Setup: In parallel reaction vials, set up the general reaction (Protocol 1) with your substrates and catalyst system.
-
Base Variation: In each vial, use a different base (3.0 equivalents). A good starting set includes Cs₂CO₃, K₃PO₄, K₂CO₃, and CsF.
-
Execution: Run all reactions under identical conditions (temperature, concentration, stirring).
-
Analysis: After a set time (e.g., 6 hours), take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts (especially the protodeboronated starting material).
-
Optimization: Based on the results, select the base that gives the best combination of high conversion and low side-product formation for further optimization.
Table 1: Example Base Screening Data for a Model Reaction
(4-bromoanisole + Potassium Phenyltrifluoroborate, Pd(OAc)₂/SPhos, THF/H₂O, 80 °C, 12h)
| Entry | Base (3 equiv) | Yield of Product (%) | Protodeboronation (%) |
| 1 | Cs₂CO₃ | 95 | < 2 |
| 2 | K₃PO₄ | 91 | < 2 |
| 3 | K₂CO₃ | 75 | 5 |
| 4 | CsF | 68 | 8 |
Note: Data are illustrative to show representative trends.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. JACS Beta.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Presentation.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Account.[Link]
-
Couturier, M., et al. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH.[Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.[Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.[Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.[Link]
-
Lima, G. M. de, et al. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.[Link]
-
Wang, C., et al. (2017). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF on ResearchGate.[Link]
-
Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.[Link]
-
Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[Link]
-
Peng, C. L. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.[Link]
-
Molander, G. A., & Ellis, N. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.[Link]
-
Molander, G. A., & Ellis, N. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.[Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews.[Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC - NIH.[Link]
-
Muto, K., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.[Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.[Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.[Link]
-
Molander, G. A., & Nykun, M. C. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH.[Link]
-
Ghaffar, T., et al. (2021). Screening for boron nucleophile. ResearchGate.[Link]
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- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Suzuki-Miyaura Cross-Coupling: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the causality behind these powerful C-C bond-forming reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis due to its versatility and functional group tolerance.[1][2][3] However, its multi-component nature makes it susceptible to a variety of issues that can lead to low yields or complete reaction failure.[1][4] This guide provides a systematic approach to troubleshooting, grounded in mechanistic principles.
The Suzuki-Miyaura Catalytic Cycle: A Quick Review
Understanding the core mechanism is critical for effective troubleshooting. The reaction proceeds through a series of steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][3][5] Key stages include oxidative addition, transmetalation, and reductive elimination.[1][5] Any factor that inhibits one of these steps can compromise the entire reaction.
Caption: Fig. 1: The Catalytic Cycle. A simplified representation of the key steps in the Suzuki-Miyaura reaction.
Frequently Asked Questions & Troubleshooting Workflow
This section is structured to help you diagnose problems systematically. Start with the primary issue and drill down to the specific potential causes.
Caption: Fig. 2: Troubleshooting Workflow. A decision tree for diagnosing failed Suzuki-Miyaura reactions.
Q1: My reaction has low to no yield. What are the first things I should check?
When a reaction fails, a systematic check of your setup and reagents is the most efficient first step. Often, the issue is foundational.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were thoroughly degassed.[7][8] The formation of palladium black, a black precipitate, can indicate catalyst decomposition due to oxygen exposure.[1][9]
-
Reagent Quality: The stability of the boronic acid is a frequent cause of low yields.[1] Ensure it is fresh and pure. Similarly, phosphine ligands are prone to oxidation.[6] Use high-purity, dry solvents and bases.[6][10]
-
Reaction Temperature: Temperature is a critical parameter.[11] Reactions performed at temperatures that are too low may fail to overcome the activation energy, while excessively high temperatures can accelerate catalyst decomposition and side reactions.[8][11]
Q2: I suspect my boronic acid is the problem. How can I troubleshoot it?
Boronic acids, especially electron-deficient and heteroaromatic variants, are susceptible to decomposition, primarily through protodeboronation.[6][8]
-
What is Protodeboronation? This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[6][9] It is often promoted by aqueous basic conditions and elevated temperatures.[8][12]
-
How can I minimize protodeboronation?
-
Use Milder Bases: Strong bases can accelerate decomposition. Consider switching to milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[6][8]
-
Employ Anhydrous Conditions: Since water is often the proton source, running the reaction under strictly anhydrous conditions can prevent this side reaction.[6][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or an organotrifluoroborate salt.[6][8][12][13] These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing degradation.[12][13]
-
Q3: How do I choose the right catalyst and ligand system?
The choice of palladium source and ligand is crucial and highly dependent on the substrates.[14][15] There is no single "magic" combination.[16]
-
What is the difference between a Pd(0) source and a Pd(II) precatalyst?
-
How do I select a ligand? The ligand stabilizes the palladium center and modulates its reactivity.[1][5]
-
For challenging electrophiles (e.g., aryl chlorides, sterically hindered substrates): Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][8][15] These ligands promote the difficult oxidative addition step and facilitate reductive elimination.[1][5]
-
For stereoretention: In couplings with vinyl halides where preserving the olefin geometry is critical, the choice of ligand is paramount. Ligands like Pd(P(o-Tol)₃)₂ have been shown to minimize Z-to-E isomerization.[14][17]
-
| Substrate Challenge | Recommended Ligand Type | Example Ligands | Rationale |
| Aryl Chlorides | Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Promotes difficult oxidative addition.[8][15] |
| Sterically Hindered | Bulky, Electron-Rich Phosphines, NHCs | t-Bu₃P, XPhos, PEPPSI-iPr | Bulky nature promotes reductive elimination.[1][3] |
| Electron-Rich Aryl Halides | Electron-Rich Phosphines, NHCs | P(t-Bu)₃, cataCXium® A | Increases electron density on Pd, facilitating oxidative addition.[1] |
| Z-Alkenyl Halides | Triarylphosphines | P(o-Tol)₃ | Minimizes Z-to-E isomerization for stereoretention.[14][17] |
Q4: My reaction turns black and stalls. What does this mean?
The formation of a black precipitate ("palladium black") is a common sign of catalyst deactivation.[9] The catalytically active Pd(0) species has likely agglomerated and fallen out of the solution.[18][19]
-
What causes catalyst deactivation?
-
Presence of Oxygen: As mentioned, oxygen rapidly oxidizes and deactivates the Pd(0) catalyst.[6] Rigorous degassing is essential.[7][8]
-
High Temperature: Excessive heat can cause the catalyst to decompose.[11]
-
Ligand Dissociation: If the ligand dissociates from the metal center, the unprotected palladium can precipitate. This can be an issue with less stable ligands.
-
Adsorption of Product: In some cases, particularly with heterogeneous catalysts, the product can adsorb onto the catalyst surface, blocking active sites.[19][20]
-
Q5: I'm observing significant side products. How can I identify and minimize them?
Besides protodeboronation, other side reactions can consume starting materials and lower your yield.
-
Homocoupling: This is the coupling of two boronic acid molecules (R²-R²).[9] It is often promoted by the presence of Pd(II) species and oxygen.[1] If you are using a Pd(II) precatalyst, ensuring efficient reduction to Pd(0) and maintaining an inert atmosphere can minimize this.[1]
-
Dehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom (R¹-H).[9] This can sometimes be caused by certain bases or impurities. Using a milder, non-coordinating base and minimizing reaction time can help.[9]
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol emphasizes best practices for ensuring an inert atmosphere, which is critical for success and reproducibility.[7][10]
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle at least three times.[6][10]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[7]
-
Degassing (Sparging): Bubble the inert gas through the solvent mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[6][8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[7]
-
Reaction: Place the flask in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[7] Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Protocol 2: Preparation of a Stabilized Diethanolamine Boronic Acid Adduct
For boronic acids prone to decomposition, conversion to a more stable adduct can significantly improve yields.[7]
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
Usage: This stable adduct can now be used directly in the Suzuki coupling reaction, typically under conditions that facilitate its slow hydrolysis back to the active boronic acid.[7]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists | Journal of Chemical Education. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. [Link]
-
ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF. [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Optimization of reaction condition for catalyst, base, solvent. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Organotrifluoroborate Cross-Coupling
Welcome to the technical support center for organotrifluoroborate cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this versatile and powerful synthetic methodology. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, empowering you to optimize your experiments and overcome common challenges.
Part 1: The Advantage of Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to traditional boronic acids and their esters in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5][6][7] Their widespread adoption is due to several key advantages:
-
Enhanced Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[2][3][6][8][9][10][11] This stability simplifies handling and allows for long-term storage without special precautions.[2][9][10]
-
Improved Stoichiometry: Their resistance to common side reactions like protodeboronation allows them to be used in near-stoichiometric amounts, improving the atom economy of the reaction.[2]
-
Ease of Preparation: They are readily synthesized from various organoboron reagents by treatment with potassium hydrogen fluoride (KHF₂).[2][10][11]
A central concept to their utility is the "slow-release" strategy.[8][12][13] Organotrifluoroborates act as a protected form of the more reactive boronic acid.[1][7][14][15] Under the reaction conditions, the boronic acid is slowly generated in situ, maintaining a low concentration throughout the reaction. This minimizes side reactions such as oxidative homocoupling and protodeboronation that can plague reactions using boronic acids directly.[8][12][13][16][17]
Part 2: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates
While the fundamental steps of the Suzuki-Miyaura catalytic cycle remain the same, the use of organotrifluoroborates introduces a crucial prerequisite step: hydrolysis.
Caption: The Suzuki-Miyaura catalytic cycle adapted for organotrifluoroborates.
The Critical Role of Hydrolysis
For an organotrifluoroborate to participate in the catalytic cycle, it must first be hydrolyzed to the corresponding boronic acid.[12][13][16][17] This step is often the rate-determining factor and is influenced by several variables:
-
The Organic Substituent (R): The rate of hydrolysis is highly dependent on the nature of the "R" group.[12][13][16] For instance, organotrifluoroborates with isopropyl, β-styryl, or anisyl moieties undergo rapid hydrolysis, while those with alkynyl or nitrophenyl groups hydrolyze very slowly.[12][13][15][16]
-
Base and Solvent: The choice of base and solvent system can dramatically affect the hydrolysis rate. For example, the use of Cs₂CO₃ in a THF/H₂O mixture can lead to phase-splitting, which in turn impacts the local pH and the rate of hydrolysis.[12][13][16]
-
Reaction Vessel: The material and shape of the reaction vessel can have a surprising effect. Glass can act as a fluorophile, sequestering fluoride and driving the hydrolysis equilibrium forward.[8]
The success of the "slow-release" strategy hinges on matching the rate of hydrolysis with the rate of catalytic turnover.[12][13][16] If hydrolysis is too fast, the boronic acid can accumulate, leading to side reactions. If it's too slow, the overall reaction rate will be sluggish.
The Multifaceted Role of the Base
The base is not just a simple additive; it plays several crucial roles in the reaction:[1][18]
-
Facilitating Hydrolysis: As mentioned, the base is essential for the initial hydrolysis of the organotrifluoroborate.
-
Activating the Boronic Acid: The base activates the resulting boronic acid for transmetalation by forming a more nucleophilic borate species (e.g., [RB(OH)₃]⁻).[18][19]
-
Neutralizing Acid: It neutralizes any acidic byproducts generated during the reaction.
Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence reaction selectivity and yield.[19]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in a deboronated byproduct and reduced yield.[14][15] Organotrifluoroborates help minimize this by slowly releasing the boronic acid, keeping its concentration low.[8][14][15] To further prevent it, you can:
-
Use milder reaction conditions (lower temperature, weaker base).[15]
-
Employ highly active catalyst systems to ensure the cross-coupling reaction outcompetes protodeboronation.[15]
-
Carefully control the pH of the reaction, as both acidic and basic conditions can promote this side reaction.[15]
Q2: My reaction is not going to completion. What could be the issue?
Several factors can cause a reaction to stall:
-
Insufficient Hydrolysis: The organotrifluoroborate may not be hydrolyzing at a sufficient rate. Consider a stronger base, a different solvent system, or a higher temperature.
-
Catalyst Deactivation: The palladium catalyst may have deactivated. Ensure your reagents and solvents are properly degassed to remove oxygen. The choice of ligand is also critical for catalyst stability.
-
Poor Solubility: One of the reaction components may not be soluble in the chosen solvent system.
Q3: I am observing significant homocoupling of my organotrifluoroborate. How can I reduce this?
Homocoupling (the formation of R-R from R-BF₃K) is often a result of oxidative coupling of the boronic acid intermediate. The slow-release nature of organotrifluoroborates is designed to prevent this.[8][17] If you are still observing homocoupling:
-
Ensure your reaction is rigorously deoxygenated, as oxygen can promote this side reaction.
-
The hydrolysis of your organotrifluoroborate might be too fast. Consider a milder base or lower temperature.
-
In some cases, using a different palladium catalyst or ligand can suppress homocoupling.[20]
Q4: Can I use aryl chlorides as coupling partners?
Yes, one of the significant advancements in Suzuki-Miyaura chemistry has been the development of catalyst systems capable of activating aryl chlorides. This typically requires the use of sterically bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[20][21][22] These ligands facilitate the challenging oxidative addition step with the less reactive aryl chloride.[20]
Part 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective hydrolysis of the organotrifluoroborate. 2. Catalyst deactivation. 3. Incorrect choice of ligand for the electrophile. 4. Insufficiently active electrophile. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Increase the amount of water in the solvent system.[4] 2. Ensure all solvents and reagents are thoroughly degassed. Use a more robust ligand. 3. For aryl chlorides, use bulky, electron-rich phosphine or NHC ligands.[20] 4. If using an aryl bromide or chloride, consider converting it to the more reactive iodide or triflate. |
| Significant Protodeboronation | 1. Hydrolysis rate is much faster than the cross-coupling rate. 2. Reaction temperature is too high. 3. Inappropriate pH. | 1. Use a milder base or a less polar solvent to slow down hydrolysis. 2. Decrease the reaction temperature. 3. Screen different bases to find the optimal pH for your specific substrate.[15] |
| Formation of Homocoupling Products | 1. Presence of oxygen. 2. Accumulation of the boronic acid intermediate. 3. High catalyst loading. | 1. Rigorously degas all reagents and solvents and maintain an inert atmosphere. 2. As with protodeboronation, slow down the hydrolysis rate. 3. A lower catalyst loading can sometimes disfavor homocoupling.[23] |
| Formation of Phenol Byproduct | 1. Reaction of the aryl halide with the hydroxide from the base. | 1. Use a non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Isomerization of Alkenyltrifluoroborates | 1. The ligand on the palladium catalyst can influence the stereochemical outcome. | 1. Screen different ligands. For example, Pd(P(o-Tol)₃)₂ has been shown to be effective in retaining Z-olefin geometry.[24] |
Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Organotrifluoroborate Suzuki Reactions
A Guide for the Practicing Scientist
Welcome to the technical support center for organotrifluoroborate Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind the experimental observations you encounter at the bench. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the pivotal, and often misunderstood, role of water in these powerful transformations.
Frequently Asked Questions (FAQs): The Role of Water
Question 1: What is the fundamental role of water in Suzuki reactions that use potassium organotrifluoroborates (R-BF₃K)?
Answer: The primary role of water is to serve as a reagent for the controlled hydrolysis of the organotrifluoroborate salt (a tetracoordinate boron "ate" complex) into its corresponding boronic acid (a tricoordinate neutral species).[1][2][3] While organotrifluoroborates are valued for their exceptional bench stability towards air and moisture, the tetracoordinate boron is generally not the active species in the transmetalation step of the Suzuki catalytic cycle.[2][4] Hydrolysis "unveils" the reactive boronic acid, which can then efficiently engage with the palladium catalyst.
This process is often described as a "slow-release" strategy.[5][6] By generating the reactive boronic acid in situ at a controlled rate, its concentration in the reaction medium is kept low. This is a significant advantage as it minimizes common and often yield-destroying side reactions that plague boronic acids, such as protodeboronation and oxidative homocoupling.[1][7][8] The success of the reaction hinges on synchronizing the rate of hydrolysis with the rate of the catalytic turnover.[1][6]
Question 2: If water causes hydrolysis, how are organotrifluoroborates considered "moisture-stable"?
Answer: This is an excellent question that highlights a key concept: reaction kinetics versus thermodynamic stability. Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to ambient air and moisture, making them easy to handle and store indefinitely without special precautions.[9][10][11] This contrasts sharply with many boronic acids, which can dehydrate to form boroxines or decompose over time.[12]
The stability of R-BF₃K salts stems from the fact that the hydrolysis process, while thermodynamically favorable under reaction conditions, is often kinetically slow without the presence of a base or other activators.[1][6] The rate of hydrolysis is highly dependent on the organic substituent (R), the pH, and the reaction conditions.[1][13] For many organotrifluoroborates, simple exposure to atmospheric moisture at room temperature is insufficient to cause significant decomposition, hence their "bench-stable" nature.
Question 3: Is water always necessary? Can these reactions be run under anhydrous conditions?
Answer: While the classical mechanism relies on hydrolysis, it is possible to run Suzuki-Miyaura couplings with organotrifluoroborates under anhydrous conditions, and in some cases, it is advantageous.[14][15] This is particularly relevant for substrates containing moieties that are sensitive to basic or aqueous conditions, such as glutarimide rings found in certain pharmaceuticals.[14][16]
In these anhydrous systems, a fluoride source (e.g., CsF, KF) is typically used instead of a traditional hydroxide or carbonate base.[14][17] The mechanism is believed to be distinct from the hydrolysis pathway. Experimental and computational data suggest that fluoride can enable a process involving direct π-coordination of the trifluoroborate to the palladium center, facilitating transmetalation without prior conversion to the boronic acid.[14] This approach is enabling for base-sensitive substrates and can prevent epimerization of sensitive stereocenters.[14][16]
Question 4: How does the hydrolysis rate of the organotrifluoroborate affect the reaction outcome?
Answer: The rate of hydrolysis is arguably the most critical parameter for success. The ideal scenario is a "Goldilocks" rate: not too fast, not too slow.
-
Too Fast: If the R-BF₃K hydrolyzes much faster than the palladium catalyst can consume the resulting boronic acid, the boronic acid will accumulate in the reaction. This high concentration increases the probability of undesired side reactions, primarily protodeboronation (replacement of the boron group with hydrogen) and oxidative homocoupling (R-R).[1][6]
-
Too Slow: If hydrolysis is the rate-limiting step and is significantly slower than the catalytic cycle, the reaction will be sluggish or may not proceed to completion, resulting in low conversion of the starting materials.
-
Just Right: When the rate of hydrolysis is well-matched ("geared") to the rate of catalytic turnover, the boronic acid is consumed as it is formed.[1][7] This maintains a low, steady-state concentration of the active species, maximizing the yield of the desired cross-coupled product.
The electronic nature of the organic group (R) on the boron is a primary determinant of this rate, allowing for rational selection of reagents.
| Class of Organotrifluoroborate (R-BF₃K) | Representative R Groups | Typical Hydrolysis Rate | Rationale |
| Fast Release | Isopropyl, β-Styryl, Anisyl | Minutes to < 1 hour | Electron-donating groups (via hyperconjugation or resonance) stabilize the intermediate difluoroborane formed after fluoride loss, accelerating hydrolysis.[1][13] |
| Slow Release | Simple Aryl, Benzyl, Furyl | 1 - 24 hours | These groups provide moderate stabilization, allowing for a controlled release that is often ideal for standard Suzuki conditions.[7] |
| Very Slow Release | Alkynyl, Electron-Poor Aryl (e.g., Nitrophenyl) | > 24 hours | Electron-withdrawing groups destabilize the electron-deficient difluoroborane intermediate, dramatically slowing hydrolysis.[1][6][7] |
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction shows low or no conversion of starting materials.
-
Possible Cause 1: Inefficient Hydrolysis. Your organotrifluoroborate may be in the "Very Slow Release" category (e.g., an alkynyl or electron-deficient aryltrifluoroborate), and the reaction conditions are not sufficient to promote its hydrolysis to the active boronic acid at a reasonable rate.[1][6]
-
Solution:
-
Modify the Solvent System: Increase the polarity and water content. A solvent system like THF/H₂O (10:1) is often a good starting point.[18] For particularly stubborn substrates, moving to a more polar solvent like methanol or running the reaction in pure water can accelerate hydrolysis.[19]
-
Increase Temperature: Gently increasing the reaction temperature can often overcome the activation barrier for hydrolysis.
-
Consider the Base: While counterintuitive, some R-BF₃K reagents require acid catalysis for efficient hydrolysis.[1][7] Complex phase-splitting behavior induced by bases like Cs₂CO₃ can create a bulk medium with a lower pH, paradoxically aiding hydrolysis.[5][6] If your base is not inducing this effect, the hydrolysis may be stalled.
-
Problem: I'm observing significant protodeboronation (Ar-H byproduct).
-
Possible Cause: Mismatched Reaction Rates. Protodeboronation occurs when the active boronic acid is generated faster than the palladium catalyst can use it, allowing it to react with trace acidic protons in the medium.[20] This is a classic sign that your "slow-release" is not slow enough for your specific catalytic system.
-
Solution:
-
Use a Milder Base: Strong bases can accelerate both hydrolysis and protodeboronation. Switch from strong bases like NaOH or K₂CO₃ to milder options like Cs₂CO₃, K₃PO₄, or even CsF.[20]
-
Lower the Temperature: Reducing the reaction temperature will slow down all reaction rates, but it often has a more pronounced effect on the rate of hydrolysis and protodeboronation than on the catalytic cycle itself.
-
Choose a More Stable R-BF₃K: If possible, select an organotrifluoroborate with a substituent that is known to hydrolyze more slowly (see table above).[20]
-
Ensure Anhydrous Conditions (if applicable): If your substrate is compatible, switching to an anhydrous, fluoride-promoted system can bypass the hydrolysis/protodeboronation pathway entirely.[14][21]
-
Problem: My results are inconsistent between runs.
-
Possible Cause: Sensitivity to Environmental Factors. The hydrolysis of organotrifluoroborates can be exquisitely sensitive to factors you might not normally control tightly.[1][6] Studies have shown that the reaction vessel material (glass vs. PTFE), its shape and size, and the efficiency of the stirring can have a profound impact on the hydrolysis profile and, therefore, the reaction outcome.[5][6]
-
Explanation: Glass surfaces can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis equilibrium forward.[5] Furthermore, inefficient stirring in a multiphasic system (caused by the base in a THF/water mixture) can lead to poor contact between the phases, resulting in unpredictable local pH and hydrolysis rates.[5][6]
-
Solution:
-
Standardize Glassware and Stirring: Use the same type and size of reaction flask for each run. Ensure the stir bar provides vigorous, efficient mixing to promote homogeneity. For maximum inertness and reproducibility, consider using PTFE reaction vessels.[5][20]
-
Consider Sonication: For reactions that are particularly sensitive to phase contact, pulse sonication can be used to create a highly efficient emulsion, leading to more reproducible results.[5]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for each specific set of substrates.
Materials:
-
Potassium organotrifluoroborate (1.2 eq)
-
Aryl halide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 eq)
-
Solvent (e.g., THF/H₂O, 10:1 mixture, degassed)
-
PTFE-lined reaction vessel or oven-dried glassware
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed THF/H₂O solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (a starting point of 60-80 °C is common).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Repository. [Link]
-
Organotrifluoroborate Salts. (2015). Chem-Station International Edition. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
MacNeil, S. L., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1288–1295. [Link]
-
Koehler, K., et al. (2011). Suzuki Coupling Reactions in Pure Water Catalyzed by Supported Palladium - Relevance of the Surface Polarity of the Support. ResearchGate. [Link]
-
Koehler, K., et al. (2011). Suzuki Coupling Reactions in Pure Water Catalyzed by Supported Palladium – Relevance of the Surface Polarity of the Support. Semantic Scholar. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
MacNeil, S. L., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate. [Link]
-
Molander, G. A., et al. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Eastgate, M. D., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(7), 4595–4606. [Link]
-
Fawcett, A., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2114–2120. [Link]
-
Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4398–4401. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Lennox, A. J. J. (2012). Organotrifluoroborate Coupling. ResearchGate. [Link]
-
Eastgate, M. D., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PubMed. [Link]
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Vantourout, J. C., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
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Technical Support Center: Catalyst Selection for Difficult Cross-Coupling with Organotrifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborate salts (R-BF₃K). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful yet sometimes challenging reactions. Here, we address common experimental hurdles in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your synthetic strategies.
Section 1: Troubleshooting Guide for Common Issues
This section addresses the most frequent problems encountered during cross-coupling reactions with organotrifluoroborates.
Issue 1: Low to No Yield of Desired Product
You've set up your reaction, but after the allotted time, TLC or LC-MS analysis shows little to no product formation, with starting materials largely remaining.
Question: My reaction isn't working. Where do I even begin to troubleshoot?
Answer: A failed reaction typically points to a breakdown in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For organotrifluoroborate couplings, a crucial preliminary step—hydrolysis of the trifluoroborate salt to the active boronic acid—is often the culprit.
Below is a logical workflow to diagnose the issue.
Question: You mentioned inefficient hydrolysis. How do I know if this is the problem and how do I fix it?
Answer: This is the most common and unique challenge for organotrifluoroborates. Unlike boronic acids, R-BF₃K salts are not directly active in the catalytic cycle. They must first be hydrolyzed in situ to the corresponding boronic acid, R-B(OH)₂.[1] This "slow-release" mechanism is advantageous as it keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[1][2] However, if this hydrolysis is too slow or incomplete, the entire catalytic cycle starves.
-
Causality & Solution: The rate of hydrolysis is highly dependent on the base, solvent, and even the electronic nature of the organotrifluoroborate itself.[1]
-
Base Selection: The base's primary role is to facilitate this hydrolysis. Stronger inorganic bases are generally required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior choices over weaker bases like sodium carbonate (Na₂CO₃).[3]
-
Solvent System: Protic co-solvents are essential. Anhydrous conditions will completely shut down the reaction. Common and effective solvent systems include mixtures of THF/water, dioxane/water, or toluene/water.[4] The ratio is critical; typically a 10:1 organic to water ratio is a good starting point.
-
Substrate Electronics: Organotrifluoroborates with electron-withdrawing groups hydrolyze much more slowly than those with electron-donating groups.[1] For these challenging substrates, a stronger base and higher temperatures may be necessary to achieve a sufficient rate of hydrolysis.
-
Question: I'm trying to couple a sterically hindered aryl chloride, and the reaction is failing. What catalyst system should I use?
Answer: This is a classic "difficult cross-coupling" scenario that demands a highly active catalyst system. The challenge lies in the oxidative addition step, which is notoriously slow for both sterically hindered and electron-rich aryl chlorides due to the strong C-Cl bond.[5]
-
Causality & Solution: To overcome this high activation barrier, the palladium center must be both highly electron-rich and coordinatively unsaturated. This is achieved by using specific ligands.
-
Ligand Choice: The solution is to move away from simple phosphine ligands like PPh₃ and use modern, bulky, and electron-rich biaryl phosphine ligands (often called Buchwald ligands ) or N-Heterocyclic Carbenes (NHCs).[6][7] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is essential for activating the C-Cl bond.[6]
-
Catalyst System Recommendation: A robust starting point for hindered aryl chlorides is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.[8][9][10] These systems have demonstrated broad utility in coupling challenging substrates, including heteroaryl chlorides.[8][9][10]
-
| Ligand | Key Features | Typical Applications with R-BF₃K |
| SPhos | High activity for aryl chlorides, good general utility.[10][11] | General purpose, hindered biaryl synthesis.[10] |
| XPhos | Very bulky, excellent for C-N and C-O couplings, but also highly effective for Suzuki-Miyaura.[6] | Extremely hindered substrates, heteroaryl couplings. |
| RuPhos | Electron-rich and bulky, particularly effective for alkyltrifluoroborate couplings.[8][9][12] | Primary and secondary alkyltrifluoroborate couplings with aryl chlorides.[8][9] |
| IPr/SIPr (NHC) | Strong σ-donors, thermally stable. Can offer orthogonal selectivity compared to phosphines.[13] | When phosphine ligands fail, high-temperature reactions.[13] |
Issue 2: Reaction Stalls / Catalyst Deactivation
Your reaction begins, showing product formation, but then stalls before the limiting reagent is fully consumed. Often, you may observe the formation of a black precipitate.
Question: My reaction mixture turned black and stopped progressing. What happened?
Answer: The formation of a black precipitate is typically palladium black—agglomerated palladium nanoparticles.[5][14] This is a visual indicator of catalyst deactivation. While minor formation can occur in successful reactions, rapid and extensive precipitation signifies that the catalytically active soluble palladium species has crashed out of solution, halting the reaction.[15][16]
-
Causality & Solution: Deactivation can be caused by several factors:
-
High Temperature: While heat can accelerate slow reactions, excessive temperatures can cause catalyst decomposition, especially with less stable ligands. If you suspect this, try running the reaction at a lower temperature for a longer duration.
-
Oxygen: Rigorous deoxygenation of your solvents and reaction vessel is critical. Oxygen can oxidize the active Pd(0) species, leading to deactivation. Ensure you have thoroughly sparged your solvent and maintained a positive pressure of an inert gas (Argon or Nitrogen).
-
Ligand Degradation or Dissociation: If the ligand is not robust enough or dissociates from the metal center, the unprotected palladium can agglomerate. Using bulky, strongly-binding ligands like the Buchwald-type phosphines or NHCs can enhance catalyst stability.[6]
-
Product Inhibition: In some cases, the biaryl product itself can have a high affinity for the catalyst, leading to product inhibition that slows the reaction down.[15] While harder to solve, sometimes switching to a different solvent can mitigate this effect.
-
Issue 3: Significant Side Product Formation
The reaction proceeds to completion, but you observe significant quantities of undesired byproducts, complicating purification and lowering the yield.
Question: My main byproduct is the protonated version of my organotrifluoroborate (R-H). How do I prevent this?
Answer: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] Electron-deficient and heteroaromatic organotrifluoroborates are particularly susceptible to this pathway.[2]
-
Causality & Solution: Protodeboronation competes directly with the desired transmetalation step. The key is to favor the kinetics of the productive cross-coupling pathway.
-
The "Slow-Release" Advantage: This is where using an R-BF₃K salt is beneficial. By maintaining a very low steady-state concentration of the active boronic acid through slow hydrolysis, the rate of its decomposition via protodeboronation is minimized relative to its consumption by the palladium catalyst.[1][2]
-
Use a Highly Active Catalyst: A faster catalytic cycle will outcompete protodeboronation. Using a high-activity ligand (e.g., SPhos) can accelerate the cross-coupling, consuming the boronic acid as soon as it forms.
-
Milder Conditions: High temperatures and overly strong bases can accelerate protodeboronation. If this is a major issue, try lowering the temperature or using a slightly milder base (though this may slow the required hydrolysis, so a careful balance must be found).[2][17]
-
Question: I'm seeing a significant amount of a symmetrical biaryl (R-R) derived from my organotrifluoroborate. What is this and how can I stop it?
Answer: This byproduct is from homocoupling , the palladium-catalyzed coupling of two molecules of your organoboron reagent.
-
Causality & Solution: Homocoupling is often promoted by the presence of oxygen.
-
Rigorous Degassing: The most critical step to prevent homocoupling is to ensure your reaction is free of oxygen. Purge the reaction vessel with an inert gas and use properly degassed solvents.
-
Catalyst Precursor: Some researchers find that using a Pd(0) source like Pd₂(dba)₃ can sometimes give lower homocoupling than a Pd(II) source like Pd(OAc)₂, as the initial reduction step is bypassed.
-
Controlled Hydrolysis: Again, the slow, controlled generation of the boronic acid from the trifluoroborate salt helps to keep its concentration low, which in turn suppresses the rate of this bimolecular side reaction.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using potassium organotrifluoroborates over boronic acids or esters? A: Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to air and moisture.[18] This contrasts sharply with boronic acids, which can be difficult to purify and are prone to dehydration to form cyclic boroxine trimers, complicating stoichiometry.[6] Their stability allows for long-term storage and easier handling, making them highly reliable reagents in complex synthetic sequences.
Q2: How do I choose the right base for my reaction? A: The base is critical for facilitating the hydrolysis of the R-BF₃K salt.[19] The choice depends on the reactivity of your substrates.
-
General Purpose: For most standard couplings, K₂CO₃ is a cost-effective and efficient choice.[8]
-
Difficult Couplings: For substrates that are slow to hydrolyze (e.g., electron-poor aryltrifluoroborates) or for very challenging electrophiles, stronger bases like Cs₂CO₃ or K₃PO₄ are recommended as they promote faster hydrolysis.[1][3]
-
Base-Sensitive Substrates: If your substrates contain base-sensitive functional groups (like esters prone to hydrolysis), use the mildest base possible that still affords a reasonable reaction rate.
Q3: Can I run the reaction under anhydrous conditions? A: No. Water is mechanistically essential for the hydrolysis of the organotrifluoroborate to the active boronic acid. Anhydrous conditions will prevent the reaction from starting. A co-solvent system such as Toluene/H₂O or Dioxane/H₂O is required.[4]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Coupling of an Aryl Chloride with a Potassium Aryltrifluoroborate
This protocol is a robust starting point for a challenging coupling, employing a Buchwald ligand.
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times. Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Preparation of a Potassium Organotrifluoroborate Salt from a Boronic Acid
-
Dissolution: Dissolve the desired boronic acid (10 mmol) in methanol (20 mL).
-
Precipitation: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Slowly add the KHF₂ solution (approx. 3.5-4.0 equiv.) to the stirring methanolic solution of the boronic acid. A white precipitate should form immediately.
-
Stirring: Continue to stir the mixture at room temperature for 30-60 minutes.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and water.
-
Drying: Dry the resulting white, crystalline solid under high vacuum to yield the pure potassium organotrifluoroborate salt.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. PMC - NIH. Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. Available at: [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. Available at: [Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Available at: [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox. Organic Letters. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. Available at: [Link]
-
Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. ResearchGate. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. Available at: [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald Ligands [sigmaaldrich.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 9. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Potassium (2-benzyloxyphenyl)trifluoroborate: A Superior Reagent for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the pursuit of robust, reliable, and versatile reagents is a constant endeavor. For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. While boronic acids have long been the workhorses in this domain, their inherent instability and challenging handling often present significant hurdles. This guide provides an in-depth characterization of Potassium (2-benzyloxyphenyl)trifluoroborate, a superior alternative that addresses many of the shortcomings of its boronic acid counterpart. We will explore its synthesis, detailed spectroscopic and physical properties, and its application in cross-coupling reactions, supported by comparative data and detailed experimental protocols.
The Trifluoroborate Advantage: Enhanced Stability and Ease of Handling
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This starkly contrasts with many boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, leading to inaccuracies in stoichiometry and diminished reactivity.[3] The tetracoordinate nature of the boron atom in trifluoroborates, shielded by three electronegative fluorine atoms, renders them significantly less susceptible to protodeboronation, a common decomposition pathway for boronic acids.[4] This enhanced stability allows for long-term storage under ambient conditions without the need for specialized handling, a significant advantage in both academic and industrial settings.
Synthesis and Physicochemical Properties
This compound is typically synthesized from its corresponding boronic acid, 2-(benzyloxy)phenylboronic acid, by treatment with potassium hydrogen fluoride (KHF₂).[5] This straightforward and high-yielding reaction precipitates the stable trifluoroborate salt from the reaction mixture.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BF₃KO | N/A |
| Molecular Weight | 290.13 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 200-204 °C | N/A |
| Solubility | Soluble in polar solvents like methanol and DMSO; limited solubility in less polar organic solvents. | N/A |
Spectroscopic Characterization: A Multi-faceted Approach
A thorough characterization of this compound is essential for its effective use. This involves a combination of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotrifluoroborates. A complete analysis typically includes ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
¹H NMR: The proton NMR spectrum provides information about the arrangement of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons.
¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the molecule. Key signals would include those for the aromatic carbons, the benzylic methylene carbon, and, importantly, the carbon atom directly bonded to the boron, which often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[6]
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for trifluoroborates. A single, sharp resonance is typically observed, confirming the presence of the BF₃⁻ group. The chemical shift of this signal can be influenced by the electronic nature of the organic substituent.[6]
¹¹B NMR: The boron NMR spectrum provides direct information about the boron center. For a trifluoroborate salt, a characteristic quartet is expected due to coupling with the three fluorine atoms. The chemical shift and coupling constant (¹JB-F) are diagnostic for the tetracoordinate boron environment.[6]
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | Aromatic region (δ 7.0-7.5), Benzylic CH₂ (δ ~5.0) | Multiplets for aromatic protons, Singlet for CH₂ |
| ¹³C | Aromatic region (δ 110-160), Benzylic CH₂ (δ ~70) | Multiple signals for aromatic carbons, one for CH₂ |
| ¹⁹F | δ -135 to -145 | Singlet or broad singlet |
| ¹¹B | δ 3.0 to 6.0 | Quartet (¹JB-F ≈ 1-3 Hz) |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
C-H stretching: Aromatic and aliphatic C-H stretches typically appear in the 3100-2850 cm⁻¹ region.
-
C=C stretching: Aromatic ring vibrations are observed in the 1600-1450 cm⁻¹ range.
-
C-O stretching: The ether linkage will show a strong absorption band around 1250-1050 cm⁻¹.
-
B-F stretching: A strong, broad absorption band characteristic of the trifluoroborate group is expected in the 1100-950 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of organotrifluoroborate salts. In the negative ion mode, the spectrum would be expected to show the [M-K]⁻ anion, corresponding to the (2-benzyloxyphenyl)trifluoroborate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this anion with high accuracy.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a reagent's utility lies in its performance in chemical reactions. This compound consistently demonstrates superior performance in Suzuki-Miyaura cross-coupling reactions compared to its boronic acid counterpart.
Experimental Workflow Comparison
The following diagram illustrates the streamlined workflow when using the stable trifluoroborate salt compared to the more sensitive boronic acid, which often requires more stringent handling and can lead to less reproducible results.
Caption: A comparison of the experimental workflows for Suzuki-Miyaura coupling using this compound versus its corresponding boronic acid.
Experimental Data
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of other aryltrifluoroborates.[5]
Materials:
-
2-(Benzyloxy)phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-(benzyloxy)phenylboronic acid (1.0 eq.) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq.).
-
While stirring the boronic acid solution at room temperature, slowly add the aqueous KHF₂ solution.
-
A white precipitate of this compound should form.
-
Continue stirring the mixture for 30-60 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain the pure this compound.
Protocol 2: Characterization by NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable deuterated solvent, such as DMSO-d₆ or CD₃OD.
Acquisition Parameters (General):
-
¹H NMR: Standard acquisition parameters.
-
¹³C NMR: Standard proton-decoupled acquisition.
-
¹⁹F NMR: Acquire with a fluorine-observe probe.
-
¹¹B NMR: Use a boron-observe probe or a broadband probe tuned to the ¹¹B frequency.
Protocol 3: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This is a general protocol that can be optimized for specific substrates.[8][9]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., PPh₃, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., THF/water, dioxane/water)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0-1.2 eq.), the aryl halide (1.0 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.
Conclusion
This compound emerges as a highly advantageous reagent for Suzuki-Miyaura cross-coupling reactions, offering superior stability, ease of handling, and reliable performance compared to its boronic acid precursor. Its robust nature simplifies experimental procedures and enhances reproducibility, making it an invaluable tool for synthetic chemists in both research and development. The detailed characterization and protocols provided in this guide aim to facilitate its broader adoption and empower researchers to leverage its full potential in the synthesis of complex molecules.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Ham, J. (2006). A General and Efficient Method for the Suzuki−Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
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Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Siddiqui, S. Z. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(5), 1671–1680. [Link]
-
dos Santos, E. N., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Vedejs, E., & Chapman, R. W. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
PubChem. (n.d.). Potassium (2-(benzyloxy)ethyl)trifluoroborate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 727–740.
-
Molander, G. A., & Fleury-Brégeot, N. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 8870–8884. [Link]
-
Organic Syntheses. (2014). Preparation of Tetrabutylammonium 4-Fluorophenyltrifluoroborate. Organic Syntheses, 90, 261. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 77(1), 582–593. [Link]
-
ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. Retrieved from [Link]
-
MDPI. (2022). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base. Retrieved from [Link]
-
eScholarship. (n.d.). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Retrieved from [Link]
-
SpringerLink. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. FTIR spectra of the synthesized compounds (a) potassium.... Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved from [Link]
-
SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Retrieved from [Link]
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- 8. Potassium (2-(benzyloxy)ethyl)trifluoroborate (1408168-73-9) for sale [vulcanchem.com]
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A Senior Application Scientist's Guide to the NMR Spectroscopy of Potassium (2-benzyloxyphenyl)trifluoroborate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical reagents is paramount to ensuring the reproducibility and success of synthetic endeavors. Potassium (2-benzyloxyphenyl)trifluoroborate has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its stability, ease of handling, and distinct reactivity profile offer significant advantages over traditional boronic acids and esters.[1]
The Superiority of Organotrifluoroborates: A Comparative Overview
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions compared to their boronic acid and ester counterparts.[1][2] Boronic acids, for instance, can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry in reactions.[1] While boronic esters are more stable than boronic acids, they can be susceptible to hydrolysis.[1]
The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation.[1] This stability allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
| Feature | Potassium Organotrifluoroborates | Boronic Acids / Esters |
| Stability | High; generally air and moisture stable crystalline solids.[1] | Variable; boronic acids can dehydrate to boroxines; esters can hydrolyze.[1] |
| Handling | Easy to handle, weigh, and store.[1] | Can be challenging to purify and may require inert atmosphere techniques. |
| Reactivity | Often exhibit enhanced reactivity and broader substrate scope in cross-coupling reactions.[2] | Reactivity can be substrate-dependent; may require specific activating conditions. |
| Stoichiometry | Well-defined, crystalline solids allow for precise stoichiometry. | Equilibrium with boroxines can lead to inaccurate stoichiometry for boronic acids.[1] |
Predicted NMR Spectral Data for this compound
The following spectral data are predicted based on the analysis of structurally similar compounds, including potassium (2-formylphenyl)trifluoroborate, potassium (2-methoxyphenyl)trifluoroborate, and general data for aryltrifluoroborates.[3][4] All spectra are predicted for a sample dissolved in DMSO-d₆.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of (2-benzyloxyphenyl)trifluoroborate anion.
¹H NMR (DMSO-d₆, 400 MHz) - Predicted
The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons and the four protons of the trifluoroborate-substituted phenyl ring, in addition to the five protons of the benzyl group's phenyl ring.
-
Benzylic Protons (OCH₂Ph): A singlet is predicted around δ 5.1-5.3 ppm . The chemical shift is influenced by the adjacent oxygen and phenyl ring.
-
Benzyl Phenyl Protons: A multiplet corresponding to the five protons of the benzyl group's phenyl ring is expected in the range of δ 7.3-7.5 ppm .
-
Aromatic Protons (Ar-BF₃⁻): The four protons on the phenyl ring attached to the trifluoroborate group will appear as a complex multiplet between δ 6.8 and 7.6 ppm . The ortho- and para-protons to the electron-donating benzyloxy group will be shifted upfield, while the proton ortho to the electron-withdrawing trifluoroborate group will be shifted downfield.
¹³C NMR (DMSO-d₆, 101 MHz) - Predicted
The ¹³C NMR spectrum will provide detailed information about the carbon framework. A key feature of the ¹³C NMR of organotrifluoroborates is the signal for the carbon atom directly attached to the boron, which is often broad due to quadrupolar relaxation of the ¹¹B nucleus.[4]
-
C-B Carbon: A broad signal is anticipated around δ 140-145 ppm . This signal is characteristically difficult to observe in some cases.[4]
-
Benzylic Carbon (OCH₂Ph): A signal is expected around δ 70-72 ppm .
-
Aromatic Carbons: The aromatic region between δ 110-160 ppm will contain the signals for the twelve carbons of the two phenyl rings. The carbon bearing the benzyloxy group (C2) is expected to be downfield shifted.
¹⁹F NMR (DMSO-d₆, 376 MHz) - Predicted
¹⁹F NMR is a highly sensitive and informative technique for characterizing organotrifluoroborates. A single, broad resonance is typically observed.
-
A broad singlet is predicted in the range of δ -135 to -145 ppm .[3][4] The broadness of the signal is due to scalar coupling to the quadrupolar ¹¹B nucleus. The chemical shift can be influenced by the electronic nature of the organic substituent.
¹¹B NMR (DMSO-d₆, 128 MHz) - Predicted
The ¹¹B NMR spectrum provides direct evidence for the presence and nature of the boron center. For tetracoordinate organotrifluoroborates, a single, relatively sharp signal is expected.
-
A quartet (due to coupling with three equivalent ¹⁹F nuclei) or a broad singlet is expected between δ 2.0 and 5.0 ppm .[3][4] The observation of a well-resolved quartet depends on the relaxation properties of the specific molecule and the NMR acquisition parameters used.[3]
Comparison with (2-Benzyloxyphenyl)boronic Acid
| Nucleus | This compound (Predicted) | (2-Benzyloxyphenyl)boronic Acid (Predicted) | Rationale for Difference |
| ¹¹B NMR | δ 2.0 - 5.0 ppm (quartet or broad singlet) | δ 28 - 33 ppm (broad singlet) | The change in coordination from tetracoordinate in the trifluoroborate to tricoordinate in the boronic acid results in a significant downfield shift.[5] |
| ¹⁹F NMR | δ -135 to -145 ppm (broad singlet) | Not applicable | The presence of the B-F bonds is unique to the trifluoroborate salt. |
| ¹H NMR | Aromatic protons may show slight upfield shifts due to the anionic charge on the boron center. | Aromatic protons are in a more electron-deficient environment compared to the trifluoroborate. | The overall negative charge of the trifluoroborate anion can have a subtle shielding effect on the aromatic protons. |
| ¹³C NMR | C-B signal is broad and in the range of δ 140-145 ppm. | C-B signal is also broad but may be at a slightly different chemical shift. | The electronic environment of the carbon attached to boron is different in the tricoordinate vs. tetracoordinate state. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable NMR data, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is a suitable solvent for most potassium organotrifluoroborates due to its high polarity and ability to dissolve these salts.[4] Acetone-d₆ can also be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient. For ¹³C and ¹¹B NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR can be used. However, for routine characterization, referencing to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C) is common practice.[3]
NMR Data Acquisition
The following is a generalized workflow for acquiring multinuclear NMR data for this compound.
Caption: A typical workflow for multinuclear NMR analysis.
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
¹³C NMR:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Acquisition Time: 0.5-1 second.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-128.
-
Referencing: An external reference such as CFCl₃ (δ 0 ppm) or a secondary reference like trifluoroacetic acid is often used.[3][6]
¹¹B NMR:
-
Pulse Sequence: To obtain better resolution and observe coupling, a pulse sequence that minimizes the effects of acoustic ringing, such as a spin-echo or a pulse sequence with a presaturation pulse, is recommended.[3][4] A simple single-pulse experiment may suffice for routine detection.
-
Acquisition Time: 0.1-0.2 seconds.
-
Relaxation Delay: 0.1-0.5 seconds.
-
Number of Scans: 128-1024.
-
Referencing: BF₃·OEt₂ is the standard external reference (δ 0 ppm).[3]
Conclusion
This compound stands as a robust and versatile reagent in modern organic synthesis. A thorough understanding of its NMR spectroscopic properties is essential for its effective utilization and for the unambiguous characterization of reaction outcomes. While direct experimental data for this specific compound remains elusive in the public domain, a predictive analysis based on sound chemical principles and data from close analogs provides a reliable framework for its identification. The distinct signatures in ¹¹B and ¹⁹F NMR, in particular, serve as powerful diagnostic tools. When compared to its corresponding boronic acid, the trifluoroborate salt offers clear advantages in terms of stability and ease of handling, making it a superior choice for many applications in research and development. The experimental protocols outlined herein provide a self-validating system to ensure the acquisition of high-quality, reproducible NMR data, empowering researchers to confidently employ this valuable synthetic building block.
References
-
D. F. de Souza, P. G. J. de Paiva, J. A. L. dos Santos, L. S. de Andrade, M. R. de Oliveira, P. H. Menezes, Magn. Reson. Chem.2009 , 47, 873-878. [Link]
-
de Souza, D. F.; de Paiva, P. G. J.; dos Santos, J. A. L.; de Andrade, L. S.; de Oliveira, M. R.; Menezes, P. H. Magn. Reson. Chem.2009 , 47(10), 873–878. [Link]
-
Molander, G. A.; Jean-Gérard, L. Org. Lett.2009 , 11(11), 2441–2444. [Link]
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Molander, G. A.; Canturk, B.; Kennedy, L. E. J. Org. Chem.2009 , 74(3), 973–980. [Link]
-
Molander, G. A.; Ellis, N. Acc. Chem. Res.2007 , 40(4), 275–286. [Link]
-
Wrackmeyer, B. Annu. Rep. NMR Spectrosc.2006 , 58, 1-33. [Link]
-
University of California, Santa Barbara. NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Ottawa. NMR Facility. NMR Sample Preparation. [Link]
-
Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68(11), 4302-4314. [Link]
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendancy of Stability: A Comparative Guide to Potassium Trifluoroborates Over Boronic Esters in Modern Synthesis
For the discerning researcher in the fast-paced fields of drug discovery and materials science, the choice of reagents is a critical determinant of synthetic efficiency and success. In the realm of organoboron chemistry, a paradigm shift has been quietly gaining momentum, favoring the use of potassium organotrifluoroborates over their traditional boronic acid and ester counterparts. This guide provides an in-depth, evidence-based comparison, elucidating the fundamental advantages of potassium trifluoroborates and offering practical insights for their application.
Beyond the Boronic Ester: The Intrinsic Stability of Potassium Trifluoroborates
The primary and most impactful advantage of potassium trifluoroborates lies in their exceptional stability.[1][2][3] Unlike boronic acids, which are prone to dehydration to form cyclic trimeric anhydrides (boroxines), and boronic esters, which can be susceptible to hydrolysis, potassium trifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2][4][5] This stability is not merely a matter of convenience for storage; it has profound implications for reaction reproducibility and the synthesis of complex molecules.
The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[1][6] This coordination shields the boron center from common degradation pathways that plague the vacant p-orbital of tricoordinate boronic acids and esters, such as protodeboronation and oxidation.[2][6] Consequently, potassium organotrifluoroborates can be viewed as a "protected" and bench-stable form of boronic acids.[2][6] This inherent stability allows them to be carried through multi-step syntheses where boronic acids or esters might require dedicated protection and deprotection steps.[1]
The "Slow-Release" Advantage in Cross-Coupling Reactions
A key mechanistic feature that underpins the utility of potassium trifluoroborates in catalysis is their ability to act as a reservoir for the active boronic acid species. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to gradually release the corresponding boronic acid.[7][8][9][10] This "slow-release" mechanism is crucial as it maintains a low concentration of the often unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation.[7][8][9][10]
The rate of hydrolysis can vary significantly depending on the nature of the organic substituent on the trifluoroborate, ranging from minutes to months.[7] This allows for a degree of control over the reaction kinetics that is not readily achievable with the direct use of boronic acids or esters. For instance, trifluoroborates with electron-donating groups tend to hydrolyze faster, while those with electron-withdrawing groups exhibit slower hydrolysis rates.[7][10]
Comparative Performance in Suzuki-Miyaura Coupling: Experimental Insights
While a single, comprehensive head-to-head comparison across all substrates is not available in the literature, a compilation of data from various studies highlights the superior or comparable performance of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
| Coupling Partners | Boron Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromobenzonitrile + Phenylboronic Acid | Phenylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, THF/H₂O | 85 | [6] |
| 4-Bromobenzonitrile + Potassium Phenyltrifluoroborate | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃, THF/H₂O | 92 | [6] |
| 4-Chloroanisole + Potassium Vinyltrifluoroborate | Potassium Vinyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O | 95 | [11] |
| 4-Chloroanisole + Vinylboronic acid pinacol ester | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄, Dioxane/H₂O | 88 | [11] |
| 1-Bromo-4-nitrobenzene + Potassium Homoenolate Trifluoroborate | Potassium Homoenolate Trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃, Toluene/H₂O | 91 | [12] |
| 1-Bromo-4-nitrobenzene + Homoenolate Boronic Ester | Homoenolate Boronic Ester | Pd(OAc)₂ / RuPhos | K₂CO₃, Toluene/H₂O | Lower yields and side products reported | [12] |
Note: Reaction conditions and catalysts are often optimized for each specific transformation and may not be directly comparable. However, the trend indicates the high efficiency of potassium trifluoroborates.
Experimental Protocols: A Practical Guide
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common and efficient method for the preparation of potassium organotrifluoroborates from the corresponding boronic acid.[1]
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Deionized water
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the saturated KHF₂ solution to the stirring methanolic solution of phenylboronic acid. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to obtain pure potassium phenyltrifluoroborate.
Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using a potassium trifluoroborate.[1]
Materials:
-
Potassium vinyltrifluoroborate (1.0 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) chloride (0.02 mmol)
-
Triphenylphosphine (0.06 mmol)
-
Cesium carbonate (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF/H₂O or Toluene/H₂O)
Procedure:
-
To a flame-dried reaction vessel, add potassium vinyltrifluoroborate, the aryl halide, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Superior Reagent for Modern Synthetic Challenges
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. - Semantic Scholar.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - ResearchG
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - ACS Public
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - Evans Group.
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- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group, University of Pittsburgh.
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A Senior Application Scientist's Guide to Organoboron Reagents in Suzuki-Miyaura Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning methodology that has fundamentally reshaped the art of carbon-carbon bond formation.[1] Its widespread adoption in pharmaceuticals, agrochemicals, and materials science is a testament to its versatility and functional group tolerance.[2][3][4] At the heart of this powerful reaction lies the organoboron reagent. The choice of this nucleophilic partner is not a trivial decision; it is a critical parameter that dictates the reaction's efficiency, substrate scope, and overall success.
This guide provides a comparative analysis of the primary classes of organoboron reagents: boronic acids, boronic esters, and organotrifluoroborates. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, stability profiles, and practical handling considerations that govern their performance, empowering you to make rational, data-driven decisions in your synthetic endeavors.
The Engine of Coupling: The Suzuki-Miyaura Catalytic Cycle
To understand how organoboron reagents differ, one must first grasp their role in the catalytic cycle. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organoboron reagent comes into play. The organic group (R') is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation by a base.[3][5]
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The structure and properties of the organoboron reagent directly influence the rate and efficiency of the transmetalation step, which is often rate-limiting.
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The Bench Scientist's Dilemma: A Comparative Guide to Heteroaryltrifluoroborates and Boronic Acids in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron nucleophile is critical to the success of this transformation. For decades, boronic acids have been the workhorse, but their inherent instability, especially in the case of heteroaromatic systems, has driven the search for more robust alternatives.[2][3] Among these, potassium heteroaryltrifluoroborates have emerged as a superior class of reagents, offering a compelling combination of stability, ease of handling, and high reactivity.[4][5]
This guide provides an in-depth comparison of the performance of potassium heteroaryltrifluoroborates and their boronic acid counterparts, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
At the Core of the Matter: Stability Dictates Success
The primary advantage of heteroaryltrifluoroborates lies in their enhanced stability.[2] Boronic acids, being tricoordinate boron species, are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] This is particularly problematic for electron-rich or certain five-membered heteroaryl boronic acids, such as those derived from furan and thiophene.[1][6] Furthermore, boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and lead to irreproducible results.[1][4]
In stark contrast, potassium heteroaryltrifluoroborates are tetracoordinate boron species. The boron atom is part of a stable anionic complex with three strongly electronegative fluorine atoms, rendering the C-B bond significantly less prone to cleavage.[1][7] This inherent stability translates to several practical benefits:
-
Bench-top Stability: Heteroaryltrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage at ambient temperatures without special precautions.[4][8]
-
Simplified Handling: The need for inert atmosphere techniques during storage and handling is often eliminated, streamlining the experimental workflow.[9]
-
Improved Stoichiometry: Due to their resistance to decomposition, heteroaryltrifluoroborates can be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1][8]
The following diagram illustrates the structural differences that lead to the observed disparity in stability.
Caption: Structural basis for the enhanced stability of heteroaryltrifluoroborates over boronic acids.
Yield Comparison: Where the Trifluoroborate Advantage Shines
The superior stability of heteroaryltrifluoroborates directly translates to higher and more reproducible yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates. While boronic acids can be effective for simple aryl systems, their performance often falters with heteroaromatics that are prone to decomposition under the reaction conditions.
A study by Molander and co-workers demonstrated the successful coupling of a wide range of potassium heteroaryltrifluoroborates with various aryl and heteroaryl halides in good to excellent yields.[1] Notably, many of the heteroaryltrifluoroborates employed were those for which the corresponding boronic acids are known to be highly problematic.[1]
The following tables provide a comparative summary of yields obtained with heteroaryltrifluoroborates versus their boronic acid counterparts, where available. It is important to note that direct comparisons under identical conditions are not always possible, as researchers often resort to trifluoroborates when boronic acids have already proven to be ineffective.
Table 1: Coupling of 2-Furanylboron Reagents with 4-Chlorotoluene
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium 2-Furanyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 | [3] |
| 2-Furanylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | MeOH/THF | 50 | ~55 | [6] |
Table 2: Coupling of Benzofuran and Benzothiophene Boron Reagents with 4-Chlorobenzonitrile
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 92 | [1] |
| Potassium Benzothiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 82 | [1] |
| 2-Benzofuranylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | MeOH/THF | 60 | 91-99 | [6] |
Note: The reaction conditions for the 2-benzofuranylboronic acid coupling were milder, which may account for the high yield. However, the trifluoroborate protocol demonstrates high efficiency with a more economical catalyst and solvent system.
Mechanistic Considerations and Experimental Protocols
The generally accepted mechanism for the Suzuki-Miyaura coupling with potassium organotrifluoroborates involves an initial hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[10][11][12] This slow-release mechanism is advantageous as it maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions such as homocoupling and protodeboronation.[10]
The catalytic cycle can be visualized as follows:
Caption: The Suzuki-Miyaura catalytic cycle with in situ generation of boronic acid from a potassium heteroaryltrifluoroborate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates
This protocol is adapted from a general method for the cross-coupling of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Potassium heteroaryltrifluoroborate (1.05-1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)
-
Ethanol or a mixture of Tetrahydrofuran (THF) and water
Procedure:
-
To an oven-dried resealable Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), base (0.75 mmol, 3.0 equiv), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (e.g., ethanol or a THF/water mixture) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-85 °C).
-
Stir the reaction mixture for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Conclusion: A Clear Choice for Challenging Couplings
For researchers in drug discovery and materials science, where the synthesis of complex heteroaromatic structures is paramount, potassium heteroaryltrifluoroborates offer a distinct and demonstrable advantage over traditional boronic acids. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields, particularly with substrates prone to decomposition, make them an invaluable tool in the synthetic chemist's arsenal.[2] While boronic acids will continue to have their place, the adoption of heteroaryltrifluoroborates for challenging Suzuki-Miyaura cross-coupling reactions represents a significant step towards more efficient, reliable, and reproducible synthetic outcomes.
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A Comparative Guide to the Stability of Organotrifluoroborates and Boronic Acids for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron reagents stand as indispensable tools. Among these, boronic acids have long been the workhorses of the celebrated Suzuki-Miyaura cross-coupling reaction. However, their inherent instability often presents significant challenges in terms of storage, handling, and reaction reproducibility. This guide provides an in-depth, objective comparison between boronic acids and their increasingly popular counterparts, potassium organotrifluoroborates, focusing on the critical aspect of chemical stability. For researchers, scientists, and drug development professionals, understanding these differences is paramount for robust and reliable synthetic outcomes.
Executive Summary: A Tale of Two Boron Reagents
Potassium organotrifluoroborates demonstrate markedly superior stability compared to their corresponding boronic acids. This enhanced stability is not a minor improvement but a fundamental shift in reagent reliability, impacting everything from long-term storage to reaction performance. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture, permitting extended storage without special precautions.[1][2][3] In stark contrast, many boronic acids, particularly alkyl and vinyl derivatives, are prone to decomposition, complicating their purification, stoichiometry, and overall utility.[1] The core of this stability difference lies in the coordination state of the boron atom: tetracoordinate in organotrifluoroborates and tricoordinate in boronic acids. This structural distinction effectively renders organotrifluoroborates a "protected" and more robust form of boronic acids.[3][4][5]
The Structural Basis of Stability: Tricoordinate vs. Tetracoordinate Boron
The differing stabilities of boronic acids and organotrifluoroborates can be traced directly to the electronic and structural nature of the boron center.
-
Boronic Acids (R-B(OH)₂): The boron atom in a boronic acid is sp² hybridized and tricoordinate, possessing a vacant p-orbital. This electron deficiency makes the boron atom highly electrophilic and susceptible to attack by nucleophiles, including water. This inherent reactivity is the root cause of its primary decomposition pathways.
-
Organotrifluoroborates (K[R-BF₃]): In a potassium organotrifluoroborate salt, the boron atom is sp³ hybridized and tetracoordinate. It is bonded to three highly electronegative fluorine atoms and the organic substituent. This coordination saturates the boron's Lewis acidity, making it significantly less electrophilic and protecting the valuable carbon-boron bond from common degradation routes.[3][6][7]
This fundamental structural difference is the cornerstone of the enhanced stability observed in organotrifluoroborates.
Comparative Stability Analysis: A Head-to-Head Comparison
The practical implications of these structural differences become evident when comparing the stability of these two classes of reagents under common laboratory conditions.
| Stability Parameter | Boronic Acids | Organotrifluoroborates | Mechanistic Rationale |
| Air & Moisture Stability | Prone to dehydration to form cyclic trimeric anhydrides (boroxines).[2][3] Susceptible to hydrolysis (protodeboronation). | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[8][9] | The tetracoordinate boron in organotrifluoroborates is less electrophilic and resistant to attack by water and oxygen.[3] |
| Thermal Stability | Variable; can decompose upon heating. | Highly thermally stable, with decomposition temperatures often exceeding 300°C.[1][3] | The strong boron-fluorine bonds and the stable ionic lattice of the potassium salt contribute to high thermal resistance. |
| Oxidative Stability | Susceptible to oxidation, which can lead to unwanted side products.[3] | Remarkably stable, even under strongly oxidative conditions.[7] | The filled orbitals of the fluoride ions effectively shield the boron center from oxidative attack. |
| Protodeboronation | A common and often significant side reaction, leading to the loss of the organoboron functionality.[10] | Significantly less prone to protodeboronation under typical storage and reaction conditions.[2][6] | The protected, tetracoordinate nature of the boron atom disfavors the mechanisms that lead to the cleavage of the C-B bond by a proton source. |
The Challenge of Boroxine Formation in Boronic Acids
A significant drawback of using boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium between the boronic acid and its boroxine complicates accurate massing and stoichiometry, leading to potential irreproducibility in reactions.
Caption: Equilibrium between boronic acids and their corresponding boroxine.
In contrast, organotrifluoroborates exist as well-defined, monomeric crystalline solids, which allows for precise stoichiometric control in reactions.[7]
The "Slow Release" Advantage of Organotrifluoroborates
One of the most elegant applications of organotrifluoroborates is their use as "slow-release" precursors for boronic acids in reactions like the Suzuki-Miyaura coupling.[5][11][12] Under the basic aqueous conditions of the reaction, the organotrifluoroborate slowly hydrolyzes to release the active tricoordinate boronic acid in situ. This maintains a low steady-state concentration of the often-unstable boronic acid, minimizing its decomposition through pathways like protodeboronation and homocoupling.[11][12]
Caption: Organotrifluoroborates as slow-release precursors in catalysis.
This "slow-release" strategy is particularly beneficial when working with heteroaromatic boronic acids, which are notoriously prone to protodeboronation.[12]
Experimental Protocols
To provide a practical context for the discussed principles, the following section outlines key experimental methodologies.
Protocol 1: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol demonstrates the straightforward conversion of a boronic acid into its more stable trifluoroborate salt.[2][7]
Materials:
-
Phenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Saturated aqueous solution of KHF₂
-
Stir bar and magnetic stir plate
-
Beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in a minimal amount of methanol in a beaker with vigorous stirring.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.[2]
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete conversion.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to obtain pure potassium phenyltrifluoroborate.
Protocol 2: Comparative Benchtop Stability Assay
This experiment provides a direct method to visually and analytically compare the stability of a boronic acid and its corresponding organotrifluoroborate salt over time.
Objective: To assess the degradation of a boronic acid versus its trifluoroborate salt when exposed to ambient laboratory conditions. An unstable boronic acid like 2-furanboronic acid is a good candidate for this study.[3]
Materials:
-
2-Furanboronic acid
-
Potassium 2-furanyltrifluoroborate
-
Two vials
-
Analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Day 0 (Baseline):
-
Accurately weigh 20 mg of 2-furanboronic acid into a labeled vial and 20 mg of potassium 2-furanyltrifluoroborate into a second labeled vial.
-
Leave the vials open to the atmosphere on a laboratory bench.
-
Immediately take a small sample from each vial, dissolve in DMSO-d₆, and acquire a ¹H NMR spectrum. This will serve as the baseline (t=0) measurement. Note the characteristic peaks and their integrations.
-
-
Monitoring (e.g., Day 3, 7, 14):
-
At each time point, take a small sample from each vial.
-
Acquire a ¹H NMR spectrum for each sample under the same conditions as the baseline measurement.
-
-
Data Analysis:
-
Compare the NMR spectra over time. For the boronic acid sample, look for the appearance of new peaks or a decrease in the integration of the characteristic 2-furan peaks relative to an internal standard or the solvent peak. This indicates decomposition.
-
For the organotrifluoroborate sample, the NMR spectrum is expected to remain largely unchanged, demonstrating its superior stability.
-
Quantify the percentage of decomposition of the boronic acid by comparing the integration of its characteristic peaks to the baseline measurement. For instance, unstable boronic acids like 2-furanboronic acid can show >95% decomposition after 15 days on the benchtop.[3]
-
Conclusion: Making an Informed Reagent Choice
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Peng, C. L. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research, 12(3). [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
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Wikipedia. Protodeboronation. [Link]
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Frontier Specialty Chemicals. Organoborons. [Link]
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Butters, M., et al. (2013). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 69(38), 8247-8253. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13544-13557. [Link]
-
Butters, M., et al. (2013). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 69(38), 8247-8253. [Link]
-
Nambo, M., & Crudden, C. M. (2014). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1179, 1-17. [Link]
-
Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(21), 5156-5160. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Ammal, S. C., et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 114(49), 12941-12949. [Link]
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Wikipedia. Boronic acid. [Link]
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A Comparative Guide to Organotrifluoroborates in Cross-Coupling Reactions: Mechanistic Insights and Practical Advantages
Audience: Researchers, scientists, and drug development professionals
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. While boronic acids have traditionally been the workhorses of this transformation, potassium organotrifluoroborates (RBF₃K) have emerged as exceptionally stable and versatile alternatives.[1][2] This guide provides an in-depth analysis of the mechanistic studies surrounding organotrifluoroborate coupling reactions, objectively comparing their performance against other common organoboron reagents. We will delve into the causality behind experimental choices for mechanistic elucidation, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Core Mechanism: Deconstructing the Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of organotrifluoroborates, one must first understand the fundamental catalytic cycle of the Suzuki-Miyaura reaction. The process, catalyzed by a palladium complex, is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center to Pd(II) and forms a new organopalladium intermediate.
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron reagent to the Pd(II) complex, displacing the halide. This step is typically the rate-determining step and requires activation by a base.[5][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the desired new C-C bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.
Figure 1: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Central Mechanistic Question: Are Organotrifluoroborates Direct Participants?
A key area of mechanistic investigation has been the precise role of the organotrifluoroborate salt. Its tetracoordinate boron center, fortified by strong B-F bonds, renders it significantly more stable and less reactive than a trivalent boronic acid.[5] The prevailing evidence, primarily from extensive kinetic and spectroscopic studies, indicates that organotrifluoroborates are not direct participants in the transmetalation step. Instead, they function as exceptionally stable "pro-drugs" or slow-release reservoirs for the active boronic acid species.[7][8]
The Hydrolysis-First Mechanism
Pioneering work by Lloyd-Jones and others has demonstrated that under the basic, aqueous conditions typical of Suzuki-Miyaura reactions, organotrifluoroborates undergo a prerequisite hydrolysis to generate the corresponding boronic acid (or a related boronate species), which then engages in the catalytic cycle.[9][10][11][12]
This "slow-release" strategy is a major advantage. By maintaining a low, steady-state concentration of the highly reactive boronic acid, common side reactions like protodeboronation (loss of the boron group) and oxidative homocoupling of the boronic acid are minimized.[9][10][13]
Figure 2: Hydrolysis equilibrium of RBF₃K, acting as a slow-release precursor to the active boronic acid.
The "Acid-Base Paradox" and Factors Influencing Hydrolysis
Mechanistic studies revealed a fascinating "acid-base paradox": while the overall reaction is conducted under basic conditions (e.g., with Cs₂CO₃), the hydrolysis of many aryl- and heteroaryltrifluoroborates is actually catalyzed by acid.[9][10] In biphasic solvent systems like THF/H₂O, the carbonate base can induce phase splitting, creating a bulk organic medium with a lower pH where this acid-catalyzed hydrolysis can occur. This makes the reaction rate sensitive to variables like stirring speed, vessel shape, and material, which can influence the interfacial area and mass transport.[9][12]
The rate of hydrolysis is highly dependent on the nature of the organic group (R), allowing for a classification of RBF₃K reagents:
| Class | R-Group Substituent | Hydrolysis Rate | Dominant Mechanism | Mechanistic Implication |
| I | Alkyl, Cycloalkyl, Electron-Rich Aryl/Alkenyl | Very Fast (t₀.₅ ≤ 1 h) | Direct M-F Dissociation | Boronic acid is released rapidly, potentially faster than it is consumed in the coupling.[13] |
| II | Simple Aryl, Benzyl, Furyl | Slow (t₀.₅ = 1–24 h) | Acid-Catalyzed | Ideal for "slow-release" strategy, minimizing side reactions.[12] |
| III | Alkynyl, Electron-Poor Aryl | Very Slow (t₀.₅ > 24 h) | Hydrolysis is extremely slow. | Transmetalation may proceed via a different, direct mechanism, albeit slowly.[12] |
Comparative Analysis: Organotrifluoroborates vs. Alternatives
The choice of an organoboron reagent is a critical decision in synthesis design. Organotrifluoroborates offer a compelling set of advantages over traditional boronic acids and the more recent N-methyliminodiacetic acid (MIDA) boronates.
| Feature | Potassium Organotrifluoroborates (RBF₃K) | Boronic Acids (RB(OH)₂) | MIDA Boronates (R-BMIDA) |
| Physical State | Crystalline, free-flowing solids.[2] | Often waxy solids or oils, can be difficult to purify. | Crystalline solids.[3] |
| Air & Moisture Stability | Excellent. Can be stored indefinitely on the benchtop.[1][14] | Prone to dehydration to form cyclic boroxine anhydrides.[2][5] | Excellent. Stable to chromatography.[3] |
| Stoichiometric Precision | High. Exists as a well-defined monomer.[7][14] | Low. The equilibrium with boroxines complicates accurate weighing and stoichiometry.[5] | High. Exists as a well-defined monomer. |
| Susceptibility to Protodeboronation | Low. The tetracoordinate boron is less susceptible to cleavage.[2] | Higher, especially for heteroaryl and vinyl boronic acids.[3] | Protected form is stable; deprotected boronic acid is susceptible. |
| Reactivity Profile | Acts as a "slow-release" precursor to the boronic acid, minimizing side reactions.[7][13] | Reacts directly and rapidly, which can lead to higher rates of side reactions. | Acts as a protecting group. Requires a distinct deprotection step (hydrolysis) before coupling.[3] |
| Synthetic Versatility | The robust C-B bond allows for chemical manipulation of other functional groups on the molecule.[1][5][15] | Limited; the boronic acid moiety is often too reactive to survive many synthetic transformations. | Excellent for iterative cross-coupling strategies due to its protecting group nature. |
Experimental Protocols for Mechanistic Elucidation
To provide actionable insights, we detail a foundational experiment for probing the mechanism of RBF₃K reactions. The choice of technique is paramount: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for observing reactions in real-time without perturbing the system.
Protocol: Kinetic Analysis of RBF₃K Hydrolysis via ¹⁹F NMR
Rationale: ¹⁹F NMR is the ideal technique for this study. The fluorine atoms on the [RBF₃]⁻ anion provide a clean, distinct signal. The rate of hydrolysis can be directly measured by monitoring the disappearance of this signal and the concurrent appearance of a signal for free fluoride ion in solution. This provides a direct, non-invasive window into the crucial first step of the reaction sequence.
Materials:
-
Potassium Phenyltrifluoroborate (PhBF₃K)
-
Internal standard (e.g., trifluorotoluene)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF-d₈)
-
Deionized Water (D₂O)
-
PTFE NMR tubes (to avoid complications from silicate glass surfaces)[12]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PhBF₃K and the internal standard in THF-d₈ in a volumetric flask to ensure accurate concentrations.
-
Reaction Setup: In a PTFE NMR tube, add a precise volume of the stock solution.
-
Initiation: Add the required amounts of D₂O and solid Cs₂CO₃ to the NMR tube. The moment of water addition is considered t=0.
-
Data Acquisition: Immediately place the tube in a pre-heated (e.g., 55 °C) NMR spectrometer. Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 10 minutes) for several hours.
-
Data Analysis: Integrate the signal for the PhBF₃K anion relative to the constant signal of the internal standard at each time point.
-
Interpretation: Plot the concentration of PhBF₃K versus time. The resulting decay curve can be fitted to a rate law (e.g., pseudo-first-order) to determine the hydrolysis rate constant (k_obs).
Self-Validation: This protocol is self-validating. A successful experiment will show a smooth, exponential decay of the PhBF₃K signal and a corresponding increase in the free fluoride signal. The stability of the internal standard's integral confirms the consistency of the measurement. Repeating the experiment with and without the base (Cs₂CO₃) will validate its role in the process.
Figure 3: Experimental workflow for kinetic analysis of RBF₃K hydrolysis using ¹⁹F NMR.
Conclusion and Outlook
Mechanistic studies have been instrumental in elevating potassium organotrifluoroborates from novel curiosities to indispensable tools in synthetic chemistry. The consensus view is that for most Suzuki-Miyaura applications, they serve as highly stable, solid, and easily handled precursors that slowly release the active boronic acid under reaction conditions. This "slow-release" mechanism is a key advantage, often leading to cleaner reactions and higher yields by minimizing common side reactions that plague more reactive organoboron species. Their superior stability also opens the door to complex, multi-step syntheses where the carbon-boron bond can be retained through various transformations. For researchers and drug development professionals, the adoption of organotrifluoroborates represents a strategic choice for enhancing the robustness, efficiency, and reliability of cross-coupling methodologies.
References
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Barroso, S., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(16), 6297-6302. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Hooper, J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Potassium Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents. Their enhanced stability compared to boronic acids and esters makes them invaluable building blocks in a myriad of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Understanding the three-dimensional structure of these compounds at the atomic level through X-ray crystallography is paramount for rationalizing their reactivity, stability, and solid-state behavior. This guide provides a comparative analysis of the X-ray crystal structures of various potassium organotrifluoroborates, offering insights into their structural nuances and providing a practical framework for their crystallographic analysis.
The Significance of Crystalline Structure in Function
The solid-state structure of potassium organotrifluoroborates, which are ionic salts with the general formula K[RBF₃], is primarily governed by cation-anion interactions.[2] These interactions dictate the crystal packing and can influence physical properties such as solubility and stability. X-ray diffraction studies have confirmed the ionic nature of these compounds and have revealed intricate coordination patterns of the potassium cation with the fluorine atoms of the trifluoroborate anion.[2][3] For drug development professionals, a deep understanding of the crystalline form (polymorphism) is critical, as it can impact a drug candidate's bioavailability, stability, and manufacturability.
Comparative Crystallographic Data of Representative Potassium Organotrifluoroborates
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic data for a selection of potassium organotrifluoroborates. This data, sourced from crystallographic databases and literature, highlights the variations in crystal systems, space groups, and unit cell parameters that arise from changes in the organic substituent (R).
| Compound Name | Organic Substituent (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Potassium methyltrifluoroborate | -CH₃ | Orthorhombic | Pnma | 7.962 | 5.861 | 8.808 | 90 | 90 | 90 | |
| Potassium vinyltrifluoroborate | -CH=CH₂ | Orthorhombic | Pnma | 8.245 | 5.889 | 9.076 | 90 | 90 | 90 | |
| Potassium phenyltrifluoroborate | -C₆H₅ | Orthorhombic | Pca2₁ | 7.024 | 16.923 | 6.845 | 90 | 90 | 90 | [3] |
| Potassium 4-methoxyphenyltrifluoroborate | -C₆H₄OCH₃ | Orthorhombic | Pca2₁ | 7.135 | 17.282 | 6.989 | 90 | 90 | 90 | [3][4] |
| Potassium 4-fluorophenyltrifluoroborate | -C₆H₄F | Monoclinic | P2₁/c | 7.089 | 10.356 | 9.123 | 90 | 109.8 | 90 | [3][4] |
Note: The unit cell parameters are illustrative and can vary slightly between different crystallographic reports. For the most accurate and detailed information, researchers should consult the Cambridge Structural Database (CSD).[5][6][7]
A key observation from this data is that even subtle changes to the organic moiety can lead to significant alterations in the crystal packing and symmetry. For instance, the substitution of a phenyl group with a 4-fluorophenyl group changes the crystal system from orthorhombic to monoclinic.[3][4]
The coordination of the potassium ion is a recurring theme in the crystal structures of these salts. In many cases, the K⁺ ion is coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, often resulting in a high coordination number and the formation of layered or polymeric structures.[3][4] For example, in both potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate, the potassium cation exhibits an irregular KF₈ coordination polyhedron.[3][4]
Experimental Workflow for X-ray Crystal Structure Determination
The successful determination of the crystal structure of a potassium organotrifluoroborate hinges on obtaining high-quality single crystals. The following section outlines a generalized experimental workflow, from crystallization to data analysis.
Crystallization of Potassium Organotrifluoroborates
The exceptional stability of potassium organotrifluoroborates simplifies their handling and crystallization.[1][8] Unlike their boronic acid counterparts, they are generally stable to air and moisture.[1][8][9]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A common strategy is to dissolve the potassium organotrifluoroborate in a good solvent and then slowly introduce an anti-solvent to induce crystallization. Common solvent systems include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.
Causality Behind Experimental Choices: The goal of any crystallization technique is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to amorphous solids or very small microcrystals unsuitable for single-crystal X-ray diffraction. The choice of solvent and method is often empirical and may require screening of several conditions. The high stability of potassium organotrifluoroborates allows for a wider range of solvents and conditions to be explored without significant degradation of the compound.[8]
X-ray Diffraction Data Collection and Structure Solution
Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer.
Experimental Workflow Diagram:
Caption: A generalized workflow for the determination of the crystal structure of potassium organotrifluoroborates.
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[10][11] Key parameters for data collection include the X-ray wavelength (e.g., Mo Kα or Cu Kα), temperature (often low temperature, e.g., 100 K, to minimize thermal motion), and exposure time.[10]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the processed data. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonableness. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[5][6]
Trustworthiness Through Self-Validation: Each step in the X-ray diffraction protocol contains internal validation checks. For example, during data processing, the consistency of symmetry-related reflections is assessed. In the final stages, the refined structure is evaluated using metrics such as the R-factor, which quantifies the agreement between the calculated and observed structure factors. A low R-factor is indicative of a well-refined and trustworthy structure.
Conclusion
The study of the X-ray crystal structure of potassium organotrifluoroborates provides invaluable insights into their solid-state behavior, which has direct implications for their application in organic synthesis and drug development. The comparative data presented in this guide highlights the structural diversity within this class of compounds, while the detailed experimental protocols offer a practical framework for researchers seeking to characterize these important chemical entities. As the field continues to evolve, the routine determination of crystal structures will remain a cornerstone for the rational design and application of novel potassium organotrifluoroborates.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Ferguson, G., Glidewell, C., & Wardell, J. L. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o868–o871. [Link]
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American Chemical Society. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Potassium vinyltrifluoroborate. PubChem. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Organic Syntheses Procedure. Organic Syntheses, 86, 194. [Link]
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PubMed. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]
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ResearchGate. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of potassium trifluoroborate salt 10. Retrieved from [Link]
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The Ascendancy of Potassium Organotrifluoroborates: A Comparative Guide for Modern Organic Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of carbon-carbon bond formation, the choice of organoboron reagent is a critical determinant of success. While boronic acids and their esters have long been the workhorses of Suzuki-Miyaura cross-coupling, a superior class of reagents has emerged: potassium organotrifluoroborates. This guide provides an in-depth, evidence-based comparison of potassium organotrifluoroborates against their predecessors, detailing their superior stability, broader functional group tolerance, and enhanced reactivity, thereby empowering chemists to design more robust and efficient synthetic routes.
Beyond Boronic Acids: Unveiling the Superiority of the Trifluoroborate Moiety
The inherent limitations of boronic acids, such as their propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), can complicate stoichiometry and limit their application in complex, multi-step syntheses.[1][2] Boronate esters offer an improvement in stability but can be susceptible to hydrolysis.[1] Potassium organotrifluoroborates, by virtue of their tetracoordinate boron center, present a paradigm shift in organoboron chemistry. These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to their tricoordinate counterparts.[1][2][3] This exceptional stability is not merely a matter of convenience; it translates directly to broader functional group compatibility and the ability to withstand a wider array of reaction conditions.[4]
The structural difference between these organoboron reagents is fundamental to their reactivity and stability.
Figure 1. Structural comparison of common organoboron reagents.
Comparative Analysis of Organoboron Reagents
The practical advantages of potassium organotrifluoroborates become evident when their properties are directly compared with those of boronic acids and boronate esters.
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronic Esters |
| Physical State | Crystalline, free-flowing solids[1] | Often solids, can be difficult to handle | Liquids or low-melting solids |
| Air Stability | Exceptionally stable, can be stored indefinitely at room temperature[2][4] | Prone to oxidation and decomposition[2] | More stable than boronic acids, but can hydrolyze[1] |
| Moisture Stability | Remarkably stable[1][2] | Susceptible to dehydration to form boroxines[1] | Can be sensitive to hydrolysis |
| Purification | Readily purified by recrystallization[5] | Often challenging to purify[1] | Purification can be problematic[6] |
| Stoichiometry | Monomeric species, allowing for precise stoichiometry | Exist in equilibrium with boroxines, complicating stoichiometry[1] | Generally well-behaved |
| Protodeboronation | Less prone to protodeboronation | Susceptible to protodeboronation | Less susceptible than boronic acids |
The Suzuki-Miyaura Reaction: A Case Study in Enhanced Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and it is here that the advantages of potassium organotrifluoroborates are most profoundly demonstrated. Their enhanced stability and reactivity often lead to higher yields and cleaner reactions, particularly with challenging substrates.[1][7]
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction highlights the key steps where the nature of the organoboron reagent is critical.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental data consistently demonstrates the superiority of potassium organotrifluoroborates in Suzuki-Miyaura couplings. For instance, in the synthesis of fluorescent nucleosides, switching from an indoloboronic acid to the corresponding organotrifluoroborate increased the yield from 37% to 60%.[7] Similarly, in the synthesis of protein kinase inhibitors, the use of organotrifluoroborates led to significantly improved outcomes.[7]
Performance in Heteroaryl Cross-Coupling
The cross-coupling of heteroaromatic compounds is often challenging due to the coordinating nature of the heteroatoms and the electronic properties of the rings. Potassium heteroaryltrifluoroborates have proven to be particularly effective in these transformations, providing good to excellent yields where other organoboron reagents may fail.[6]
Experimental Protocols: Harnessing the Power of Organotrifluoroborates
The true value of a reagent lies in its practical application. The following protocols provide detailed, step-by-step methodologies for the synthesis and application of potassium organotrifluoroborates.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common and efficient method for the preparation of a potassium aryltrifluoroborate from the corresponding boronic acid.[1]
Methodology:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Figure 3. Workflow for the synthesis of potassium phenyltrifluoroborate.
Suzuki-Miyaura Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol details the cross-coupling of a primary alkyltrifluoroborate with an aryl chloride, a challenging transformation for which organotrifluoroborates are particularly well-suited.[8]
Optimized Conditions:
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (9 mol %)
-
Base: Cs₂CO₃ (3 equivalents)
-
Solvent: THF/H₂O mixture
-
Temperature: Varies depending on substrates
Methodology:
-
To a reaction vessel, add the potassium alkyltrifluoroborate (1.1 eq), the aryl chloride (1.0 eq), Cs₂CO₃ (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.09 eq).
-
Add the THF/H₂O solvent mixture.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to the desired temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Expanding the Synthetic Toolbox: Beyond Suzuki-Miyaura
The utility of potassium organotrifluoroborates extends far beyond Suzuki-Miyaura couplings. They are versatile reagents in a variety of other transition metal-catalyzed reactions, including Rh-catalyzed additions.[8] Their stability allows for the manipulation of remote functional groups within the organotrifluoroborate itself, retaining the valuable carbon-boron bond for subsequent transformations.[9] This opens up new avenues for the synthesis of complex molecules and functionalized building blocks.[5][10]
Conclusion: A Call for Adoption
The evidence is clear: potassium organotrifluoroborates offer significant and demonstrable advantages over traditional boronic acids and esters in a wide range of synthetic applications. Their exceptional stability, ease of handling, and often superior reactivity make them the reagents of choice for modern organic synthesis. For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the adoption of potassium organotrifluoroborates is not just a recommendation, but a necessity for achieving greater efficiency, robustness, and innovation.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(21), 4313-4327. [Link]
-
Dreher, S. D., & Molander, G. A. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica acta, 40(2), 49–56. [Link]
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health. [Link]
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- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
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- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Disposal of Potassium (2-benzyloxyphenyl)trifluoroborate: A Guide for the Modern Laboratory
For the diligent researcher engaged in the intricate world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. Potassium (2-benzyloxyphenyl)trifluoroborate, a valuable reagent in cross-coupling reactions, demands a disposal protocol rooted in a thorough understanding of its chemical properties and potential environmental impact. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the well-being of laboratory personnel and the preservation of our environment.
The Chemical Rationale: Understanding the Disposal Pathway
At the heart of a sound disposal procedure for this compound lies the principle of controlled chemical transformation. While generally stable crystalline solids, potassium organotrifluoroborates are susceptible to hydrolysis, a reaction that cleaves the boron-carbon bond to yield the corresponding boronic acid and fluoride salts. This inherent reactivity informs our disposal strategy, which is designed to manage not only the parent compound but also its degradation products.
The primary degradation pathway involves the reaction with water to form (2-benzyloxyphenyl)boronic acid, potassium fluoride, and hydrofluoric acid. Each of these products presents its own set of hazards that must be addressed.
Hazard Assessment: A Multi-faceted View
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related potassium aryltrifluoroborate salts provide a strong indication of its hazard profile. The primary hazards are summarized in the table below.
| Hazard Classification | Description |
| Skin Irritation | Likely to cause skin irritation upon contact. |
| Eye Irritation | Likely to cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. |
The degradation products also carry significant hazards that necessitate careful handling and disposal:
-
(2-Benzyloxyphenyl)boronic Acid: Boronic acids, as a class, can exhibit varying levels of toxicity. Boric acid, a related compound, is known to be toxic to aquatic life and has been identified as a substance of very high concern due to potential reproductive toxicity in humans[1].
-
Potassium Fluoride and Hydrofluoric Acid: Fluoride compounds are regulated due to their potential health effects at elevated concentrations[2][3][4]. Hydrofluoric acid is extremely corrosive and toxic.
Given the ecotoxicity of boron compounds and the regulatory landscape surrounding fluoride, direct disposal of this compound or its hydrolysis products into the sanitary sewer is not recommended[5][6].
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is advised.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research laboratory setting.
Part 1: Initial Containment and Labeling
-
Segregate Waste: Designate a specific, clearly labeled hazardous waste container for this compound and related materials (e.g., contaminated weighing paper, gloves).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Part 2: Deactivation (Optional, for experienced personnel only)
For laboratories equipped and permitted to perform chemical deactivation of hazardous waste, a controlled hydrolysis can be considered to transform the organotrifluoroborate into its corresponding boronic acid and fluoride salts. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Prepare a Neutralizing Solution: In a suitable container within a fume hood, prepare a dilute aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and in small portions, add the this compound waste to the sodium bicarbonate solution with stirring. This will facilitate hydrolysis and neutralize any acidic byproducts.
-
Monitor for Reaction: Observe the mixture for any signs of reaction (e.g., gas evolution). Allow the mixture to stir for several hours to ensure complete hydrolysis.
-
Containerize as Hazardous Waste: The resulting aqueous solution containing the boronic acid and fluoride salts must be collected in a labeled hazardous waste container. Do not dispose of this solution down the drain.
Part 3: Final Disposal
-
Collection by EHS: Whether deactivated or not, the sealed and labeled hazardous waste container should be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
References
- Princz, J., Becker, L., Scheffczyk, A., Stephenson, G., Scroggins, R., Moser, T., & Römbke, J. (2017). Ecotoxicity of boric acid in standard laboratory tests with plants and soil organisms. Ecotoxicology, 26(4), 471-481.
- Effects assessment: boron compounds in the aqu
- Potassium (2-(benzyloxy)ethyl)
- Proper Disposal Procedures for Borax in a Laboratory Setting. (2025, December). BenchChem.
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 12).
- National Primary Drinking Water Regul
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- Potassium bifluoride. (2025, August 26). Sciencemadness Wiki.
- Boron in the Environment. (2025, August 10).
- Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
- Questions and Answers on Fluoride. (n.d.). US EPA.
- Potassium (3-(benzyloxy)prop-1-en-2-yl)
- Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. (2013, November 1). PubMed.
- Boron pieces - SAFETY D
- Potassium (2,2-difluorocyclopropyl)
- Activity of Organoboron Compounds against Biofilm-Forming P
- POTASSIUM BIFLUORIDE CAS NO 7789-29-9 MATERIAL SAFETY D
- Boric Acid Is Reproductively Toxic to Adult Xenopus laevis, but Not Endocrine Active. (2016, July 27).
- 2-(Benzyloxy)phenol. Clearsynth.
- The Development of Federal Recommendations and Regulations for Fluoride in Drinking W
- Federal Court Orders EPA to Regulate Fluoridation of Drinking W
- Phenol. EPA.
- Hazardous Substance Fact Sheet. (1999, August). NJ.gov.
- Effects assessment: Boron compounds in the aquatic environment. (2025, September 14).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, October 7).
- Lifitegrast Degradation: Products and P
- Judge orders EPA to address impacts of fluoride in drinking w
- Safety D
- Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Journal of the American Chemical Society.
- Phenol: toxicological overview. (2024, October 1). GOV.UK.
- Toxicological Profile for Boron. (n.d.).
- Phenol Toxicity. (n.d.).
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- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. bdlaw.com [bdlaw.com]
- 5. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Safe Handling of Potassium (2-benzyloxyphenyl)trifluoroborate: A Guide for Laboratory Professionals
For the modern researcher, potassium organotrifluoroborates are invaluable reagents in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Their stability and ease of handling compared to other organoboranes have contributed to their widespread use. However, this stability should not lead to complacency. This guide provides essential, in-depth safety and logistical information for handling Potassium (2-benzyloxyphenyl)trifluoroborate, ensuring that its utility in your research is not overshadowed by avoidable laboratory incidents. The following protocols are grounded in established safety principles for organoboron compounds and are designed to be a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (H319): The powder can cause significant and potentially damaging eye irritation.[2][3]
-
Respiratory Tract Irritation (H335): Inhalation of the fine powder can lead to irritation of the nose, throat, and lungs.[2][3]
It is crucial to recognize that the toxicological properties of many research chemicals, including this one, have not been fully investigated.[4] Therefore, treating the compound with a high degree of caution is paramount.
Core Principle: The primary routes of exposure are inhalation of the powder, and direct contact with skin and eyes. Our safety protocols are therefore designed to interrupt these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side shields | Must be worn at all times to protect against splashes and airborne powder. Standard safety glasses may not provide adequate protection from fine dusts.[1][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for any signs of damage before use. Nitrile provides good resistance to a range of chemicals.[5] Change gloves immediately if contaminated. |
| Laboratory coat | A fully buttoned lab coat protects your skin and personal clothing from accidental spills.[1] | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent inhalation of fine particles.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram outlines the key stages of handling this compound, from preparation to disposal.
Sources
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- 2. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium (2-(benzyloxy)ethyl)trifluoroborate | C9H11BF3KO | CID 71507310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. leapchem.com [leapchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
